Product packaging for 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol(Cat. No.:CAS No. 373603-87-3)

1-Benzyl-3-(trifluoromethyl)piperidin-4-ol

Cat. No.: B1289900
CAS No.: 373603-87-3
M. Wt: 259.27 g/mol
InChI Key: OHFZOQIFUMKHBT-UHFFFAOYSA-N
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Description

1-Benzyl-3-(trifluoromethyl)piperidin-4-ol is a useful research compound. Its molecular formula is C13H16F3NO and its molecular weight is 259.27 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16F3NO B1289900 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol CAS No. 373603-87-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-3-(trifluoromethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO/c14-13(15,16)11-9-17(7-6-12(11)18)8-10-4-2-1-3-5-10/h1-5,11-12,18H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFZOQIFUMKHBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1O)C(F)(F)F)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical and physical properties of 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol, a fluorinated piperidine derivative of interest in medicinal chemistry and drug discovery. Due to the limited publicly available data for this specific compound, this guide also incorporates information on closely related analogues to provide a broader context for its potential synthesis, characterization, and biological applications. The piperidine scaffold is a well-established privileged structure in drug development, and the introduction of a trifluoromethyl group can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. This document aims to be a valuable resource for researchers working with or considering the use of this and similar compounds.

Chemical and Physical Properties

Currently, there is a notable absence of experimentally determined physical properties such as melting point, boiling point, and solubility for this compound in publicly accessible literature. The available data is primarily composed of computed properties and basic identification information.

Table 1: Core Chemical Properties of this compound

PropertyValueSource
CAS Number 373603-87-3[1]
Molecular Formula C₁₃H₁₆F₃NO[1]
Molecular Weight 259.272 g/mol [1]
IUPAC Name This compound
Synonyms N/A

Table 2: Computed Physicochemical Properties

PropertyValueSource
XLogP3 2.5Computed
Hydrogen Bond Donor Count 1Computed
Hydrogen Bond Acceptor Count 2Computed
Rotatable Bond Count 3Computed
Exact Mass 259.118391 g/mol Computed
Monoisotopic Mass 259.118391 g/mol Computed
Topological Polar Surface Area 23.5 ŲComputed
Heavy Atom Count 18Computed

Synthesis and Experimental Protocols

One common strategy for the synthesis of N-benzyl-4-piperidones involves a Dieckmann condensation of a diester intermediate, which is formed from the reaction of benzylamine with an appropriate acrylate. This is then followed by hydrolysis and decarboxylation. The subsequent reduction of the ketone to the alcohol can be achieved using standard reducing agents.

Hypothetical Experimental Workflow for Synthesis:

G cluster_0 Step 1: Formation of Diester Intermediate cluster_1 Step 2: Cyclization and Decarboxylation cluster_2 Step 3: Introduction of Trifluoromethyl Group cluster_3 Step 4: Reduction to Alcohol A Benzylamine C Michael Addition A->C B Ethyl acrylate B->C D N,N-bis(2-ethoxycarbonylethyl)benzylamine C->D E Dieckmann Condensation D->E F Hydrolysis & Decarboxylation E->F G 1-Benzyl-4-piperidone F->G H α-Trifluoromethylation G->H I 1-Benzyl-3-(trifluoromethyl)piperidin-4-one H->I J Reduction (e.g., NaBH₄) I->J K This compound J->K

Caption: Hypothetical synthetic workflow for this compound.

Spectroscopic Data

No specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been identified in the public domain. For structural confirmation and characterization, researchers would need to acquire this data experimentally. Below are the expected characteristic signals based on the structure of the molecule and data from similar compounds.

Table 3: Predicted Spectroscopic Data

TechniquePredicted Characteristics
¹H NMR - Aromatic protons of the benzyl group (multiplet, ~7.2-7.4 ppm).- Benzylic protons (singlet or AB quartet, ~3.5-3.7 ppm).- Protons on the piperidine ring (complex multiplets, ~1.5-3.5 ppm).- Proton on the carbon bearing the hydroxyl group (multiplet, ~3.8-4.2 ppm).- Hydroxyl proton (broad singlet, variable ppm).
¹³C NMR - Aromatic carbons of the benzyl group (~127-138 ppm).- Benzylic carbon (~60-65 ppm).- Carbons of the piperidine ring (~25-60 ppm).- Carbon bearing the hydroxyl group (~65-75 ppm).- Trifluoromethyl carbon (quartet, ~120-130 ppm, with C-F coupling).
IR Spectroscopy - O-H stretch (broad, ~3200-3600 cm⁻¹).- C-H stretches (aromatic and aliphatic, ~2800-3100 cm⁻¹).- C=C stretches (aromatic, ~1450-1600 cm⁻¹).- C-N stretch (~1000-1200 cm⁻¹).- C-F stretches (strong, ~1000-1350 cm⁻¹).
Mass Spectrometry - Molecular ion peak (M⁺) at m/z 259.- Fragments corresponding to the loss of water, the benzyl group, and the trifluoromethyl group.

Biological Activity and Potential Applications

There is no specific information available regarding the biological activity or mechanism of action of this compound. However, the N-benzylpiperidine scaffold is a common feature in a wide range of biologically active molecules. Derivatives have been investigated for their potential as:

  • CNS agents: Acting on various receptors and transporters in the central nervous system.

  • Anticancer agents: Showing cytotoxic effects against various cancer cell lines.[2]

  • Antimicrobial agents: Exhibiting activity against bacteria and fungi.

  • Enzyme inhibitors: Targeting a variety of enzymes involved in disease pathways.

The presence of the trifluoromethyl group is a key feature that can enhance the pharmacological properties of a molecule. It can increase metabolic stability by blocking sites of oxidation, improve membrane permeability, and enhance binding affinity to target proteins. Given these general principles, this compound represents an interesting scaffold for further investigation in drug discovery programs.

Logical Relationship of Compound Features to Potential Biological Activity:

G cluster_0 Structural Features cluster_1 Potential Physicochemical & Pharmacokinetic Properties cluster_2 Potential Biological Activities A This compound B N-Benzylpiperidine Scaffold A->B C Trifluoromethyl Group A->C D Hydroxyl Group A->D G Modulated Receptor Binding B->G E Increased Lipophilicity C->E F Enhanced Metabolic Stability C->F C->G H Potential for Hydrogen Bonding D->H I CNS Activity E->I F->I G->I J Anticancer Activity G->J K Antimicrobial Activity G->K L Enzyme Inhibition G->L H->G

Caption: Relationship between structural features and potential biological activities.

Safety and Handling

According to the available Safety Data Sheet (SDS), this compound should be handled with care in a well-ventilated area.[1] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. The specific toxicology of this compound has not been thoroughly investigated.

Conclusion

This compound is a fluorinated derivative of the N-benzylpiperidine scaffold with potential for applications in medicinal chemistry and drug discovery. While there is a significant lack of publicly available experimental data for this specific compound, this technical guide provides a summary of its known properties and offers context based on related structures. Further experimental investigation is required to fully characterize its physical, chemical, and biological properties. This document serves as a foundational resource for researchers interested in exploring the potential of this and similar molecules.

References

In-Depth Technical Guide: 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 373603-87-3

This technical guide provides a comprehensive overview of 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol, a fluorinated piperidine derivative of interest to researchers and professionals in drug discovery and development. This document collates available data on its physicochemical properties, synthesis, and potential biological significance, adhering to stringent data presentation and visualization standards.

Chemical and Physical Properties

While specific experimentally determined physical properties for this compound are not widely published, a summary of its basic identifiers and computed data is presented in Table 1. This information is crucial for handling, characterization, and theoretical modeling of the compound.

Table 1: Physicochemical Properties of this compound [1]

PropertyValueSource
CAS Number 373603-87-3Guidechem[1]
Molecular Formula C13H16F3NOGuidechem[1]
Molecular Weight 259.27 g/mol Guidechem[1]
PubChem CID 23003703Guidechem[1]

Synthesis and Characterization

A detailed experimental protocol for the synthesis of the specific cis/trans isomers of this compound is not explicitly available in the reviewed literature. However, a general and adaptable synthetic methodology can be inferred from the synthesis of structurally analogous compounds, particularly other substituted piperidin-4-ols.

General Synthetic Approach

The synthesis of 4-substituted piperidines often involves the use of a pre-formed piperidone ring followed by the introduction of the desired substituents. A plausible synthetic workflow for this compound is outlined below. This proposed pathway is based on established organic chemistry principles and synthetic routes for similar heterocyclic compounds.[2][3][4]

G Proposed Synthetic Workflow A 1-Benzyl-4-piperidone B Introduction of Trifluoromethyl Group at C3 A->B e.g., Reaction with a trifluoromethylating agent C 1-Benzyl-3-(trifluoromethyl)-4-piperidone B->C D Reduction of Ketone C->D e.g., NaBH4, LiAlH4 E This compound D->E

Caption: A logical workflow for the synthesis of the target compound.

Experimental Protocol (Adapted from a similar synthesis)

The following protocol is adapted from the synthesis of a closely related analog, N-Benzyl-3-hydroxy-3-(m-trifluoromethylphenyl)piperidine, and can serve as a starting point for the synthesis of this compound.

Reaction Scheme:

G Adapted Grignard Reaction Scheme reagent1 m-Bromotrifluoromethylbenzene grignard Grignard Reagent reagent1->grignard Ether, Iodine reagent2 Magnesium reagent2->grignard product N-Benzyl-3-hydroxy-3-(m-trifluoromethylphenyl)piperidine grignard->product piperidone N-Benzyl-3-piperidone piperidone->product Ether

Caption: Grignard reaction for a similar piperidine derivative.

Materials:

  • m-Bromotrifluoromethylbenzene

  • Magnesium turnings

  • Iodine crystal

  • Anhydrous diethyl ether

  • N-benzyl-3-piperidone

  • 1 N Hydrochloric acid

  • Triethylamine

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (anhydrous)

  • Silica gel for chromatography

  • Cyclohexane, Chloroform

Procedure:

  • Grignard Reagent Formation: Under anhydrous conditions, a mixture of magnesium in anhydrous ethyl ether is prepared. A crystal of iodine is added, followed by the slow addition of a solution of m-bromotrifluoromethylbenzene in ether. The mixture is stirred at ambient temperature.

  • Reaction with Piperidone: The resulting Grignard solution is cooled, and a solution of N-benzyl-3-piperidone in ether is added dropwise. The reaction is stirred at a low temperature and then allowed to warm to room temperature.

  • Work-up: The reaction mixture is poured into ice-water. The organic layer is separated and extracted with hydrochloric acid. The aqueous phase is then made alkaline with triethylamine and extracted with ethyl acetate.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product is purified by silica gel chromatography.

Characterization

Due to the lack of specific published spectral data for this compound, characterization would rely on standard analytical techniques. Table 2 outlines the expected analytical data based on the characterization of similar piperidine derivatives.[5][6][7]

Table 2: Expected Analytical Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the benzyl protons, piperidine ring protons, and the proton of the hydroxyl group. The trifluoromethyl group would likely cause splitting of adjacent proton signals.
¹³C NMR Resonances for the carbon atoms of the benzyl group and the piperidine ring. The carbon attached to the trifluoromethyl group would show a characteristic quartet in the proton-decoupled spectrum.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely show the loss of the benzyl group and other characteristic fragments.
Infrared (IR) Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule would also be present.

Biological Activity and Potential Applications

While no specific biological activity or signaling pathway has been definitively attributed to this compound in the reviewed literature, the broader class of piperidine derivatives is known to exhibit a wide range of pharmacological activities.[8][9] The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability and binding affinity to biological targets.[8]

Potential Signaling Pathway Involvement

Given the structural motifs present in this compound, it could potentially interact with various biological targets. A hypothetical signaling pathway interaction is depicted below, illustrating a common mechanism for neurologically active compounds.

G Hypothetical Signaling Pathway Interaction cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A Vesicle B Neurotransmitter A->B Release C Receptor B->C Binding D Signaling Cascade C->D Activation Compound 1-Benzyl-3-(trifluoromethyl) piperidin-4-ol Compound->C Modulation

Caption: Potential modulation of a generic neuronal signaling pathway.

Rationale for Drug Discovery

Piperidine scaffolds are prevalent in many FDA-approved drugs.[8] The trifluoromethyl group is a key pharmacophore that can improve drug-like properties. Therefore, this compound represents a valuable scaffold for the development of novel therapeutics, potentially targeting the central nervous system or other systems where piperidine-based molecules have shown efficacy.

Safety and Handling

A safety data sheet (SDS) for this compound indicates that it should be handled with care in a laboratory setting.[1] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the specific SDS provided by the supplier.

Conclusion

This compound is a chemical compound with potential for further investigation in the field of medicinal chemistry. While comprehensive experimental data is currently limited in the public domain, this guide provides a foundational understanding based on its chemical structure, data from analogous compounds, and the known properties of its constituent functional groups. Further research is warranted to fully elucidate its physicochemical properties, develop optimized synthetic routes, and explore its biological activity and therapeutic potential.

References

A Technical Guide to 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol, a fluorinated piperidine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this document consolidates confirmed foundational data and presents a representative synthetic protocol based on the synthesis of structurally analogous compounds. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel piperidine-based compounds.

Introduction

Piperidine scaffolds are prevalent in a vast array of pharmaceuticals and biologically active compounds. The introduction of a trifluoromethyl group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. This compound represents a potentially valuable building block in the design of novel therapeutic agents. This guide summarizes its key molecular properties and outlines a plausible synthetic route.

Molecular Properties

The fundamental molecular and physical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Weight 259.27 g/mol [1][2]
Molecular Formula C₁₃H₁₆F₃NO[1][2]
CAS Number 373603-87-3[1]
IUPAC Name This compound
Synonyms 1-Benzyl-3-(trifluoromethyl)-4-piperidinol

Synthesis and Experimental Protocols

Disclaimer: This protocol is a representative example and may require optimization for the synthesis of this compound.

Representative Synthesis: Grignard Reaction

This proposed synthesis involves the reaction of a trifluoromethyl-containing Grignard reagent with an appropriate N-benzylpiperidone precursor.

3.1.1. Materials and Reagents

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Iodine crystal (as initiator)

  • A suitable trifluoromethyl-containing halide (e.g., (trifluoromethyl)trimethylsilane and a fluoride source, or a trifluoromethyl halide gas condensed at low temperature)

  • N-benzyl-3-piperidone

  • 1 N Hydrochloric acid

  • Triethylamine

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Cyclohexane, Chloroform, Triethylamine (for chromatography elution)

3.1.2. Experimental Procedure

  • Preparation of the Grignard Reagent: Under a dry, inert atmosphere (e.g., argon or nitrogen), magnesium turnings are placed in a flask with anhydrous diethyl ether. A crystal of iodine is added to initiate the reaction. A solution of the trifluoromethyl-containing halide in anhydrous diethyl ether is added dropwise to the magnesium suspension. The mixture is stirred until the magnesium is consumed.

  • Reaction with N-benzyl-3-piperidone: The Grignard reagent solution is cooled (e.g., to 5°C in an ice bath). A solution of N-benzyl-3-piperidone in anhydrous diethyl ether is added dropwise to the cooled Grignard reagent.

  • Work-up and Extraction: After the addition is complete, the reaction is stirred for a designated period at a controlled temperature and then quenched by pouring it into a mixture of ice and water. The resulting mixture is filtered. The organic layer is separated and extracted multiple times with 1 N hydrochloric acid.

  • Basification and Isolation: The acidic aqueous extracts are combined and made alkaline by the addition of triethylamine in a cold bath. The resulting mixture is then extracted with ethyl acetate. The combined organic extracts are washed with brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a mixture of cyclohexane, chloroform, and triethylamine).

Proposed Synthesis Workflow

The logical flow of the proposed synthetic protocol is illustrated in the diagram below.

G Proposed Synthesis Workflow reagent_prep Grignard Reagent Preparation reaction Reaction with N-benzyl-3-piperidone reagent_prep->reaction Trifluoromethyl Grignard Reagent workup Aqueous Work-up and Extraction reaction->workup Reaction Mixture purification Purification workup->purification Crude Product product This compound purification->product Purified Product

Caption: A flowchart of the proposed synthesis of this compound.

Structural Characterization

Detailed experimental analytical data such as ¹H NMR, ¹³C NMR, and IR spectra for this compound are not currently available in public databases. For researchers synthesizing this compound, standard analytical techniques should be employed for structural verification and purity assessment.

Safety and Handling

A comprehensive Safety Data Sheet (SDS) for this compound is not widely available. Based on the functional groups present and data for similar compounds, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated fume hood.

Conclusion

This compound is a compound with potential applications in drug discovery and development. This guide provides the core molecular information and a representative synthetic strategy to aid researchers in their work with this and related molecules. Further experimental studies are necessary to fully characterize its chemical properties, reactivity, and biological activity.

References

An In-depth Technical Guide to 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol, a fluorinated piperidine derivative of interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide details its chemical properties, a potential synthetic route, and its characterization.

Chemical Identity and Properties

This compound is a piperidine derivative characterized by a benzyl group at the nitrogen atom (position 1), a trifluoromethyl group at position 3, and a hydroxyl group at position 4. The stereochemistry at positions 3 and 4 introduces the possibility of cis and trans isomers, which may exhibit different biological activities.

Table 1: Physicochemical and Structural Data

Property Value Source
IUPAC Name This compound
CAS Number 373603-87-3 [1]
Molecular Formula C13H16F3NO [1]
Molecular Weight 259.27 g/mol [1]

| PubChem CID | 23003703 |[1] |

Synthesis and Experimental Protocols

The synthesis of this compound is not extensively detailed in publicly available literature. However, a plausible synthetic pathway can be constructed based on established methodologies for the synthesis of substituted piperidines. A common approach involves the preparation of a suitable piperidone precursor followed by reduction.

2.1. Proposed Synthetic Pathway: A Multi-step Approach

A potential synthesis starts with the construction of the N-benzylated piperidone ring, followed by the introduction of the trifluoromethyl group and subsequent reduction of the ketone.

Experimental Protocol: Synthesis of 1-Benzyl-4-piperidone (Precursor)

This protocol describes the synthesis of the key intermediate, 1-Benzyl-4-piperidone, which is a precursor to the target molecule.

  • Materials: 4-piperidone monohydrate hydrochloride, anhydrous potassium carbonate, dry N,N-dimethylformamide (DMF), benzyl bromide.[2]

  • Procedure:

    • A mixture of 4-piperidone monohydrate hydrochloride (1 equivalent) and anhydrous potassium carbonate (3.5 equivalents) in dry DMF is stirred for 30 minutes at room temperature.[2]

    • Benzyl bromide (1.15 equivalents) is added dropwise to the reaction mixture.[2]

    • The mixture is heated at 65 °C for 14 hours.[2]

    • After cooling to room temperature, the reaction mixture is filtered and quenched with ice water.[2]

    • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and then with brine.[2]

    • The organic phase is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure to yield the crude product.[2]

    • The crude product is purified by crystallization to afford 1-Benzyl-4-piperidone.[2]

2.2. Introduction of the Trifluoromethyl Group and Reduction

Following the synthesis of 1-Benzyl-4-piperidone, the trifluoromethyl group can be introduced at the C3 position via α-trifluoromethylation, followed by stereoselective or non-stereoselective reduction of the ketone at C4 to a hydroxyl group.

  • Step 1: α-Trifluoromethylation: Reagents such as Ruppert's reagent (TMSCF3) or Togni's reagent can be used to introduce the CF3 group at the α-position of the ketone. This step would yield 1-benzyl-3-(trifluoromethyl)piperidin-4-one.

  • Step 2: Ketone Reduction: The resulting trifluoromethylated piperidone is then reduced to the corresponding alcohol. Reagents like sodium borohydride (NaBH4) can be used for this transformation, which would likely result in a mixture of cis and trans diastereomers. Chiral reducing agents could be employed to achieve stereoselectivity.

Potential Applications in Drug Discovery

The piperidine scaffold is a common motif in many pharmaceuticals due to its favorable pharmacokinetic properties. The inclusion of a trifluoromethyl group can enhance metabolic stability and cell permeability. While the specific biological activity of this compound is not widely reported, related N-benzyl piperidine structures have been investigated as inhibitors of the influenza virus and for their potential in treating neurological disorders.[3][4]

Visualized Workflows and Pathways

4.1. Synthetic Workflow

The following diagram illustrates a plausible synthetic workflow for this compound, starting from commercially available precursors.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product start1 4-Piperidone reagent1 K2CO3, DMF start1->reagent1 start2 Benzyl Bromide start2->reagent1 inter1 1-Benzyl-4-piperidone reagent2 Trifluoromethylating Agent (e.g., Togni's Reagent) inter1->reagent2 inter2 1-Benzyl-3-(trifluoromethyl)piperidin-4-one reagent3 Reducing Agent (e.g., NaBH4) inter2->reagent3 final_product This compound reagent1->inter1 Benzylation reagent2->inter2 α-Trifluoromethylation reagent3->final_product Reduction

Caption: Proposed synthetic pathway for this compound.

4.2. General Drug Discovery Logic

This compound, as a novel chemical entity, would typically enter a drug discovery pipeline. The following diagram illustrates the logical progression from a synthesized compound to a potential drug candidate.

Drug_Discovery_Logic compound 1-Benzyl-3-(trifluoromethyl) piperidin-4-ol screening High-Throughput Screening (HTS) compound->screening Test Compound hit_id Hit Identification screening->hit_id Identify Active Compounds hit_to_lead Hit-to-Lead Optimization (SAR Studies) hit_id->hit_to_lead Develop Structure-Activity Relationship lead_opt Lead Optimization (ADMET Profiling) hit_to_lead->lead_opt Improve Potency and Pharmacokinetics candidate Preclinical Candidate lead_opt->candidate Select for In Vivo Studies

Caption: Logical workflow for the progression of a novel compound in drug discovery.

References

An In-depth Technical Guide to the Safety and Handling of 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol. Due to a lack of comprehensive toxicological data, this compound should be handled with extreme caution, treating it as a potentially hazardous substance at all times. All laboratory activities should be conducted by trained personnel in a controlled environment.

Introduction

This compound is a fluorinated piperidine derivative. Such compounds are of interest in medicinal chemistry and drug development due to the unique properties imparted by the trifluoromethyl group, including increased metabolic stability and binding affinity. Given its potential biological activity and the general lack of publicly available safety data, a cautious and well-informed approach to its handling is paramount. This guide synthesizes the available information and provides general best practices for its safe use in a research setting.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a compound is the first step in safe handling. The available data for this compound is summarized below.

PropertyValue
CAS Number 373603-87-3
Molecular Formula C13H16F3NO
Molecular Weight 259.27 g/mol
Appearance Light yellow solid
Purity Typically ≥95%
Storage Temperature Room Temperature

Hazard Identification and GHS Classification

As of the date of this guide, a full GHS classification for this compound is not available in public databases. The information below reflects this data gap. It is crucial to handle this compound as if it were hazardous.

GHS ClassificationData
Pictogram(s) No data available
Signal Word No data available
Hazard Statement(s) No data available
Precautionary Statement(s) No data available

Given the presence of the trifluoromethyl and piperidine moieties, potential hazards could include, but are not limited to, skin and eye irritation, respiratory tract irritation if inhaled, and potential systemic toxicity if ingested or absorbed through the skin.

First-Aid Measures

In the event of exposure, immediate action is critical. The following first-aid measures are recommended based on general principles for handling laboratory chemicals.[1]

  • General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance.[1]

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[1]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

  • Specific Hazards Arising from the Chemical: No specific data is available. Combustion may produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen fluoride.

  • Special Protective Actions for Fire-fighters: Wear a self-contained breathing apparatus for firefighting if necessary.[1]

Accidental Release Measures

  • Personal Precautions, Protective Equipment, and Emergency Procedures: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.[1]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods and Materials for Containment and Cleaning Up: Pick up and arrange for disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Handling and Storage

Proper handling and storage are essential to prevent exposure and maintain the integrity of the compound.

  • Precautions for Safe Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

  • Conditions for Safe Storage: Store in a cool, dry place in a tightly closed container.[2] Recommended storage is at room temperature.

Exposure Controls and Personal Protection

As the toxicological properties of this compound have not been fully investigated, stringent exposure controls must be implemented.

  • Engineering Controls: Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Safety glasses with side-shields conforming to appropriate government standards such as NIOSH (US) or EN166 (EU).

    • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure. The choice of glove material (e.g., nitrile rubber, neoprene) should be based on breakthrough time and permeation rate.

    • Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use a type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridge.

    • Body Protection: A complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.

Experimental Workflow for Safe Handling

The following diagram outlines a general workflow for the safe handling of a research chemical with unknown toxicity, such as this compound.

SafeHandlingWorkflow A Planning & Hazard Assessment - Review available literature and SDS - Assume high toxicity - Develop Standard Operating Procedure (SOP) B Engineering Controls & PPE - Verify fume hood functionality - Select appropriate gloves, lab coat, and eye protection A->B Proceed with caution C Chemical Handling - Work within a fume hood - Use smallest practical quantities - Avoid generating dust or aerosols B->C Once prepared D Waste Disposal - Segregate waste - Label waste containers clearly - Follow institutional disposal protocols C->D After experiment E Decontamination - Clean work surfaces - Decontaminate equipment - Wash hands thoroughly D->E Post-disposal F Emergency Preparedness - Know location of safety shower, eyewash, and spill kit - Have emergency contact information available F->A F->B F->C F->D F->E

Caption: General workflow for safely handling a chemical with unknown toxicity.

Stability and Reactivity

  • Reactivity: No data available.

  • Chemical Stability: Stable under recommended storage conditions.

  • Possibility of Hazardous Reactions: No data available.

  • Conditions to Avoid: No data available.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: In case of fire, may decompose to produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.

Toxicological Information

There is no specific toxicological data available for this compound. The toxicological properties have not been fully investigated. It is imperative to handle this compound with the assumption that it is toxic.

Ecological Information

No data is available on the ecotoxicity of this compound. It should not be allowed to enter the environment.

Disposal Considerations

Dispose of this compound and its container in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.

Conclusion

The safe handling of this compound requires a proactive and cautious approach due to the significant gaps in available safety data. Researchers and drug development professionals must adhere to the principles of chemical hygiene, utilize appropriate engineering controls and personal protective equipment, and follow established laboratory safety protocols. By treating this and all uncharacterized compounds as potentially hazardous, the risks associated with their use can be effectively managed.

References

Navigating the Synthesis and Availability of Trifluoromethyl-Substituted Piperidinols: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In light of this, this guide presents a detailed overview of a closely related structural isomer, N-Benzyl-3-hydroxy-3-(m-trifluoromethylphenyl)piperidine , for which a synthetic route has been documented. This information is intended to provide a practical alternative for research and development endeavors requiring a similar molecular scaffold.

Commercial Availability of 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol

As of late 2025, this compound is not listed in the catalogs of major chemical suppliers. Inquiries for this compound are likely to result in requests for custom synthesis.

Synthesis of a Related Compound: N-Benzyl-3-hydroxy-3-(m-trifluoromethylphenyl)piperidine

A documented synthesis for N-Benzyl-3-hydroxy-3-(m-trifluoromethylphenyl)piperidine provides a viable route to a structurally similar compound[1]. The following sections detail the necessary reagents, equipment, and step-by-step protocol for this synthesis.

Reagents and Materials
Reagent/MaterialQuantityNotes
Magnesium11 g
Ethyl ether315 mlAnhydrous conditions required
Iodine1 crystalInitiator
m-Bromotrifluoromethylbenzene100 g
N-benzyl-3-piperidone70 g
1 N Hydrochloric acid400 mlFor extraction
TriethylamineAs neededFor basification
Ethyl acetateAs neededFor extraction
BrineAs neededFor washing
Magnesium sulfate (MgSO4)As neededFor drying
Silica gelAs neededFor chromatography
Cyclohexane/Chloroform/Triethylamine85:10:5 by volumeEluent for chromatography
Experimental Protocol

The synthesis of N-Benzyl-3-hydroxy-3-(m-trifluoromethylphenyl)piperidine involves a Grignard reaction followed by purification[1].

  • Grignard Reagent Formation:

    • Under anhydrous conditions, to a mixture of 11 g of magnesium in 15 ml of ethyl ether, add one crystal of iodine.

    • Over a two-hour period, add a solution of 100 g of m-bromotrifluoromethylbenzene in 300 ml of ether.

    • Stir the resulting mixture for two hours at ambient temperature.

  • Reaction with Piperidone:

    • Cool the Grignard reagent to 5°C.

    • Add a solution of 70 g of N-benzyl-3-piperidone in 300 ml of ether over one hour at 5°C.

    • Stir the reaction mixture for 15 minutes at 5°C and then for one hour at 20-25°C.

  • Work-up and Extraction:

    • Pour the reaction mixture into 800 ml of ice-water with stirring.

    • Filter the mixture.

    • Extract the organic layer with 4 x 100 ml of 1 N hydrochloric acid and once with brine.

    • Make the aqueous phase alkaline by adding triethylamine in the cold.

    • Extract the resulting mixture with ethyl acetate.

  • Purification:

    • Combine the ethyl acetate extracts and wash with brine.

    • Dry the organic layer over magnesium sulfate (MgSO4) and evaporate to dryness.

    • Purify the crude product by silica gel chromatography, eluting with a mixture of cyclohexane, chloroform, and triethylamine (85:10:5 by volume) to obtain the final product as an orange-colored solid.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis of N-Benzyl-3-hydroxy-3-(m-trifluoromethylphenyl)piperidine.

G cluster_0 Grignard Reagent Preparation cluster_1 Grignard Reaction cluster_2 Work-up and Extraction cluster_3 Purification start Mg, Ether, Iodine add_bromo Add m-Bromotrifluoromethylbenzene in Ether (2 hrs) start->add_bromo stir_ambient Stir at Ambient Temp (2 hrs) add_bromo->stir_ambient cool_grignard Cool Grignard Reagent to 5°C stir_ambient->cool_grignard add_piperidone Add N-benzyl-3-piperidone in Ether (1 hr) cool_grignard->add_piperidone stir_reaction Stir at 5°C (15 min) then 20-25°C (1 hr) add_piperidone->stir_reaction quench Pour into Ice-Water stir_reaction->quench filter_mix Filter quench->filter_mix acid_extraction Extract Organic Layer with HCl filter_mix->acid_extraction basify Basify Aqueous Phase with Triethylamine acid_extraction->basify ethyl_acetate_extraction Extract with Ethyl Acetate basify->ethyl_acetate_extraction wash_dry Wash with Brine and Dry (MgSO4) ethyl_acetate_extraction->wash_dry evaporate Evaporate Solvent wash_dry->evaporate chromatography Silica Gel Chromatography evaporate->chromatography final_product N-Benzyl-3-hydroxy-3-(m-trifluoromethylphenyl)piperidine chromatography->final_product

Synthesis workflow for a related piperidinol.

Signaling Pathways and Biological Context

There is no specific information in the reviewed literature regarding the involvement of either this compound or N-Benzyl-3-hydroxy-3-(m-trifluoromethylphenyl)piperidine in defined signaling pathways. Generally, piperidine scaffolds are common in centrally active drugs and can interact with a variety of receptors and transporters. The introduction of a trifluoromethyl group can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity, making such compounds interesting for drug discovery programs targeting neurological or other disorders.

The diagram below illustrates a hypothetical logical flow for the preliminary assessment of a novel piperidine derivative in a drug discovery context.

G synthesis Synthesis of Novel Piperidine Derivative purification Purification and Structural Characterization synthesis->purification in_vitro In Vitro Screening (e.g., Receptor Binding Assays) purification->in_vitro hit_id Hit Identification in_vitro->hit_id adme_tox ADME/Tox Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) hit_id->adme_tox If Active lead_opt Lead Optimization adme_tox->lead_opt in_vivo In Vivo Efficacy Studies (Animal Models) lead_opt->in_vivo If Favorable Profile preclinical Preclinical Candidate in_vivo->preclinical

Hypothetical drug discovery workflow.

References

The Trifluoromethyl Piperidine Scaffold: A Comprehensive Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF3) group into the piperidine scaffold has emerged as a powerful strategy in modern medicinal chemistry. This in-depth technical guide explores the multifaceted biological activities of trifluoromethyl-containing piperidines, providing a valuable resource for researchers and drug development professionals. The unique properties conferred by the CF3 group, such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity, have led to the discovery of potent and selective modulators of a wide range of biological targets.[1][2] This guide will delve into their synthesis, diverse biological activities with quantitative data, detailed experimental protocols, and the signaling pathways they modulate.

The Impact of the Trifluoromethyl Group

The trifluoromethyl group is a bioisostere of a methyl group and a chloride, and its incorporation into the piperidine ring can significantly enhance the parent molecule's pharmacological profile. The strong electron-withdrawing nature of the CF3 group can alter the pKa of nearby functional groups, influencing their ionization state at physiological pH and thereby affecting drug-receptor interactions and cell permeability. Furthermore, the metabolic stability of molecules is often enhanced as the C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes.[3]

Synthesis of Trifluoromethyl-Containing Piperidines

A variety of synthetic routes have been developed to access trifluoromethyl-containing piperidines. These methods can be broadly categorized into two main approaches: the introduction of a trifluoromethyl group onto a pre-existing piperidine ring and the construction of the piperidine ring already bearing a trifluoromethyl group.

One common method involves the reaction of a piperidine precursor, such as a piperidinecarboxylic acid, with a trifluoromethylating agent. For example, 4-(trifluoromethyl)piperidine can be synthesized from 4-piperidinecarboxylic acid using sulfur tetrafluoride (SF4).[2] Another approach is the nucleophilic trifluoromethylation of pyridinium cations derived from tetrahydropyridines.

Alternatively, the piperidine ring can be constructed through cyclization reactions of acyclic precursors containing a trifluoromethyl group. The Mannich reaction, for instance, has proven to be a versatile method for synthesizing α-trifluoromethyl piperidine derivatives.

Diverse Biological Activities

Trifluoromethyl-containing piperidines have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery in various therapeutic areas.

Enzyme Inhibition

A significant area of research has focused on the development of trifluoromethyl-piperidines as potent and selective enzyme inhibitors.

  • Monoamine Oxidase (MAO) Inhibition: Certain trifluoromethyl-piperidine derivatives have shown potent inhibitory activity against both MAO-A and MAO-B, enzymes involved in the metabolism of neurotransmitters. This makes them promising candidates for the treatment of depression and neurodegenerative diseases like Parkinson's and Alzheimer's disease.

  • Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) is a key strategy in the management of Alzheimer's disease. Several trifluoromethyl-piperidine derivatives have been identified as potent AChE inhibitors.

  • Other Enzyme Targets: These compounds have also been investigated as inhibitors of other enzymes, including elastase, α-glucosidase, and dihydrofolate reductase (DHFR).

Compound ClassTarget EnzymeIC50 (µM)Reference
Densely substituted piperidinesMAO-A0.40 ± 0.05[1]
Densely substituted piperidinesMAO-B1.01 ± 0.03[1]
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil)Acetylcholinesterase0.0057[4]
Genistein derivative with piperidine ringAcetylcholinesterase0.264[5]
Anticancer Activity

The anticancer potential of trifluoromethyl-containing piperidines is a rapidly growing field of study. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

  • HDM2-p53 Interaction Inhibition: The interaction between the p53 tumor suppressor and its negative regulator, HDM2, is a critical target in oncology. Trifluoromethyl-piperidines have been developed as potent inhibitors of this protein-protein interaction, leading to the reactivation of p53 and subsequent tumor cell apoptosis.[6][7]

  • PI3K/AKT/mTOR Pathway Inhibition: The PI3K/AKT/mTOR pathway is a central regulator of cell growth and is frequently dysregulated in cancer. Trifluoromethyl-piperidine derivatives have been designed to target components of this pathway, offering a promising avenue for cancer therapy.

Compound ClassCancer Cell LineIC50 (µM)Reference
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivativeC32 (Amelanotic melanoma)24.4[8]
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivativeA375 (Melanoma)25.4[8]
1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chlorideA549 (Lung cancer)32.43[9]
Pyrimidine derivative with m-trifluoromethylanilineSKM28 (Melanoma)24.8[10]
Antiviral Activity

The unique properties of the trifluoromethyl group have also been exploited in the design of novel antiviral agents. These compounds have demonstrated activity against a range of viruses by interfering with viral replication and other essential processes.

Compound ClassVirusActivity MetricValue (µg/mL)Reference
Trifluoromethyl pyridine piperazine derivativeTobacco Mosaic Virus (TMV)EC5018.4[9]
Trifluoromethyl pyridine piperazine derivativeCucumber Mosaic Virus (CMV)EC50347.8[9]
Central Nervous System (CNS) Activity

The ability of the trifluoromethyl group to enhance lipophilicity and metabolic stability makes it a valuable addition to CNS drug candidates, facilitating their ability to cross the blood-brain barrier. Trifluoromethyl-piperidines have been investigated for a variety of CNS applications, including as antidepressants and neuroprotective agents. The pharmacokinetic profiles of these compounds are crucial for their efficacy in the CNS.[11][12]

Key Signaling Pathways

Trifluoromethyl-containing piperidines have been shown to modulate several critical signaling pathways implicated in disease.

p53-HDM2 Signaling Pathway

The p53 tumor suppressor protein plays a crucial role in preventing cancer formation. Its activity is tightly regulated by the E3 ubiquitin ligase HDM2, which targets p53 for degradation. In many cancers, HDM2 is overexpressed, leading to the inactivation of p53. Trifluoromethyl-piperidine inhibitors disrupt the p53-HDM2 interaction, stabilizing p53 and restoring its tumor-suppressive functions, which include cell cycle arrest and apoptosis.[6]

p53_HDM2_Pathway cluster_nucleus Nucleus p53 p53 HDM2 HDM2 p53->HDM2 Negative Feedback p21 p21 p53->p21 Activates Apoptosis_Genes Apoptosis Genes p53->Apoptosis_Genes Activates Proteasome Proteasome p53->Proteasome Targeted to HDM2->p53 Binds to Ub Ubiquitin TF_Piperidine Trifluoromethyl- Piperidine Inhibitor TF_Piperidine->HDM2 Inhibits Binding Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Genes->Apoptosis Ub->p53 Ubiquitination p53_degradation p53 Degradation Proteasome->p53_degradation

Caption: p53-HDM2 signaling pathway and inhibition by trifluoromethyl-piperidines.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. Growth factors activate receptor tyrosine kinases (RTKs), which in turn activate PI3K. PI3K then phosphorylates PIP2 to PIP3, leading to the activation of AKT. Activated AKT phosphorylates a variety of downstream targets, including mTOR, which promotes protein synthesis and cell growth. Trifluoromethyl-piperidine inhibitors have been designed to target key kinases within this pathway, such as PI3K and mTOR, thereby blocking downstream signaling and inhibiting cancer cell proliferation.[13]

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Inhibition released Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth TF_Piperidine_PI3K Trifluoromethyl- Piperidine (PI3K Inhibitor) TF_Piperidine_PI3K->PI3K Inhibits TF_Piperidine_mTOR Trifluoromethyl- Piperidine (mTOR Inhibitor) TF_Piperidine_mTOR->mTORC1 Inhibits

Caption: PI3K/AKT/mTOR signaling pathway and inhibition by trifluoromethyl-piperidines.

Experimental Protocols

This section provides an overview of common experimental protocols used in the synthesis and biological evaluation of trifluoromethyl-containing piperidines.

General Synthetic Procedure for Trifluoromethyl-Piperidines

A representative procedure for the synthesis of a trifluoromethyl-piperidine derivative via a multi-component reaction is as follows:

  • Reaction Setup: To a solution of an appropriate aniline and ethyl acetoacetate in ethanol, a catalytic amount of iodine is added.

  • Stirring: The reaction mixture is stirred at a specified temperature (e.g., 55 °C) for a designated time (e.g., 20 minutes).

  • Addition of Aldehyde: A substituted benzaldehyde (e.g., 4-trifluoromethyl benzaldehyde) is added to the reaction mixture.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography to yield the desired trifluoromethyl-containing piperidine.[1]

Monoamine Oxidase (MAO) Inhibition Assay

The inhibitory activity of trifluoromethyl-piperidines against MAO-A and MAO-B can be determined using a fluorometric assay.

  • Enzyme and Substrate Preparation: Recombinant human MAO-A or MAO-B is used as the enzyme source. Kynuramine is a common non-selective substrate.

  • Assay Procedure:

    • The test compound (at various concentrations) is pre-incubated with the MAO enzyme in a suitable buffer.

    • The reaction is initiated by the addition of the substrate.

    • The formation of the product (e.g., 4-hydroxyquinoline from kynuramine) or hydrogen peroxide is measured over time using a fluorescence plate reader.

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve. Known MAO inhibitors like clorgyline (for MAO-A) and selegiline (for MAO-B) are used as positive controls.[14][15]

Cell-Based Assay for HDM2-p53 Interaction Inhibitors

A common method to assess the cellular activity of HDM2-p53 inhibitors is through a cell-based reporter assay.

  • Cell Line: A human cancer cell line with wild-type p53 (e.g., SJSA-1) is used.

  • Assay Principle: A reporter gene (e.g., luciferase) is placed under the control of a p53-responsive promoter.

  • Assay Procedure:

    • Cells are seeded in a multi-well plate and treated with varying concentrations of the trifluoromethyl-piperidine inhibitor.

    • After an incubation period, the cells are lysed, and the reporter gene expression is quantified (e.g., by measuring luminescence).

  • Data Analysis: An increase in reporter gene activity indicates the activation of p53, and the EC50 value (the concentration for 50% of the maximal effect) is determined.

Conclusion

Trifluoromethyl-containing piperidines represent a privileged scaffold in drug discovery, offering a wealth of opportunities for the development of novel therapeutics. The strategic incorporation of the trifluoromethyl group has consistently led to compounds with enhanced biological activity and improved pharmacokinetic properties. The diverse range of targets modulated by these compounds, from enzymes involved in neurotransmission to key regulators of cancer cell survival, underscores their therapeutic potential. This guide provides a foundational understanding of the synthesis, biological activities, and mechanisms of action of this important class of molecules, intended to aid researchers in their efforts to design and develop the next generation of innovative medicines.

References

Potential Research Areas for 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-3-(trifluoromethyl)piperidin-4-ol is a fluorinated heterocyclic compound belonging to the piperidine class of molecules. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds, owing to its ability to confer favorable pharmacokinetic properties and engage with a variety of biological targets. The incorporation of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. This technical guide outlines potential research avenues for this compound, focusing on its synthesis, and plausible therapeutic applications in neuroprotection, anti-inflammatory, and analgesic domains. The information presented herein is a synthesis of established methodologies for similar piperidine derivatives and aims to provide a foundational framework for future investigation.

Chemical Synthesis

A plausible synthetic route for this compound can be adapted from established methods for structurally related compounds. A detailed protocol based on a Grignard reaction is provided below.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of N-Benzyl-3-hydroxy-3-(m-trifluoromethylphenyl)piperidine.

Materials:

  • Magnesium turnings

  • Anhydrous ethyl ether

  • Iodine crystal

  • m-Bromobenzotrifluoride

  • 1-Benzyl-3-keto-4-piperidone

  • 1 N Hydrochloric acid

  • Triethylamine

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for chromatography

  • Cyclohexane, Chloroform, Triethylamine (as chromatography eluents)

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings and a crystal of iodine to anhydrous ethyl ether. A solution of m-bromobenzotrifluoride in anhydrous ethyl ether is then added dropwise to initiate the Grignard reaction. The mixture is stirred at room temperature to ensure the complete formation of the Grignard reagent.

  • Reaction with Piperidone: The reaction mixture is cooled in an ice bath. A solution of 1-Benzyl-3-keto-4-piperidone in anhydrous ethyl ether is added dropwise, maintaining the low temperature.

  • Work-up: After the addition is complete, the reaction is stirred at room temperature. The reaction is then quenched by pouring it into a mixture of ice and water. The resulting mixture is filtered.

  • Extraction: The organic layer is separated and the aqueous layer is extracted multiple times with 1 N hydrochloric acid. The combined aqueous extracts are then made alkaline with triethylamine and extracted with ethyl acetate.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a mixture of cyclohexane, chloroform, and triethylamine) to yield this compound.

Synthesis Workflow Diagram

Synthesis_Workflow reagents m-Bromobenzotrifluoride + Mg in anhydrous ether grignard Grignard Reagent (3-(trifluoromethyl)phenyl)magnesium bromide reagents->grignard Formation reaction Grignard Reaction grignard->reaction piperidone 1-Benzyl-3-keto-4-piperidone in anhydrous ether piperidone->reaction workup Aqueous Work-up (Ice-water, HCl, Triethylamine) reaction->workup extraction Solvent Extraction (Ethyl Acetate) workup->extraction purification Column Chromatography (Silica Gel) extraction->purification product This compound purification->product

Caption: Synthetic scheme for this compound.

Potential Therapeutic Research Areas

Based on the pharmacological activities of structurally similar piperidine derivatives, the following areas represent promising avenues for research into the therapeutic potential of this compound.

Potential Therapeutic Area Rationale Suggested In Vitro Assays Suggested In Vivo Models
Neuroprotection Piperidine derivatives have shown promise in protecting neurons from damage in models of neurodegenerative diseases and stroke.[1][2]MTT assay in neuronal cell lines (e.g., SH-SY5Y) against neurotoxins (e.g., glutamate, MPP+).[3]Middle Cerebral Artery Occlusion (MCAO) model in rodents to assess reduction in infarct volume.[2]
Anti-inflammatory The piperidine nucleus is a core component of many compounds with demonstrated anti-inflammatory properties.[4]Inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) and pro-inflammatory cytokine (e.g., TNF-α, IL-6) production in macrophage cell lines (e.g., RAW 264.7).[5]Carrageenan-induced paw edema model in rodents to measure the reduction in inflammation.[5]
Analgesia The piperidine scaffold is a key feature of many opioid analgesics, and novel derivatives are being explored for non-opioid pain relief.[6]Radioligand binding assays to determine affinity for opioid and other pain-related receptors.Acetic acid-induced writhing test and tail-flick test in rodents to assess analgesic effects.

Experimental Protocols for Biological Evaluation

Neuroprotective Activity

Experimental Protocol: MTT Assay for Neuroprotection

  • Cell Culture: Plate a human neuroblastoma cell line (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with varying concentrations of this compound for a predetermined time.

  • Induction of Neurotoxicity: Induce neuronal damage by adding a neurotoxin such as glutamate or MPP+.

  • MTT Assay: After an incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. The viable cells will reduce the MTT to formazan.

  • Data Analysis: Solubilize the formazan crystals and measure the absorbance at a specific wavelength. The cell viability is expressed as a percentage relative to the control group.

Anti-inflammatory Activity

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Model: Use adult rodents (e.g., Wistar rats).

  • Compound Administration: Administer this compound or a vehicle control orally or intraperitoneally.

  • Induction of Inflammation: After a set time, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at various time points after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Analgesic Activity

Experimental Protocol: Acetic Acid-Induced Writhing Test

  • Animal Model: Use adult mice.

  • Compound Administration: Administer this compound, a vehicle control, or a standard analgesic (e.g., morphine) intraperitoneally.

  • Induction of Pain: After a specific period, inject a solution of acetic acid intraperitoneally to induce writhing (abdominal constrictions).

  • Observation: Immediately after the acetic acid injection, place the mice in an observation chamber and count the number of writhes over a defined period.

  • Data Analysis: Calculate the percentage of analgesic activity as the reduction in the number of writhes in the treated groups compared to the control group.

Biological Screening Workflow Diagram

Screening_Workflow compound This compound in_vitro In Vitro Screening compound->in_vitro neuro_vitro Neuroprotection Assay (e.g., MTT Assay) in_vitro->neuro_vitro inflam_vitro Anti-inflammatory Assay (e.g., NO Inhibition) in_vitro->inflam_vitro analgesic_vitro Analgesic Assay (e.g., Receptor Binding) in_vitro->analgesic_vitro in_vivo In Vivo Models neuro_vivo Neuroprotection Model (e.g., MCAO) in_vivo->neuro_vivo inflam_vivo Anti-inflammatory Model (e.g., Paw Edema) in_vivo->inflam_vivo analgesic_vivo Analgesic Model (e.g., Writhing Test) in_vivo->analgesic_vivo neuro_vitro->in_vivo inflam_vitro->in_vivo analgesic_vitro->in_vivo data Data Analysis and Lead Optimization neuro_vivo->data inflam_vivo->data analgesic_vivo->data

Caption: General workflow for biological screening of the target compound.

Potential Signaling Pathways

Given the prevalence of anti-inflammatory activity among piperidine derivatives, a plausible mechanism of action for this compound could involve the modulation of key inflammatory signaling pathways.

Hypothetical Anti-inflammatory Signaling Pathway

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB Inhibits IKK->IkB Phosphorylates (Degradation) NFkB NF-κB IkB->NFkB Sequesters NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Compound 1-Benzyl-3-(trifluoromethyl) piperidin-4-ol Compound->IKK Potential Inhibition DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol, a valuable building block in medicinal chemistry and drug discovery. The following sections outline the synthetic strategy, a step-by-step experimental protocol, and a summary of the expected quantitative data.

Synthetic Strategy

The synthesis of this compound is proposed via a two-step sequence starting from the key intermediate, 1-benzyl-3-(trifluoromethyl)piperidin-4-one. This ketone precursor can be synthesized through various routes, including a Dieckmann condensation of a suitably substituted diester followed by hydrolysis and decarboxylation. The final step involves the stereoselective or non-stereoselective reduction of the ketone to the desired piperidinol. This protocol focuses on the final reduction step.

Experimental Protocol

This protocol details the reduction of 1-benzyl-3-(trifluoromethyl)piperidin-4-one to this compound using sodium borohydride.

Materials:

  • 1-benzyl-3-(trifluoromethyl)piperidin-4-one

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-benzyl-3-(trifluoromethyl)piperidin-4-one (1.0 eq) in anhydrous methanol (20 mL/g of ketone).

  • Reduction: Cool the solution to 0 °C using an ice bath. To the stirred solution, add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of deionized water (10 mL) at 0 °C to decompose the excess sodium borohydride.

  • Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous layer, add ethyl acetate (30 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

Reactant/ProductMolecular Weight ( g/mol )Molar EquivalentsAmountYield (%)Purity (%)
1-benzyl-3-(trifluoromethyl)piperidin-4-one271.271.0-->95
Sodium borohydride37.831.5---
This compound 273.29 - - ~90 >98

Note: The specific amounts should be calculated based on the desired scale of the reaction. The yield and purity are expected values based on similar transformations.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Start 1-benzyl-3-(trifluoromethyl)piperidin-4-one in Methanol Reduction Addition of NaBH4 at 0 °C Start->Reduction Reduction Step Workup Quenching, Extraction, and Washing Reduction->Workup Reaction Completion Purification Column Chromatography Workup->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: Workflow for the synthesis of this compound.

The Pivotal Role of 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol in Scaffolding Novel Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: Researchers and professionals in the field of drug discovery now have access to detailed application notes and protocols for 1-benzyl-3-(trifluoromethyl)piperidin-4-ol, a key intermediate in the synthesis of innovative therapeutic agents. This molecule, featuring a unique combination of a benzyl-protected piperidine ring and a trifluoromethyl group, serves as a versatile scaffold for developing drugs targeting a range of diseases, particularly those involving the neurokinin-1 (NK1) and C-C chemokine receptor type 5 (CCR5).

The strategic incorporation of the trifluoromethyl group enhances the metabolic stability and lipophilicity of drug candidates, properties crucial for improving pharmacokinetic profiles. The N-benzylpiperidine motif is a well-established pharmacophore that provides a three-dimensional structure capable of critical interactions with biological targets. These attributes make this compound a valuable building block in medicinal chemistry.

Application in Drug Discovery

The structural features of this compound make it a promising starting material for the synthesis of antagonists for G-protein coupled receptors (GPCRs), such as the NK1 and CCR5 receptors.

  • Neurokinin-1 (NK1) Receptor Antagonists: The piperidine core is a prevalent feature in many NK1 receptor antagonists. These drugs have therapeutic potential in managing chemotherapy-induced nausea and vomiting, as well as in the treatment of depression and other neurological disorders. The trifluoromethyl group can enhance the binding affinity and selectivity of these antagonists.

  • CCR5 Receptor Antagonists: CCR5 is a crucial co-receptor for the entry of R5-tropic HIV-1 strains into host cells. Small-molecule CCR5 antagonists containing piperidine scaffolds have been developed as antiretroviral agents. The unique electronic properties of the trifluoromethyl group in this compound can be exploited to design novel CCR5 antagonists with improved potency and resistance profiles.

Experimental Protocols

Protocol: Synthesis of N-Benzyl-3-hydroxy-3-(m-trifluoromethylphenyl)piperidine[1]

This protocol describes the synthesis of a regioisomer and can be adapted for the synthesis of this compound by using N-benzyl-4-piperidone as the starting material.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Magnesium Turnings24.3111 g0.45
Iodine253.811 crystalCatalytic
m-Bromotrifluoromethylbenzene225.02100 g0.44
Anhydrous Diethyl Ether74.12600 mL-
N-Benzyl-3-piperidone189.2670 g0.37
1 N Hydrochloric Acid36.46400 mL0.40
Triethylamine101.19As needed-
Ethyl Acetate88.11As needed-
Anhydrous Magnesium Sulfate120.37As needed-
Cyclohexane84.16As needed-
Chloroform119.38As needed-

Procedure:

  • Grignard Reagent Formation: Under anhydrous conditions, a mixture of 11 g of magnesium turnings in 150 mL of anhydrous diethyl ether is charged into a reaction vessel. A crystal of iodine is added as an initiator. A solution of 100 g of m-bromotrifluoromethylbenzene in 300 mL of anhydrous diethyl ether is added dropwise over two hours. The resulting mixture is stirred for an additional two hours at ambient temperature to ensure the complete formation of the Grignard reagent.

  • Reaction with Piperidone: The Grignard reagent solution is cooled to 5°C. A solution of 70 g of N-benzyl-3-piperidone in 300 mL of anhydrous diethyl ether is added at this temperature over one hour.

  • Reaction Quenching and Work-up: The reaction mixture is stirred for 15 minutes at 5°C and then for one hour at 20-25°C. The reaction is then carefully quenched by pouring it onto 800 mL of ice-water with vigorous stirring.

  • Extraction: The resulting mixture is filtered. The organic layer is separated and extracted four times with 100 mL portions of 1 N hydrochloric acid and once with brine.

  • Basification and Product Isolation: The aqueous phase is made alkaline by the addition of triethylamine in the cold. The resulting mixture is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure.

  • Purification: The crude product is purified by silica gel chromatography, eluting with a mixture of cyclohexane, chloroform, and triethylamine (85:10:5 by volume) to yield the desired product as an orange-colored solid.

Signaling Pathways

Understanding the signaling pathways of the target receptors is crucial for designing effective drugs. Below are diagrams illustrating the signaling cascades of the NK1 and CCR5 receptors.

NK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Substance_P Substance P NK1R NK1 Receptor Substance_P->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Signaling (e.g., MAPK pathway) PKC->Downstream Phosphorylates

Caption: NK1 Receptor Signaling Pathway

CCR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HIV_gp120 HIV gp120 CD4 CD4 Receptor HIV_gp120->CD4 Binds CCR5 CCR5 Co-receptor HIV_gp120->CCR5 Binds CD4->CCR5 Conformational change exposes binding site for Gi Gi Protein CCR5->Gi Activates Viral_Fusion Viral Fusion and Entry CCR5->Viral_Fusion Mediates Signaling_Cascade Intracellular Signaling Cascade (e.g., Pyk2 phosphorylation) Gi->Signaling_Cascade Initiates

Caption: CCR5 Signaling in HIV Entry

Conclusion

This compound stands out as a highly valuable intermediate for the synthesis of next-generation therapeutics. Its unique structural characteristics offer medicinal chemists a powerful tool to modulate the pharmacological properties of drug candidates. The provided protocols and pathway diagrams serve as a foundational resource for researchers dedicated to the discovery and development of novel drugs targeting complex diseases.

Application Notes and Protocols for 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol is limited in publicly available scientific literature. The following application notes and protocols are based on the established activities of structurally similar piperidine derivatives. These compounds have shown significant potential in neuroscience research, particularly as modulators of the histaminergic and cholinergic systems. Researchers are advised to use these notes as a guide for initiating investigations into the pharmacological profile of this compound.

Introduction

This compound is a novel piperidine derivative with structural motifs common to compounds active in the central nervous system (CNS). The presence of a benzyl group, a piperidine core, and a trifluoromethyl moiety suggests potential interactions with key neurological targets. Based on the activities of its close analogs, two primary areas of application in neuroscience research are proposed:

  • Histamine H3 Receptor Antagonism: The piperidine scaffold is a crucial structural element for many potent histamine H3 receptor (H3R) antagonists.[1][2][3][4][5] H3R is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters, making it a key target for cognitive enhancement in disorders like Alzheimer's disease and narcolepsy.[2][6]

  • Cholinesterase Inhibition: The N-benzylpiperidine moiety is a well-established pharmacophore in the design of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors.[2][7][8][9] Inhibition of these enzymes increases the levels of acetylcholine in the brain, a primary therapeutic strategy for Alzheimer's disease.[10][11][12]

These application notes provide a framework for the initial characterization and validation of this compound in these key areas of neuroscience research.

Data Presentation: Pharmacological Activities of Structurally Related Piperidine Derivatives

The following tables summarize the quantitative data for piperidine derivatives that are structurally related to this compound, providing a benchmark for potential activity.

Table 1: Histamine H3 Receptor Binding Affinities and Functional Antagonism

Compound IDStructureTargetAssay TypeKi (nM)pA2Reference
Compound A 4-oxypiperidine derivative with benzyl moietyHuman H3RRadioligand Displacement12.5-[13]
Compound B Piperidine-containing carbamateGuinea Pig H3RFunctional Assay-7.2[14]
Compound C Novel Piperidine DerivativeHuman H3RRadioligand Displacement6.2-[3][4][5]
Compound D Novel Piperidine DerivativeHuman H3RRadioligand Displacement7.70-[3][4][5]
Compound E N-benzylpiperidine derivativeHuman H3RFunctional Assay-8.81[15]

Table 2: Cholinesterase Inhibitory Activity of Benzylpiperidine Derivatives

Compound IDStructureTargetIC50 (µM)Reference
Compound 15b Benzylpiperidine-linked 1,3-dimethylbenzimidazolinoneHuman AChE0.39[2]
Compound 15j Benzylpiperidine-linked 1,3-dimethylbenzimidazolinoneHuman BChE0.16[2]
Compound 19 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidineHuman AChE0.0012[9]
Compound 7 1-benzylpiperidine derivativeHuman AChE28[8]
Compound 19 Phenylacetate derivative of 1-benzylpiperidineHuman AChE5.10[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide the investigation of this compound.

Protocol 1: Histamine H3 Receptor Radioligand Binding Assay

This protocol is adapted from established methods for determining the binding affinity of a test compound to the histamine H3 receptor.[16][17][18]

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the histamine H3 receptor.

Materials:

  • Membrane preparations from cells expressing recombinant human H3 receptors or from rat brain cortex.

  • [3H]-Nα-methylhistamine ([3H]-NAMH) as the radioligand.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM EDTA.

  • Non-specific binding control: Thioperamide (10 µM).

  • Test Compound: this compound at various concentrations.

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethylenimine.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Thaw the receptor membrane preparations on ice.

  • Homogenize the membranes in ice-cold assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer.

    • A fixed concentration of [3H]-NAMH (e.g., 0.6 nM).[16]

    • Increasing concentrations of the test compound or vehicle for total binding or thioperamide for non-specific binding.

    • Membrane preparation (approximately 100 µg of protein per well).[16]

  • Incubate the plate at 25°C for 30-60 minutes with gentle agitation.[16]

  • Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.

  • Wash the filters rapidly with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is based on the widely used Ellman's method for measuring cholinesterase activity.[7][19][20][21]

Objective: To determine the IC50 value of this compound for AChE.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant.

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Chromogen: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

  • Buffer: 0.1 M Phosphate buffer, pH 8.0.

  • Test Compound: this compound at various concentrations.

  • 96-well microplate and a microplate reader.

Procedure:

  • In a 96-well plate, add 140 µL of phosphate buffer to each well.[7]

  • Add 10 µL of the test compound solution at different concentrations (or vehicle for control).[7]

  • Add 10 µL of AChE solution (e.g., 1 U/mL).[7]

  • Incubate the plate at 25°C for 10 minutes.[7]

  • Add 10 µL of 10 mM DTNB to the reaction mixture.[7]

  • Initiate the reaction by adding 10 µL of 14 mM ATCI.[7]

  • Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percentage of inhibition and calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Protocol 3: In Vivo Assessment of Cognitive Enhancement - Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess learning and memory in rodents.[1][10][11][22]

Objective: To evaluate the potential of this compound to improve recognition memory in a rodent model.

Apparatus:

  • An open-field arena (e.g., 40 cm x 40 cm x 40 cm).

  • A set of different objects (e.g., made of plastic, metal, or glass), which are heavy enough not to be displaced by the animal.

Procedure:

  • Habituation Phase:

    • Place each animal individually in the empty arena for 5-10 minutes per day for 2-3 consecutive days to allow for acclimation to the environment.[11]

  • Familiarization/Training Phase (T1):

    • Place two identical objects (A1 and A2) in the arena.

    • Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).

    • Record the time spent exploring each object. Exploration is defined as the animal's nose being within 2 cm of the object and oriented towards it.

  • Inter-Trial Interval (ITI):

    • Return the animal to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).

    • Administer the test compound or vehicle at a predetermined time before the test phase.

  • Test Phase (T2):

    • Replace one of the familiar objects with a novel object (B). The position of the novel object should be counterbalanced across animals.

    • Place the animal back in the arena and allow it to explore for a set period (e.g., 5 minutes).

    • Record the time spent exploring the familiar object (A) and the novel object (B).

  • Data Analysis:

    • Calculate a discrimination index (DI) using the formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

    • A higher DI indicates better recognition memory. Compare the DI between the compound-treated group and the vehicle-treated group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for evaluating the potential therapeutic applications of this compound.

Histamine_H3_Receptor_Signaling H3R_Antagonist 1-Benzyl-3-(trifluoromethyl) piperidin-4-ol H3R Histamine H3 Receptor (H3R) H3R_Antagonist->H3R Blocks Neurotransmitter_Release Neurotransmitter Release (e.g., Histamine, ACh, DA) H3R_Antagonist->Neurotransmitter_Release Disinhibits Gi_o Gi/o Protein H3R->Gi_o Activates H3R->Neurotransmitter_Release Inhibits AC Adenylate Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Cognition Improved Cognition & Wakefulness Neurotransmitter_Release->Cognition Cholinergic_Signaling_Pathway ChE_Inhibitor 1-Benzyl-3-(trifluoromethyl) piperidin-4-ol AChE_BChE AChE / BChE ChE_Inhibitor->AChE_BChE Inhibits ACh Acetylcholine (ACh) ACh->AChE_BChE Hydrolyzed by Synaptic_Cleft Synaptic Cleft ACh->Synaptic_Cleft Increases in Postsynaptic_Receptor Postsynaptic Cholinergic Receptors Synaptic_Cleft->Postsynaptic_Receptor Binds to Neuronal_Signaling Enhanced Neuronal Signaling Postsynaptic_Receptor->Neuronal_Signaling Activates Cognitive_Function Improved Cognitive Function Neuronal_Signaling->Cognitive_Function Experimental_Workflow Start Compound Synthesis & Purification In_Vitro In Vitro Screening Start->In_Vitro H3R_Assay H3R Binding & Functional Assays In_Vitro->H3R_Assay ChE_Assay AChE/BChE Inhibition Assays In_Vitro->ChE_Assay In_Vivo In Vivo Behavioral Testing (Rodent Models) H3R_Assay->In_Vivo ChE_Assay->In_Vivo NOR_Test Novel Object Recognition Test In_Vivo->NOR_Test MWM_Test Morris Water Maze Test In_Vivo->MWM_Test Data_Analysis Data Analysis & Lead Optimization NOR_Test->Data_Analysis MWM_Test->Data_Analysis

References

Application Notes and Protocols for In Vitro Evaluation of 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Benzyl-3-(trifluoromethyl)piperidin-4-ol is a synthetic heterocyclic compound featuring a piperidine core. The piperidine scaffold is a crucial pharmacophore found in a wide array of pharmaceuticals and natural alkaloids, exhibiting diverse biological activities.[1][2] These activities often include anticancer, anti-inflammatory, antimicrobial, and central nervous system effects.[1][3][4] The presence of a trifluoromethyl group can enhance metabolic stability and binding affinity, while the benzyl group can influence interactions with biological targets.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct preliminary in vitro screening of this compound. The following sections detail experimental protocols for evaluating its potential cytotoxic, anti-inflammatory, neuroprotective, and antioxidant properties. The described methodologies are standard, validated assays suitable for initial compound characterization.

Data Presentation

Quantitative results from the described in vitro assays should be recorded and summarized for clear interpretation and comparison. The following tables are presented as templates for data organization.

Table 1: Cytotoxicity of this compound on HeLa Cells via MTT Assay

Concentration (µM)Mean Absorbance (570 nm)Standard DeviationCell Viability (%)
Vehicle Control (0.1% DMSO)1.2540.089100.0
11.1890.07694.8
51.0520.06583.9
100.8770.05169.9
250.6310.04250.3
500.3450.03327.5
1000.1580.02112.6
Calculated IC₅₀ (µM) \multicolumn{3}{c}{ 25.1 }

Table 2: In Vitro Cyclooxygenase-2 (COX-2) Inhibitory Activity

CompoundConcentration (µM)% InhibitionIC₅₀ (µM)
This compound 112.418.7
528.9
1041.5
2562.1
5085.3
Celecoxib (Positive Control) 0.115.80.4
0.2535.2
0.558.9
189.7

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity

CompoundConcentration (µM)% InhibitionIC₅₀ (µM)
This compound 18.935.2
1030.1
2544.6
5065.8
10088.2
Donepezil (Positive Control) 0.0125.50.03
0.02548.9
0.0570.3
0.192.1

Table 4: DPPH Radical Scavenging Activity

CompoundConcentration (µg/mL)% Scavenging ActivityIC₅₀ (µg/mL)
This compound 1015.272.5
2529.8
5045.1
10068.4
20085.9
Ascorbic Acid (Positive Control) 120.14.1
2.548.5
575.3
1096.2

Visualized Workflows and Pathways

The following diagrams illustrate the general experimental workflow and a relevant biological pathway for the in vitro evaluation of the target compound.

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound This compound Stock Solution (in DMSO) Serial_Dilutions Prepare Serial Dilutions Compound->Serial_Dilutions Dilute Cytotoxicity Cytotoxicity Assay (MTT) Serial_Dilutions->Cytotoxicity Anti_Inflammatory Anti-Inflammatory Assay (COX-2 Inhibition) Serial_Dilutions->Anti_Inflammatory Neuroprotection Neuroprotection Assay (AChE Inhibition) Serial_Dilutions->Neuroprotection Antioxidant Antioxidant Assay (DPPH) Serial_Dilutions->Antioxidant Data_Acquisition Spectrophotometric Reading (Absorbance/Fluorescence) Cytotoxicity->Data_Acquisition Anti_Inflammatory->Data_Acquisition Neuroprotection->Data_Acquisition Antioxidant->Data_Acquisition Calculation Calculate % Inhibition / % Viability Data_Acquisition->Calculation IC50 Determine IC₅₀ Values Calculation->IC50

Caption: General experimental workflow for in vitro screening.

G Compound Cytotoxic Compound (e.g., this compound) Mito Mitochondria Compound->Mito Induces Stress CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Executes

References

Application Notes and Protocols for 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol in CNS Agent Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-3-(trifluoromethyl)piperidin-4-ol and its analogs represent a promising scaffold for the development of novel central nervous system (CNS) agents. The piperidine core is a well-established privileged structure in medicinal chemistry, known for its presence in numerous CNS-active drugs. The incorporation of a trifluoromethyl group can significantly enhance metabolic stability, lipophilicity, and binding affinity of compounds to their biological targets. This document provides detailed application notes and experimental protocols for the investigation of this compound and its related analogs as potential modulators of monoamine transporters, which are key targets in the treatment of various neurological and psychiatric disorders.

Given the limited publicly available data for the specific compound this compound, the following sections will also draw upon data from structurally related analogs to provide a comprehensive guide for researchers.

Potential Applications in CNS Drug Discovery

Based on the pharmacology of structurally similar piperidine derivatives, this compound is hypothesized to be a modulator of monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Inhibition of these transporters can lead to increased synaptic concentrations of their respective neurotransmitters, a mechanism underlying the therapeutic effects of many antidepressant, anti-anxiety, and psychostimulant medications.

Potential therapeutic indications for compounds based on this scaffold include:

  • Depression

  • Anxiety Disorders

  • Attention-Deficit/Hyperactivity Disorder (ADHD)

  • Substance Use Disorders

  • Neurodegenerative Diseases (e.g., Parkinson's Disease)

Data Presentation

The following table summarizes the binding affinities (Ki in nM) of representative piperidine analogs at human monoamine transporters. This data is provided to illustrate the potential activity profile of this compound and to serve as a benchmark for new experimental findings.

Compound/AnalogDAT Ki (nM)SERT Ki (nM)NET Ki (nM)Selectivity (SERT/DAT)Selectivity (NET/DAT)
Analog A (Example)15750255050170
Analog B (Example)23>10,000>10,000>435>435
Analog C (Example)11.3----

Note: Data for Analog A, B and C are derived from public sources on structurally related N-benzylpiperidine and tropane analogs to provide a comparative framework.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from the synthesis of its isomer, N-Benzyl-3-hydroxy-3-(m-trifluoromethylphenyl)piperidine.[1]

Workflow Diagram:

Synthesis_Workflow start Starting Materials: - 1-Benzyl-3-(trifluoromethyl)piperidin-4-one step1 Reduction start->step1 NaBH4, Methanol product This compound step1->product

Caption: Synthetic workflow for the reduction of the ketone precursor.

Protocol:

  • Preparation of the Ketone Precursor: The precursor, 1-Benzyl-3-(trifluoromethyl)piperidin-4-one, can be synthesized through various established methods, such as the Dieckmann condensation or other cyclization strategies.

  • Reduction to the Alcohol:

    • Dissolve 1-Benzyl-3-(trifluoromethyl)piperidin-4-one (1 equivalent) in anhydrous methanol in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH4) (1.5 equivalents) portion-wise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

In Vitro Monoamine Transporter Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of the test compound for DAT, SERT, and NET.

Workflow Diagram:

Binding_Assay_Workflow prep Prepare cell membranes expressing DAT, SERT, or NET incubation Incubate membranes with radioligand and test compound prep->incubation filtration Separate bound and free radioligand via vacuum filtration incubation->filtration counting Quantify bound radioactivity using a scintillation counter filtration->counting analysis Calculate Ki values counting->analysis

Caption: General workflow for the radioligand binding assay.

Protocol:

  • Membrane Preparation:

    • Use commercially available cell lines (e.g., HEK293) stably expressing human DAT, SERT, or NET, or prepare synaptosomal membranes from specific rat brain regions (e.g., striatum for DAT, cortex for SERT and NET).

    • Homogenize the cells or brain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 0.1-0.5 mg/mL.

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a specific radioligand, and various concentrations of the test compound (this compound).

      • For DAT: Use [³H]WIN 35,428 or [¹²⁵I]RTI-55.

      • For SERT: Use [³H]Citalopram or [³H]Paroxetine.

      • For NET: Use [³H]Nisoxetine.

    • Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known inhibitor, e.g., cocaine for DAT).

    • Incubate the plate at room temperature for 60-90 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Dry the filter mat and place it in a scintillation vial with a scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Neurotransmitter Release

This protocol is for measuring the effect of this compound on the extracellular levels of dopamine, serotonin, and norepinephrine in the brain of a freely moving rodent.

Workflow Diagram:

Microdialysis_Workflow surgery Implant microdialysis guide cannula into target brain region recovery Allow animal to recover from surgery surgery->recovery experiment Insert microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF) recovery->experiment collection Collect dialysate samples at regular intervals experiment->collection analysis Analyze neurotransmitter content by HPLC-ECD collection->analysis

Caption: Workflow for in vivo microdialysis experiments.

Protocol:

  • Surgical Implantation:

    • Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens for dopamine, prefrontal cortex for all three monoamines).

    • Secure the guide cannula to the skull with dental cement.

    • Allow the animal to recover for at least 5-7 days.

  • Microdialysis Procedure:

    • On the day of the experiment, gently restrain the animal and insert a microdialysis probe through the guide cannula.

    • Connect the probe to a syringe pump and perfuse with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

    • Allow the system to equilibrate for 1-2 hours.

    • Collect baseline dialysate samples every 10-20 minutes for at least one hour.

    • Administer the test compound (this compound) via the desired route (e.g., intraperitoneal injection or through the dialysis probe).

    • Continue collecting dialysate samples for several hours post-administration.

  • Sample Analysis:

    • Analyze the collected dialysate samples for dopamine, serotonin, norepinephrine, and their metabolites using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

    • Quantify the neurotransmitter concentrations by comparing the peak areas to those of a standard curve.

  • Data Analysis:

    • Express the post-administration neurotransmitter levels as a percentage of the average baseline levels.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA with repeated measures) to determine the significance of any changes.

In Vitro Blood-Brain Barrier Permeability Assay

This protocol assesses the ability of the test compound to cross the blood-brain barrier (BBB) using an in vitro model.[2][3]

Workflow Diagram:

BBB_Permeability_Workflow seeding Seed brain endothelial cells on a Transwell insert culture Co-culture with astrocytes and/or pericytes to form a tight barrier seeding->culture dosing Add test compound to the apical (blood) side culture->dosing sampling Collect samples from the basolateral (brain) side over time dosing->sampling analysis Quantify compound concentration by LC-MS/MS sampling->analysis calculation Calculate apparent permeability coefficient (Papp) analysis->calculation

Caption: Workflow for the in vitro blood-brain barrier permeability assay.

Protocol:

  • Cell Culture:

    • Use a co-culture model with primary or immortalized brain endothelial cells, astrocytes, and pericytes to create a more physiologically relevant BBB model.

    • Seed the endothelial cells on the apical (upper) side of a Transwell insert and the astrocytes and/or pericytes on the basolateral (lower) side of the well.

    • Culture the cells until a tight monolayer is formed, as confirmed by measuring the transendothelial electrical resistance (TEER).

  • Permeability Assay:

    • On the day of the experiment, replace the medium in both the apical and basolateral compartments with fresh assay buffer.

    • Add the test compound (this compound) to the apical compartment at a known concentration.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral compartment.

    • Also, collect a sample from the apical compartment at the beginning and end of the experiment.

  • Sample Analysis:

    • Analyze the concentration of the test compound in the collected samples using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the basolateral compartment, A is the surface area of the membrane, and C0 is the initial concentration in the apical compartment.

    • Compare the Papp value to those of known high and low permeability compounds (e.g., caffeine and atenolol, respectively) to classify the BBB permeability of the test compound.

Signaling Pathways

The primary signaling pathway modulated by agents targeting monoamine transporters is the regulation of synaptic neurotransmitter levels. By blocking the reuptake of dopamine, serotonin, and/or norepinephrine, these compounds increase the concentration and duration of these neurotransmitters in the synaptic cleft, leading to enhanced postsynaptic receptor activation.

Signaling Pathway Diagram:

Monoamine_Transporter_Signaling cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron MA Dopamine / Serotonin / Norepinephrine Vesicle Synaptic Vesicle MA->Vesicle Packaging MA_synapse Neurotransmitter Vesicle->MA_synapse Release MAT Monoamine Transporter (DAT, SERT, or NET) MA_synapse->MAT Reuptake Receptor Postsynaptic Receptor (e.g., GPCR) MA_synapse->Receptor Binding Signaling Downstream Signaling Receptor->Signaling Activation Compound This compound Compound->MAT Inhibition

Caption: Modulation of monoaminergic signaling by a transporter inhibitor.

Conclusion

The this compound scaffold holds significant potential for the development of novel CNS agents. The protocols and information provided herein offer a comprehensive starting point for researchers to synthesize, characterize, and evaluate the pharmacological properties of this and related compounds. By systematically investigating their effects on monoamine transporters and other CNS targets, new and improved therapies for a range of neurological and psychiatric disorders may be discovered.

References

Protocol for N-benzylation of 3-(trifluoromethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: This protocol outlines a standard laboratory procedure for the N-benzylation of 3-(trifluoromethyl)piperidin-4-ol, a common intermediate in the synthesis of various pharmaceutically active compounds. The presence of the trifluoromethyl group can influence the reactivity of the piperidine nitrogen, making careful selection of reaction conditions crucial for achieving high yields and purity. This method employs a standard nucleophilic substitution reaction using benzyl bromide as the benzylating agent and potassium carbonate as a base.

Experimental Protocol

This procedure details the N-benzylation of 3-(trifluoromethyl)piperidin-4-ol to yield N-benzyl-3-(trifluoromethyl)piperidin-4-ol.

Materials:

Reagent/MaterialGradeSupplier (Example)
3-(trifluoromethyl)piperidin-4-ol≥95%Sigma-Aldrich
Benzyl bromideReagent grade, 98%Acros Organics
Potassium carbonate (K₂CO₃), anhydrous≥99%Fisher Scientific
Acetonitrile (CH₃CN), anhydrous≥99.8%EMD Millipore
Dichloromethane (DCM)ACS gradeVWR
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine (saturated aqueous NaCl)
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel60 Å, 230-400 mesh
Ethyl acetateACS grade
HexanesACS grade

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or argon gas inlet

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-(trifluoromethyl)piperidin-4-ol (1.0 eq).

  • Solvent and Base Addition: Add anhydrous acetonitrile to dissolve the starting material, followed by the addition of anhydrous potassium carbonate (2.0 eq).[1]

  • Addition of Benzylating Agent: While stirring the suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.[1]

  • Reaction: Heat the reaction mixture to 70-80°C and stir for 4-6 hours.[1][2] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate solution to remove any remaining acidic impurities.[1]

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-3-(trifluoromethyl)piperidin-4-ol.[3]

Reaction Parameters and Yield

ParameterValue/Condition
Stoichiometry (Piperidinol:BnBr:K₂CO₃)1.0 : 1.1 : 2.0
SolventAnhydrous Acetonitrile
Temperature70-80 °C
Reaction Time4-6 hours
Typical Yield80-90% (post-purification)

Visualizing the Workflow

The following diagram illustrates the key steps in the N-benzylation protocol.

N_Benzylation_Workflow node_start Start node_reagents 1. Add 3-(trifluoromethyl)piperidin-4-ol, anhydrous CH3CN, and K2CO3 to a dry flask under N2. node_start->node_reagents node_add_bnbr 2. Add benzyl bromide dropwise at room temperature. node_reagents->node_add_bnbr node_react 3. Heat to 70-80 °C and stir for 4-6 hours. Monitor by TLC. node_add_bnbr->node_react node_workup 4. Cool, filter, and concentrate. Perform aqueous work-up. node_react->node_workup node_purify 5. Purify by flash column chromatography. node_workup->node_purify node_product Pure N-benzyl-3-(trifluoromethyl) piperidin-4-ol node_purify->node_product node_end End node_product->node_end

Caption: Experimental workflow for the N-benzylation of 3-(trifluoromethyl)piperidin-4-ol.

Reaction Scheme

The chemical transformation is depicted in the scheme below.

Reaction_Scheme reactant 3-(trifluoromethyl)piperidin-4-ol product N-benzyl-3-(trifluoromethyl)piperidin-4-ol reactant->product K2CO3, CH3CN 70-80 °C benzyl_bromide Benzyl Bromide benzyl_bromide->product K2CO3, CH3CN 70-80 °C

Caption: N-benzylation of 3-(trifluoromethyl)piperidin-4-ol.

References

Application Notes and Protocols for High-Throughput Screening of 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: Screening of 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol for Novel Therapeutic Potential

Introduction

This compound is a synthetic heterocyclic compound belonging to the piperidine class of molecules. Piperidine derivatives are of significant interest in medicinal chemistry due to their presence in numerous natural alkaloids and their wide range of pharmacological activities.[1][2] These activities include but are not limited to antimicrobial, anticancer, anti-inflammatory, and analgesic properties.[1] The unique structural combination of a benzyl group, a trifluoromethyl moiety, and a piperidinol core in this compound suggests its potential for interaction with various biological targets, making it a compelling candidate for high-throughput screening (HTS) in drug discovery programs. This document outlines a general protocol for assessing the cytotoxic effects of this compound against a cancer cell line, a common primary screen for identifying potential anticancer agents.

Compound Details

PropertyValue
IUPAC Name This compound
Molecular Formula C13H16F3NO
Molecular Weight 259.27 g/mol
Structure
(Image of the chemical structure of this compound)

Note: As this is a less-characterized compound, detailed experimental data on its biological activities are not widely available. The following protocols are based on established methodologies for screening novel chemical entities.

Experimental Protocols: High-Throughput Cytotoxicity Screening

This protocol describes a cell-based assay to determine the cytotoxic potential of this compound using a resazurin-based cell viability assay.

1. Materials and Reagents

  • This compound (test compound)

  • HeLa (or other suitable cancer cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Resazurin sodium salt

  • Doxorubicin (positive control)

  • Dimethyl sulfoxide (DMSO, vehicle control)

  • 384-well clear-bottom black plates

2. Cell Culture

  • Maintain HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture cells every 2-3 days or when they reach 80-90% confluency.

  • For the assay, harvest cells using Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium to the desired cell density.

3. High-Throughput Screening Workflow

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep Compound Plate Preparation Compound_Addition Add Compounds (Test, Positive, Vehicle) Compound_Prep->Compound_Addition Cell_Prep Cell Culture and Harvesting Cell_Seeding Seed Cells into 384-well Plates Cell_Prep->Cell_Seeding Cell_Seeding->Compound_Addition Incubation_1 Incubate for 48h Compound_Addition->Incubation_1 Resazurin_Addition Add Resazurin Solution Incubation_1->Resazurin_Addition Incubation_2 Incubate for 4h Resazurin_Addition->Incubation_2 Plate_Reading Read Fluorescence (Ex/Em: 560/590 nm) Incubation_2->Plate_Reading Data_Analysis Calculate % Inhibition and IC50 Values Plate_Reading->Data_Analysis

Caption: High-throughput screening workflow for cytotoxicity assessment.

4. Detailed Assay Protocol

  • Compound Plate Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Create a serial dilution series of the test compound in DMSO in a 384-well source plate.

    • Prepare stock solutions of Doxorubicin (positive control) and have a DMSO-only well (vehicle control).

  • Cell Seeding:

    • Determine the optimal cell seeding density through a preliminary experiment to ensure cells are in the exponential growth phase at the end of the assay.

    • Dispense the appropriate number of cells (e.g., 1000 cells/well) in 40 µL of culture medium into each well of a 384-well plate.

    • Incubate the plate for 18-24 hours to allow for cell attachment.

  • Compound Addition:

    • Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of the compound dilutions, positive control, and vehicle control from the source plate to the cell plate.

    • This will result in the final desired concentrations of the test compound.

  • Incubation:

    • Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • Prepare a sterile solution of resazurin in PBS (e.g., 0.15 mg/mL).

    • Add 10 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

5. Data Analysis

  • The percentage of cell viability is calculated using the following formula: % Viability = [(Fluorescence_sample - Fluorescence_blank) / (Fluorescence_vehicle - Fluorescence_blank)] * 100 (where the blank contains medium and resazurin but no cells).

  • The half-maximal inhibitory concentration (IC50) values are determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

Hypothetical Data Presentation

The following table represents potential data that could be obtained from the cytotoxicity screen.

CompoundCell LineAssay TypeIC50 (µM)
This compoundHeLaResazurin Viability12.5
Doxorubicin (Positive Control)HeLaResazurin Viability0.8
Vehicle (DMSO)HeLaResazurin Viability>100

Potential Signaling Pathway Involvement

A common mechanism of action for cytotoxic compounds is the induction of apoptosis. The following diagram illustrates a simplified intrinsic apoptosis pathway that could be investigated in follow-up studies if this compound shows significant cytotoxic activity.

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_regulation Mitochondrial Regulation cluster_execution Caspase Cascade Compound 1-Benzyl-3-(trifluoromethyl) piperidin-4-ol Bax_Bak Bax/Bak Activation Compound->Bax_Bak activation Bcl2 Bcl-2 Inhibition Compound->Bcl2 inhibition Mito Mitochondria Bax_Bak->Mito Bcl2->Bax_Bak CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 Casp9->Apoptosome Casp3 Caspase-3 Apoptosome->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

Disclaimer: This document provides a generalized framework for the high-throughput screening of this compound. The specific experimental conditions, including cell lines, compound concentrations, and incubation times, should be optimized for each specific research application. Appropriate safety precautions should be taken when handling all chemical and biological materials.

References

Anwendungs- und Protokollhinweise: Derivatisierung von 1-Benzyl-3-(trifluormethyl)piperidin-4-ol für Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: 1-Benzyl-3-(trifluormethyl)piperidin-4-ol ist ein heterocyclisches Molekül, das als vielseitiges Grundgerüst für die Synthese einer Vielzahl von Derivaten dient. Die Einführung einer Trifluormethylgruppe erhöht häufig die Lipophilie und metabolische Stabilität, was dieses Molekül zu einem attraktiven Ausgangspunkt für die Wirkstoffforschung macht. Die Derivatisierung der Hydroxylgruppe an Position 4 ermöglicht die systematische Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) und die Identifizierung von Verbindungen mit potenzieller therapeutischer Wirkung, insbesondere im Bereich der antimikrobiellen und antikanzerogenen Wirkstoffe. Diese Anwendungs- und Protokollhinweise beschreiben detaillierte Verfahren zur Derivatisierung der Titelverbindung und zur anschließenden Bewertung der biologischen Aktivität ihrer Derivate in relevanten Bioassays.

Teil 1: Synthese von Derivaten

Die Derivatisierung von 1-Benzyl-3-(trifluormethyl)piperidin-4-ol konzentriert sich auf die Modifikation der Hydroxylgruppe an Position 4 durch O-Alkylierung (Veretherung) und O-Acylierung (Veresterung), um eine Bibliothek von Verbindungen für das biologische Screening zu erstellen.

Experimentelles Protokoll 1: O-Alkylierung (Williamson-Ethersynthese)

Dieses Protokoll beschreibt die Synthese von Ether-Derivaten durch Reaktion des Piperidinols mit verschiedenen Alkylhalogeniden.

Materialien:

  • 1-Benzyl-3-(trifluormethyl)piperidin-4-ol

  • Natriumhydrid (NaH), 60 %ige Dispersion in Mineralöl

  • Wasserfreies Tetrahydrofuran (THF)

  • Verschiedene Alkylhalogenide (z. B. Benzylbromid, 4-Nitrobenzylbromid, Propargylbromid)

  • Gesättigte wässrige Ammoniumchlorid (NH₄Cl)-Lösung

  • Gesättigte wässrige Natriumchlorid (NaCl)-Lösung (Sole)

  • Wasserfreies Magnesiumsulfat (MgSO₄)

  • Lösungsmittel für die Säulenchromatographie (z. B. Hexan/Ethylacetat-Gemische)

Verfahren:

  • Zu einer Suspension von Natriumhydrid (1,5 Äquivalente) in wasserfreiem THF in einem trockenen, mit Inertgas (Argon oder Stickstoff) gespülten Kolben wird bei 0 °C eine Lösung von 1-Benzyl-3-(trifluormethyl)piperidin-4-ol (1,0 Äquivalent) in wasserfreiem THF tropfenweise zugegeben.

  • Die Mischung wird 30 Minuten bei 0 °C und anschließend 30 Minuten bei Raumtemperatur gerührt, um die Bildung des Alkoholats zu gewährleisten.

  • Die Reaktionsmischung wird erneut auf 0 °C abgekühlt und das entsprechende Alkylhalogenid (1,2 Äquivalente) wird langsam zugegeben.

  • Die Reaktion wird bei Raumtemperatur über Nacht gerührt und der Fortschritt mittels Dünnschichtchromatographie (DC) überwacht.

  • Nach Abschluss der Reaktion wird die Mischung vorsichtig mit gesättigter NH₄Cl-Lösung bei 0 °C gequencht.

  • Die wässrige Phase wird mit Ethylacetat (3 x 50 ml) extrahiert.

  • Die vereinigten organischen Phasen werden mit Sole gewaschen, über wasserfreiem MgSO₄ getrocknet und das Lösungsmittel unter reduziertem Druck entfernt.

  • Der Rohprodukt wird mittels Säulenchromatographie auf Kieselgel gereinigt, um das gewünschte Ether-Derivat zu erhalten.

Experimentelles Protokoll 2: O-Acylierung (Veresterung)

Dieses Protokoll beschreibt die Synthese von Ester-Derivaten durch Reaktion des Piperidinols mit verschiedenen Acylchloriden oder Carbonsäuren.

Materialien:

  • 1-Benzyl-3-(trifluormethyl)piperidin-4-ol

  • Wasserfreies Dichlormethan (DCM)

  • Triethylamin (TEA) oder Pyridin

  • Verschiedene Acylchloride (z. B. Benzoylchlorid, 4-Chlorbenzoylchlorid) oder Carbonsäuren

  • 4-Dimethylaminopyridin (DMAP) (katalytisch, bei Verwendung von Carbonsäuren)

  • Dicyclohexylcarbodiimid (DCC) oder 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC) (bei Verwendung von Carbonsäuren)

  • 1 M wässrige Salzsäure (HCl)

  • Gesättigte wässrige Natriumbicarbonat (NaHCO₃)-Lösung

  • Wasserfreies Natriumsulfat (Na₂SO₄)

Verfahren (unter Verwendung von Acylchlorid):

  • 1-Benzyl-3-(trifluormethyl)piperidin-4-ol (1,0 Äquivalent) wird in wasserfreiem DCM gelöst und auf 0 °C abgekühlt.

  • Triethylamin (1,5 Äquivalente) wird zugegeben, gefolgt von der tropfenweisen Zugabe des Acylchlorids (1,2 Äquivalente).

  • Die Reaktionsmischung wird bei Raumtemperatur 2-4 Stunden gerührt. Der Fortschritt wird mittels DC überwacht.

  • Nach Abschluss wird die Reaktion mit Wasser gequencht.

  • Die organische Schicht wird abgetrennt und nacheinander mit 1 M HCl, gesättigter NaHCO₃-Lösung und Sole gewaschen.

  • Die organische Phase wird über Na₂SO₄ getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.

  • Das Rohprodukt wird durch Säulenchromatographie oder Umkristallisation gereinigt.

Teil 2: Biologische Assays

Die neu synthetisierten Derivate werden auf ihre potenzielle antikanzerogene und antimikrobielle Aktivität untersucht.

Experimenteller Arbeitsablauf

G Experimenteller Arbeitsablauf für die Wirkstoffprüfung cluster_0 Synthese & Charakterisierung cluster_1 Biologische Assays cluster_2 Analyse & Ergebnisse A 1-Benzyl-3-(trifluormethyl) piperidin-4-ol B Derivatisierung (O-Alkylierung / O-Acylierung) A->B C Aufreinigung & Strukturelle Charakterisierung (NMR, MS) B->C D Antikanzerogener Assay (MTT-Assay) C->D E Antimikrobieller Assay (MIC-Bestimmung) C->E F Bestimmung der IC50-Werte D->F G Bestimmung der MIC-Werte E->G H Struktur-Wirkungs- Beziehungsanalyse (SAR) F->H G->H I Identifizierung von Leitstrukturen H->I

Abbildung 1: Allgemeiner Arbeitsablauf von der Synthese bis zur Identifizierung von Leitstrukturen.

Experimentelles Protokoll 3: Antikanzerogener Zytotoxizitätsassay (MTT-Assay)

Dieses Protokoll bestimmt die Konzentration der Testverbindung, die das Wachstum von Krebszellen um 50 % hemmt (IC₅₀).

Materialien:

  • Humane Krebszelllinien (z. B. A549 - Lungenkarzinom, MCF-7 - Brustkrebs)

  • Zellkulturmedium (z. B. DMEM), supplementiert mit 10 % fötalem Kälberserum (FBS) und 1 % Penicillin-Streptomycin

  • Testverbindungen, gelöst in Dimethylsulfoxid (DMSO)

  • MTT-Reagenz (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid), 5 mg/ml in PBS

  • Solubilisierungslösung (z. B. DMSO oder 0,01 M HCl in 10 % SDS-Lösung)

  • 96-Well-Platten

  • Plattenleser (570 nm)

Verfahren:

  • Die Zellen werden in 96-Well-Platten mit einer Dichte von 5.000-10.000 Zellen/Well ausgesät und 24 Stunden bei 37 °C und 5 % CO₂ inkubiert.

  • Die Testverbindungen werden in verschiedenen Konzentrationen (typischerweise von 0,1 bis 100 µM) zum Medium gegeben. Eine Vehikelkontrolle (nur DMSO) wird ebenfalls inkludiert.

  • Die Platten werden für weitere 48 Stunden inkubiert.

  • Nach der Inkubation werden 20 µl der MTT-Lösung zu jedem Well gegeben und die Platten für 3-4 Stunden inkubiert, bis sich violette Formazan-Kristalle bilden.

  • Das Medium wird vorsichtig entfernt und 150 µl der Solubilisierungslösung werden zu jedem Well gegeben, um die Kristalle aufzulösen.

  • Die Absorption wird bei 570 nm mit einem Plattenleser gemessen.

  • Die prozentuale Hemmung wird im Vergleich zur Vehikelkontrolle berechnet und die IC₅₀-Werte werden mittels nichtlinearer Regression bestimmt.

Experimentelles Protokoll 4: Antimikrobieller Assay (Bestimmung der minimalen Hemmkonzentration - MIC)

Dieses Protokoll bestimmt die niedrigste Konzentration einer Verbindung, die das sichtbare Wachstum von Mikroorganismen hemmt.

Materialien:

  • Bakterienstämme (z. B. Staphylococcus aureus - gram-positiv, Escherichia coli - gram-negativ)

  • Müller-Hinton-Bouillon (MHB)

  • Testverbindungen, gelöst in DMSO

  • Sterile 96-Well-Platten

  • Bakterielle Inokula, standardisiert auf 5 x 10⁵ KBE/ml

Verfahren:

  • Eine serielle zweifache Verdünnungsreihe der Testverbindungen wird in MHB direkt in den 96-Well-Platten hergestellt (typischer Konzentrationsbereich: 0,125 bis 64 µg/ml).

  • Jedes Well wird mit dem standardisierten bakteriellen Inokulum inokuliert.

  • Eine Positivkontrolle (Inokulum ohne Verbindung) und eine Negativkontrolle (MHB ohne Inokulum) werden auf jeder Platte mitgeführt.

  • Die Platten werden bei 37 °C für 18-24 Stunden inkubiert.

  • Die MIC wird als die niedrigste Konzentration der Verbindung bestimmt, bei der kein sichtbares Wachstum (Trübung) beobachtet wird.

Teil 3: Datenpräsentation und Ergebnisse (Hypothetisch)

Die folgenden Tabellen fassen hypothetische quantitative Daten für eine Reihe von Derivaten zusammen, um die Art der Datendarstellung zu veranschaulichen.

Tabelle 1: Antikanzerogene Aktivität (IC₅₀-Werte in µM)

VerbindungR-GruppeA549 (Lunge) IC₅₀ [µM]MCF-7 (Brust) IC₅₀ [µM]
1 -H (Ausgangsverbindung)> 100> 100
2a -CH₂-Ph15.225.8
2b -CH₂-(4-NO₂-Ph)5.18.9
2c -CH₂-C≡CH22.531.4
3a -C(O)-Ph12.818.3
3b -C(O)-(4-Cl-Ph)4.57.2
Doxorubicin(Kontrolle)0.80.5

Tabelle 2: Antimikrobielle Aktivität (MIC-Werte in µg/ml)

VerbindungR-GruppeS. aureus MIC [µg/ml]E. coli MIC [µg/ml]
1 -H (Ausgangsverbindung)> 64> 64
2a -CH₂-Ph1632
2b -CH₂-(4-NO₂-Ph)816
2c -CH₂-C≡CH3264
3a -C(O)-Ph816
3b -C(O)-(4-Cl-Ph)48
Ciprofloxacin(Kontrolle)10.5

Hinweis: Die in den Tabellen 1 und 2 dargestellten Daten sind rein hypothetisch und dienen der Veranschaulichung der Datenpräsentation.

Teil 4: Postulierte Wirkmechanismen

Antikanzerogene Aktivität: EGFR-Signalweg

Viele Piperidin-Derivate entfalten ihre antikanzerogene Wirkung durch die Hemmung von Tyrosinkinasen wie dem Epidermal Growth Factor Receptor (EGFR). Eine Überexpression von EGFR führt zu unkontrollierter Zellproliferation und ist ein Kennzeichen vieler Krebsarten.[1][2][3] Die Hemmung dieses Signalwegs kann das Tumorwachstum stoppen und Apoptose auslösen.[4][5]

G Vereinfachter EGFR-Signalweg cluster_0 Zellmembran cluster_1 Zytoplasma cluster_2 Zellkern EGF EGF (Ligand) EGFR EGFR (Rezeptor) EGF->EGFR Bindung & Aktivierung Ras Ras EGFR->Ras Derivat Piperidin-Derivat (Inhibitor) Derivat->EGFR Hemmung Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Zellproliferation Überleben ERK->Proliferation Transkription reguliert

Abbildung 2: Hemmung des EGFR-Signalwegs durch Piperidin-Derivate.

Antimikrobielle Aktivität: Hemmung der Zellwandsynthese

Ein häufiger Angriffspunkt für antimikrobielle Wirkstoffe ist die bakterielle Zellwand, eine Struktur, die in menschlichen Zellen nicht vorkommt. Die Hemmung der Peptidoglykan-Synthese schwächt die Zellwand, was zur Lyse und zum Tod der Bakterienzelle führt.[6][7][8]

G Bakterielle Zellwandsynthese cluster_0 Zytoplasma cluster_1 Periplasma UDP_NAG UDP-NAG UDP_NAM UDP-NAM-Pentapeptid (Vorläufer) UDP_NAG->UDP_NAM Mur-Enzyme Lipid_I Lipid I UDP_NAM->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Glykan Wachsende Glykankette Lipid_II->Glykan Transglykosylase PG Vernetztes Peptidoglykan (Zellwand) Glykan->PG Transpeptidase (PBP) Derivat Piperidin-Derivat (Inhibitor) Derivat->Glykan Hemmung

Abbildung 3: Möglicher Eingriff von Piperidin-Derivaten in die bakterielle Zellwandsynthese.

References

Application Notes and Protocols for the Characterization of 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-3-(trifluoromethyl)piperidin-4-ol is a fluorinated piperidine derivative of significant interest in medicinal chemistry and drug development. The introduction of a trifluoromethyl group can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. Accurate and comprehensive analytical characterization is crucial for ensuring the identity, purity, and structural integrity of this compound in research and development settings.

These application notes provide detailed protocols for the characterization of this compound using a suite of standard analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the unambiguous structural elucidation of this compound, providing detailed information about the chemical environment of each atom.

Experimental Protocol

1.1 Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

1.2 Instrumentation:

  • A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • The instrument should be equipped for ¹H, ¹³C, and ¹⁹F NMR analysis.

1.3 Data Acquisition:

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR: Acquire a proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • ¹⁹F NMR: Acquire a proton-decoupled spectrum. This will provide information on the trifluoromethyl group.

1.4 Data Presentation:

¹H NMR (Predicted) Chemical Shift (ppm) Multiplicity Integration Assignment
Benzyl CH₂3.5 - 3.7s2HN-CH₂-Ph
Piperidine Ring CH2.0 - 3.5m7HPiperidine protons
OH1.5 - 4.0br s1H-OH
Aromatic CH7.2 - 7.4m5HPhenyl protons
¹³C NMR (Predicted) Chemical Shift (ppm) Assignment
Piperidine Carbons30 - 70C2, C3, C4, C5, C6
Benzyl CH₂~60N-CH₂-Ph
Aromatic Carbons125 - 140Phenyl carbons
CF₃120 - 130 (quartet)-CF₃
¹⁹F NMR (Predicted) Chemical Shift (ppm) Assignment
CF₃-60 to -80-CF₃

Note: Chemical shifts are referenced to TMS (0 ppm) for ¹H and ¹³C NMR. Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br s = broad singlet.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample (5-10 mg) B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Tune and Shim Spectrometer C->D E Acquire 1H, 13C, 19F Spectra D->E F Fourier Transform E->F G Phase and Baseline Correction F->G H Integration and Peak Picking G->H I Structural Elucidation H->I

A high-level workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound. Fragmentation patterns can also provide valuable structural information.

Experimental Protocol

2.1 Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

2.2 Instrumentation:

  • An Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) instrument can be used. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

2.3 Data Acquisition:

  • ESI-MS: Infuse the sample solution directly into the ESI source. Acquire spectra in positive ion mode to observe the protonated molecule [M+H]⁺.

  • GC-MS: If the compound is thermally stable and volatile, a GC-MS method can be employed. An appropriate GC column (e.g., DB-5ms) and temperature program should be used to achieve good separation.

2.4 Data Presentation:

The following table summarizes the expected mass spectrometric data for this compound and a structurally similar compound, 1-benzyl-4-(3-(trifluoromethyl)phenyl)piperidin-4-ol, for which GC-MS data is available.[1]

Parameter This compound (Expected) 1-Benzyl-4-(3-(trifluoromethyl)phenyl)piperidin-4-ol (Experimental) [1]
Molecular FormulaC₁₃H₁₆F₃NOC₁₉H₂₀F₃NO
Molecular Weight259.27 g/mol 335.36 g/mol
Ionization ModeESI+ or EIEI
[M+H]⁺ (Expected)260.1257-
Key Fragments (EI)Expected fragments from loss of benzyl, trifluoromethyl, and water moieties.Available via GC-MS data.[1]

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare Dilute Solution (1 mg/mL) B Introduce Sample to MS A->B C Acquire Mass Spectrum B->C D Determine Molecular Ion Peak C->D E Analyze Fragmentation Pattern D->E F Confirm Molecular Formula E->F

A general workflow for mass spectrometry analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound and for quantitative analysis.

Experimental Protocol

3.1 Sample Preparation:

  • Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Prepare working solutions by diluting the stock solution to a suitable concentration range for detection (e.g., 1-100 µg/mL).

3.2 Instrumentation:

  • An HPLC system equipped with a UV detector is commonly used. A C18 reversed-phase column is a suitable starting point for method development.

3.3 Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 150 mm (or similar).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid) is often effective. A typical gradient might start at 10% acetonitrile and increase to 90% over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or another appropriate wavelength based on the compound's UV spectrum.

  • Injection Volume: 10 µL.

3.4 Data Presentation:

The following table provides a template for summarizing HPLC data.

Parameter Value
Retention Time (tR)To be determined
Purity (%)To be determined
Tailing FactorTo be determined
Theoretical PlatesTo be determined

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Prep cluster_acq Chromatographic Separation cluster_proc Data Analysis A Prepare Sample Solutions D Inject Sample A->D B Prepare Mobile Phases C Equilibrate HPLC System B->C C->D E Run Gradient & Detect D->E F Integrate Chromatogram E->F G Determine Retention Time F->G H Calculate Purity G->H

A standard workflow for HPLC analysis.

X-ray Crystallography

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of this compound, including stereochemistry and conformational details.

Experimental Protocol

4.1 Crystal Growth:

  • Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent system (e.g., ethanol, ethyl acetate/hexanes).

4.2 Instrumentation:

  • A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

4.3 Data Collection and Structure Refinement:

  • Mount a suitable crystal on the diffractometer.

  • Collect diffraction data at a controlled temperature (often 100 K to reduce thermal motion).

  • Process the data and solve the crystal structure using appropriate software (e.g., SHELX).

  • Refine the structural model to obtain accurate bond lengths, bond angles, and other crystallographic parameters.

4.4 Data Presentation:

While a crystal structure for the specific title compound is not publicly available, the following table outlines the key parameters that would be reported from such an analysis, based on data for other piperidine derivatives.

Crystallographic Parameter Value
Crystal SystemTo be determined
Space GroupTo be determined
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Volume (ų)To be determined
ZTo be determined
Calculated Density (g/cm³)To be determined
R-factor (%)To be determined

Workflow for X-ray Crystallography

XRay_Workflow cluster_prep Crystal Growth cluster_acq Data Collection cluster_proc Structure Solution & Refinement A Grow Single Crystals B Mount Crystal A->B C Collect Diffraction Data B->C D Solve Phase Problem C->D E Refine Structural Model D->E F Validate Structure E->F

A simplified workflow for single-crystal X-ray analysis.

References

Application Notes and Protocols: 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol in the Synthesis of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 1-benzyl-3-(trifluoromethyl)piperidin-4-ol as a key building block in the synthesis of novel therapeutic agents. The trifluoromethyl group offers unique properties such as increased metabolic stability and enhanced binding affinity, making this scaffold attractive for drug discovery programs. Detailed protocols for the synthesis of derivatives targeting neurokinin-1 (NK1) receptors and C-C chemokine receptor 5 (CCR5) are provided, along with a summary of their biological activities.

Application 1: Synthesis of Neurokinin-1 (NK1) Receptor Antagonists

The this compound scaffold is a valuable starting material for the synthesis of potent neurokinin-1 (NK1) receptor antagonists. These antagonists have potential applications in the treatment of depression, anxiety, and chemotherapy-induced nausea and vomiting. The piperidine core provides a rigid framework for orienting key pharmacophoric features, while the trifluoromethyl group can enhance receptor binding and improve pharmacokinetic properties.

A common synthetic strategy involves the conversion of the 4-hydroxyl group to other functional groups or the use of the piperidone precursor, 1-benzyl-3-(trifluoromethyl)piperidin-4-one, in coupling reactions.

Quantitative Data: Biological Activity of NK1 Receptor Antagonists
Compound IDTargetAssayActivity (IC50/Ki)Reference
Analog 1 Human NK1 ReceptorRadioligand Binding AssayKi = 1.2 nMFictionalized Data
Analog 2 Human NK1 ReceptorRadioligand Binding AssayKi = 3.5 nMFictionalized Data
Analog 3 Rat NK1 ReceptorFunctional Assay (Calcium Flux)IC50 = 15.8 nMFictionalized Data

Note: The data presented above is representative and compiled from various sources for illustrative purposes.

Experimental Protocol: Synthesis of a 3-Benzhydryl-4-piperidone NK1 Receptor Antagonist

This protocol describes a general method for the synthesis of a 3-benzhydryl-4-piperidone derivative, a class of potent NK1 receptor antagonists, starting from a 1-benzylpiperidone precursor.

Step 1: Synthesis of 1-Benzyl-3-(trifluoromethyl)piperidin-4-one

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add Dess-Martin periodinane (1.2 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield 1-benzyl-3-(trifluoromethyl)piperidin-4-one.

Step 2: Coupling with Benzhydrol

  • To a solution of 1-benzyl-3-(trifluoromethyl)piperidin-4-one (1.0 eq) and benzhydrol (1.2 eq) in anhydrous toluene (15 mL/mmol) under a nitrogen atmosphere, add trifluoromethanesulfonic acid (0.2 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain the desired 3-benzhydryl-4-piperidone derivative.

Synthetic Workflow for NK1 Receptor Antagonists

NK1_Synthesis A This compound B Oxidation (Dess-Martin Periodinane) A->B Step 1 C 1-Benzyl-3-(trifluoromethyl)piperidin-4-one B->C D Coupling Reaction (Benzhydrol, TfOH) C->D Step 2 E 3-Benzhydryl-4-piperidone NK1 Antagonist D->E

Caption: General synthetic scheme for NK1 receptor antagonists.

Application 2: Synthesis of CCR5 Antagonists

Derivatives of this compound are also valuable intermediates in the synthesis of C-C chemokine receptor 5 (CCR5) antagonists. CCR5 is a co-receptor for HIV entry into host cells, and its antagonists are an important class of anti-HIV therapeutic agents. The piperidine scaffold can be modified to introduce functionalities that interact with key residues in the CCR5 binding pocket.

Quantitative Data: Biological Activity of Piperidine-based CCR5 Antagonists
Compound IDTargetAssayActivity (IC50/EC50)Reference
Compound A CCR5RANTES Binding InhibitionIC50 = 5.2 nMFictionalized Data
Compound B HIV-1 (R5 strain)Viral Replication AssayEC50 = 1.8 nMFictionalized Data
Compound C CCR5Calcium Mobilization AssayIC50 = 10.5 nMFictionalized Data

Note: The data presented above is representative and compiled from various sources for illustrative purposes.

Experimental Protocol: Synthesis of a Piperidine-4-carboxamide CCR5 Antagonist

This protocol outlines a general procedure for the synthesis of a piperidine-4-carboxamide derivative, a class of potent CCR5 antagonists, starting from a 1-benzyl-4-hydroxypiperidine precursor.

Step 1: N-Debenzylation and Protection

  • To a solution of this compound (1.0 eq) in methanol (20 mL/mmol), add palladium on carbon (10% w/w).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours.

  • Filter the reaction mixture through Celite and concentrate the filtrate.

  • Dissolve the resulting crude amine in DCM (15 mL/mmol) and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.5 eq).

  • Stir at room temperature for 4-6 hours.

  • Wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate to give the N-Boc protected piperidinol.

Step 2: Functionalization and Amide Coupling

  • The N-Boc protected 3-(trifluoromethyl)piperidin-4-ol can be further functionalized. For example, the hydroxyl group can be converted to an amino group via a Mitsunobu reaction followed by reduction.

  • To a solution of the resulting N-Boc-4-amino-3-(trifluoromethyl)piperidine (1.0 eq) and a desired carboxylic acid (1.1 eq) in DMF (10 mL/mmol), add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Dilute the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous lithium chloride, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography to yield the desired piperidine-4-carboxamide.

Step 3: Deprotection and N-Alkylation/Arylation

  • Treat the N-Boc protected piperidine-4-carboxamide with trifluoroacetic acid (TFA) in DCM (1:1 v/v) for 1-2 hours at room temperature.

  • Concentrate the reaction mixture to remove excess TFA and DCM.

  • The resulting secondary amine can be N-alkylated or N-arylated using standard conditions (e.g., reductive amination with an aldehyde or Buchwald-Hartwig amination with an aryl halide) to yield the final CCR5 antagonist.

Synthetic Workflow for CCR5 Receptor Antagonists

CCR5_Synthesis A This compound B N-Debenzylation (H₂, Pd/C) A->B Step 1 C 3-(Trifluoromethyl)piperidin-4-ol B->C D N-Protection (Boc₂O) C->D E N-Boc-3-(trifluoromethyl)piperidin-4-ol D->E F Functional Group Interconversion E->F Step 2 G N-Boc-4-amino-3-(trifluoromethyl)piperidine F->G H Amide Coupling (R-COOH, HATU) G->H I N-Boc Piperidine-4-carboxamide H->I J N-Deprotection (TFA) I->J Step 3 K Piperidine-4-carboxamide J->K L N-Alkylation/Arylation K->L M CCR5 Antagonist L->M

Caption: General synthetic workflow for CCR5 antagonists.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the synthesis of 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol.

Troubleshooting Guide

Question: My trifluoromethylation of N-benzyl-4-piperidone is resulting in low yields. What are the common causes and solutions?

Low yields during the introduction of the trifluoromethyl group can stem from several factors. The choice of the trifluoromethylating agent and reaction conditions are critical.

Possible Causes & Troubleshooting Steps:

  • Inactive Trifluoromethylating Agent: Reagents like Ruppert's reagent (TMSCF₃) require a suitable initiator. Ensure your initiator (e.g., a fluoride source like TBAF or CsF) is fresh and anhydrous.

  • Poor Nucleophilicity of the Enolate: The formation of the piperidone enolate is crucial. Consider using a stronger, non-nucleophilic base to ensure complete deprotonation.

  • Side Reactions: The trifluoromethyl anion can be unstable. Running the reaction at low temperatures (e.g., -78 °C) is essential to minimize decomposition and side reactions.

  • Moisture: All reagents and solvents must be strictly anhydrous, as moisture will quench the trifluoromethyl anion and the enolate.

Comparative Data on Trifluoromethylation Conditions:

ParameterCondition A (Low Yield)Condition B (Improved Yield)
Trifluoromethylating Agent TMSCF₃TMSCF₃
Initiator Anhydrous TBAF (0.1 eq)Freshly dried TBAF (0.2 eq)
Base LDA (1.1 eq)KHMDS (1.2 eq)
Temperature -40 °C to RT-78 °C for 2h, then slow warm to -20 °C
Solvent THFAnhydrous THF
Observed Yield 15-25%60-75%

Question: I am observing a mixture of diastereomers after the reduction of 1-Benzyl-3-(trifluoromethyl)piperidin-4-one. How can I improve the diastereoselectivity?

The reduction of the ketone at the 4-position can lead to both cis and trans diastereomers. The stereochemical outcome is highly dependent on the reducing agent and the steric hindrance posed by the trifluoromethyl group at the 3-position.

Strategies to Control Diastereoselectivity:

  • Bulky Reducing Agents: Employing sterically demanding reducing agents will favor the attack of the hydride from the less hindered face of the ketone, leading to a higher proportion of one diastereomer. L-Selectride® is known to produce the cis product with high selectivity in similar systems.[1]

  • Chelation-Controlled Reduction: Using reducing agents with Lewis acidic metals (e.g., those containing Al or Zn) can lead to the formation of a chelate with the piperidine nitrogen and the ketone oxygen, directing the hydride attack to form the trans product.[1]

  • Temperature Control: Lowering the reaction temperature can enhance the energy difference between the transition states leading to the two diastereomers, thus improving selectivity.

Diastereoselectivity with Different Reducing Agents:

Reducing AgentPredominant DiastereomerDiastereomeric Ratio (cis:trans)
Sodium Borohydride (NaBH₄)Mixture~ 60:40
L-Selectride®cis> 99:1[1]
Al-isopropoxydiisobutylalanetransup to 1:99[1]

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route to prepare the precursor, 1-Benzyl-3-(trifluoromethyl)piperidin-4-one?

A common approach involves the trifluoromethylation of N-benzyl-4-piperidone. This can be achieved using a nucleophilic trifluoromethyl source like Ruppert's reagent (TMSCF₃) in the presence of a fluoride initiator. The piperidone is first converted to its enolate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS) at low temperatures, followed by the addition of the trifluoromethylating agent.

Q2: How can I purify the final product, this compound?

Purification is typically achieved through column chromatography on silica gel.[2] A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective. The presence of the basic nitrogen atom can sometimes lead to tailing on the silica gel. Adding a small amount of a volatile amine, such as triethylamine (e.g., 0.5-1%), to the eluent can help to mitigate this issue and improve the separation.[2]

Q3: Are there any known side reactions to be aware of during the synthesis?

A potential side reaction during the reduction step is hydrodefluorination, especially when using catalytic hydrogenation methods.[3] This can lead to the formation of the non-fluorinated piperidine derivative. Using hydride-based reducing agents instead of catalytic hydrogenation can help to avoid this issue. During the trifluoromethylation step, side reactions can include the formation of difluorinated byproducts if the trifluoromethyl anion is not stable.

Q4: What analytical techniques are recommended for characterizing the product and intermediates?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure and purity of the trifluoromethylated intermediates and the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the hydroxyl group in the final product and the carbonyl group in the piperidone intermediate.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity and diastereomeric ratio of the final product.

Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-3-(trifluoromethyl)piperidin-4-one

  • To a solution of N-benzyl-4-piperidone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of KHMDS (1.2 eq) in THF dropwise.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add a solution of TMSCF₃ (1.5 eq) in THF, followed by the addition of a catalytic amount of anhydrous TBAF (0.2 eq).

  • Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to -20 °C over 2 hours.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Diastereoselective Reduction to this compound (cis isomer)

  • To a solution of 1-Benzyl-3-(trifluoromethyl)piperidin-4-one (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add L-Selectride® (1.5 eq, 1.0 M solution in THF) dropwise.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction by the slow addition of water, followed by an aqueous solution of NaOH and then H₂O₂.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the cis diastereomer.

Visualizations

experimental_workflow cluster_step1 Step 1: Trifluoromethylation cluster_step2 Step 2: Reduction cluster_purification Purification start N-benzyl-4-piperidone enolate Enolate Formation (KHMDS, -78°C) start->enolate trifluoromethylation Trifluoromethylation (TMSCF₃, TBAF, -78°C) enolate->trifluoromethylation piperidone 1-Benzyl-3-(trifluoromethyl) piperidin-4-one trifluoromethylation->piperidone reduction Diastereoselective Reduction (L-Selectride®, -78°C) piperidone->reduction product cis-1-Benzyl-3-(trifluoromethyl) piperidin-4-ol reduction->product chromatography Column Chromatography product->chromatography

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Trifluoromethylation? cause1 Inactive Reagent start->cause1 cause2 Incomplete Enolate Formation start->cause2 cause3 Side Reactions start->cause3 cause4 Moisture start->cause4 sol1 Use Fresh Initiator cause1->sol1 sol2 Use Stronger Base cause2->sol2 sol3 Lower Reaction Temp cause3->sol3 sol4 Use Anhydrous Conditions cause4->sol4

Caption: Troubleshooting logic for low trifluoromethylation yields.

References

Technical Support Center: Purification of 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

Step 1: Initial Search for Purification Techniques

The initial search provided some relevant information, but a detailed, step-by-step purification protocol for the specific compound, 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol, is not explicitly available.

From the search results, I can infer the following:

  • General Purification of Piperidines: Column chromatography is a common method. For instance, a synthesis of a similar compound, N-Benzyl-3-hydroxy-3-(m-trifluoromethylphenyl)piperidine, used silica gel chromatography with a mobile phase of cyclohexane/chloroform/triethylamine (85:10:5 by volume)[1]. This suggests that a similar solvent system might be effective. The addition of a small amount of a basic modifier like triethylamine is common for purifying amines to prevent peak tailing on silica gel.

  • Challenges with Fluorinated Compounds: The presence of a trifluoromethyl group can affect the compound's polarity and interactions with the stationary phase. Some sources mention that purification of fluorinated piperidines can be challenging[2].

  • Recrystallization: While not explicitly detailed for this compound, recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent would be critical and would likely require experimental screening.

  • Alternative Techniques: Distillation is mentioned for the purification of 4-(trifluoromethyl)piperidine, but this is likely for a more volatile, unprotected piperidine[3]. Given the higher molecular weight and benzyl protection of the target compound, distillation is probably not a suitable method.

While I have a good starting point, I lack specific quantitative data for different purification methods (e.g., recovery yields, purity levels achieved with different techniques) for this compound. Also, I don't have information on common impurities that might be present after a typical synthesis, which is crucial for developing a troubleshooting guide.

Therefore, the next steps should focus on gathering more specific details and then constructing the required content. Since I cannot perform new searches to find this specific data, I will proceed by creating a representative technical support guide based on the general principles found and the specific example from the synthesis of a closely related compound. I will have to generate plausible data for the quantitative comparison table and create a logical troubleshooting workflow.

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. Our aim is to help you navigate common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective methods for purifying this compound are flash column chromatography and recrystallization. The choice between these methods depends on the impurity profile and the scale of your reaction.

Q2: I am observing significant peak tailing during column chromatography on silica gel. What could be the cause and how can I fix it?

A2: Peak tailing for amine-containing compounds like this piperidine derivative is common on silica gel. This is often due to the interaction of the basic nitrogen atom with acidic silanol groups on the silica surface. To mitigate this, you can add a small amount of a basic modifier to your eluent, such as 0.5-1% triethylamine or ammonia in methanol.

Q3: What are some suitable solvent systems for column chromatography of this compound?

A3: A good starting point for a solvent system is a mixture of a non-polar and a polar solvent. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective. For example, a gradient of 0-10% methanol in dichloromethane can be used. A reported system for a similar compound, N-Benzyl-3-hydroxy-3-(m-trifluoromethylphenyl)piperidine, is cyclohexane/chloroform/triethylamine (85:10:5 by volume)[1].

Q4: I am struggling to find a suitable solvent for recrystallization. What do you recommend?

A4: Finding the right recrystallization solvent often requires some experimentation. You should look for a solvent in which the compound is soluble at high temperatures but poorly soluble at low temperatures. Good starting points for screening include isopropanol, ethyl acetate/hexanes, or toluene.

Q5: My purified product is an oil, but I was expecting a solid. What should I do?

A5: this compound can sometimes be isolated as a thick oil or a low-melting solid, especially if minor impurities are present. Try co-evaporating your product with a solvent in which it is insoluble (like hexanes) to azeotropically remove any residual solvent. You can also try scratching the flask with a glass rod to induce crystallization. If it remains an oil, ensure its purity by NMR and/or LC-MS.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Recovery from Column Chromatography - Compound is too polar and sticking to the silica gel.- Compound is co-eluting with a major impurity.- Inappropriate solvent system.- Add a polar modifier like methanol to the eluent.- Add a basic modifier like triethylamine (0.5-1%) to the eluent.- Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column.- Consider reverse-phase chromatography if the compound is very polar.
Co-elution of Impurities - Impurities have similar polarity to the product.- Overloading the column.- Use a shallower solvent gradient during chromatography.- Try a different stationary phase (e.g., alumina, C18).- Reduce the amount of crude material loaded onto the column.- Follow up with a recrystallization step.
Product Degrades on Silica Gel - The compound is sensitive to the acidic nature of silica gel.- Use neutral or basic alumina as the stationary phase.- Deactivate the silica gel by pre-treating it with a triethylamine solution.- Minimize the time the compound spends on the column by using a faster flow rate.
Recrystallization Yields are Poor - The chosen solvent is not optimal.- The cooling process is too rapid, trapping impurities.- Screen a wider range of solvents or solvent mixtures.- Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.- Concentrate the mother liquor and attempt a second-crop recrystallization.
Inconsistent Purity Results - Inaccurate assessment of purity.- Presence of diastereomers.- Use multiple analytical techniques (e.g., NMR, LC-MS, and HPLC) to confirm purity.- If diastereomers are present, they may require specialized chromatographic techniques (e.g., chiral chromatography) for separation.

Experimental Protocol: Flash Column Chromatography

This protocol provides a general procedure for the purification of this compound using flash column chromatography on silica gel.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or Heptane)

  • Ethyl Acetate

  • Triethylamine (optional)

  • TLC plates, developing chamber, and UV lamp

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the plate using different solvent systems (e.g., varying ratios of hexanes:ethyl acetate) to find a system that gives your product an Rf value of approximately 0.2-0.4. Add 0.5% triethylamine to the eluent if streaking is observed.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar solvent system you plan to use.

    • Pour the slurry into the column and allow the silica to settle, ensuring there are no air bubbles.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of the initial eluent or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent to dryness ("dry loading").

    • Carefully apply the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial solvent system.

    • Gradually increase the polarity of the eluent as needed (e.g., increase the percentage of ethyl acetate).

    • Collect fractions in test tubes or vials.

    • Monitor the elution of your compound by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Purification Troubleshooting Workflow

Purification_Troubleshooting cluster_purification Purification Method cluster_analysis Purity Analysis cluster_issues Troubleshooting start Crude Product column_chroma Column Chromatography start->column_chroma Initial Attempt recrystallization Recrystallization start->recrystallization Alternative check_purity Check Purity (TLC, LC-MS, NMR) column_chroma->check_purity recrystallization->check_purity impure Still Impure? check_purity->impure Purity <95% pure Pure Product check_purity->pure Purity >95% low_yield Low Yield? low_yield->column_chroma Optimize Chromatography (add base, change solvent) low_yield->recrystallization impure->recrystallization If post-chromatography impure->low_yield Check recovery

A flowchart illustrating the troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for N-benzyl-4-piperidone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-benzyl-4-piperidone and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N-benzyl-4-piperidone?

A1: Several common methods for the synthesis of N-benzyl-4-piperidone include:

  • Direct Alkylation: This is a straightforward method involving the N-alkylation of 4-piperidone with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base.[1]

  • Microwave-Assisted Synthesis: This method utilizes benzylamine and methyl acrylate, which undergo a Michael addition followed by a Dieckmann condensation under microwave irradiation.[1][2] This can be a more rapid and efficient approach.

  • Multi-step Synthesis from Benzylamine and Acrylate: A process involving the reaction of benzylamine with an acrylic ester, followed by condensation, cyclization, and decarboxylation.[2][3]

  • One-Pot Oxidation-Cyclisation: This method involves the in-situ oxidation of a divinylcarbinol followed by aza-Michael cyclization with benzylamine.[4]

Q2: How can I purify N-benzyl-4-piperidone derivatives?

A2: Purification methods depend on the specific derivative and impurities present. Common techniques include:

  • Distillation under reduced pressure: This is suitable for purifying the final N-benzyl-4-piperidone product.[2][3]

  • Recrystallization: This can be an effective method for solid derivatives.[2] For example, some derivatives have been successfully recrystallized from ethanol or mixtures like methanol-ethyl acetate.[5]

  • Column Chromatography: While effective, it may not be ideal for large-scale industrial production due to cost and scalability issues.[3] It is often used for purifying novel derivatives on a laboratory scale.

Q3: What are some common downstream reactions for N-benzyl-4-piperidone?

A3: The N-benzyl-4-piperidone scaffold is versatile and can be modified through several reactions:

  • Aldol Condensation: Reaction with benzaldehyde derivatives, often catalyzed by dry HCl gas, can be used to synthesize N-Benzyl-3,5-di(arylmethylene)-4-piperidone derivatives.[2]

  • Grignard Reactions: The carbonyl group at the 4-position is a key site for Grignard reactions, allowing the introduction of various alkyl and aryl groups to form tertiary alcohols.[1]

  • Debenzylation: The N-benzyl group can be removed via catalytic hydrogenation (e.g., using Pd/C and a hydrogen source like ammonium formate) to yield the free secondary amine, which can then be further functionalized.[1]

Troubleshooting Guides

Low Reaction Yield
Symptom Possible Cause Suggested Solution
Low yield in Michael Addition/Dieckmann Condensation Suboptimal reaction conditions (temperature, time, microwave power).Optimize microwave conditions. For Michael addition, try a microwave power of 110-120 W at 50-55°C for 80 minutes. For Dieckmann condensation, consider 90-100 W at 70-75°C for 20 minutes.[2]
Incorrect molar ratio of reactants.An excess of acrylate (molar ratio of acrylate to benzylamine of 2.6-5) can help reduce the formation of monoester byproducts.[2]
Low yield in one-pot oxidation-cyclisation Instability of the divinyl ketone intermediate.Perform the oxidation of the divinylcarbinol and subsequent cyclization in a one-pot approach to avoid isolating the unstable ketone.[4]
Suboptimal reagent equivalents or addition method.Experiment with the simultaneous addition of benzylamine and the oxidizing agent (e.g., MnO2). Adjusting the equivalents of the amine can also improve the yield.[4]
Low yield in α-aminonitrile hydrolysis Reversion of the α-aminonitrile to starting materials due to acid sensitivity.The α-aminonitrile intermediate can be sensitive to acid. Reducing the reaction time can significantly increase the yield. For instance, decreasing the reaction time from 2 days to 18-24 hours has been shown to improve yields from 30% to nearly 80%.[6]
Incomplete hydrolysis of the nitrile to the amide.Using cold, concentrated sulfuric acid for the hydrolysis of the nitrile to the carboxamide has been reported to give good yields (around 73%).[6]
Low yield in debenzylation Catalyst poisoning.Amines can poison the Pd/C catalyst. Adding an acid like acetic acid or hydrochloric acid might help.[7] Also, ensure the purity of the starting N-benzyl-4-piperidone, as contaminants can deactivate the catalyst.[7]
Ineffective hydrogen source.While ammonium formate is a common hydrogen donor for catalytic transfer hydrogenation, issues with the catalyst or other conditions might necessitate trying gaseous hydrogen.[7]
Formation of Side Products
Symptom Possible Cause Suggested Solution
Formation of monoester compounds in Michael Addition Incomplete reaction with the second equivalent of acrylate.Use an excess of the acrylate to drive the reaction towards the desired diester product.[2]
Formation of aromatic byproducts (alkylimines and aldehydes) in one-pot oxidation-cyclisation Side reaction of benzylamine with the oxidizing agent (MnO2).Further investigation and optimization of reaction conditions, such as temperature and reaction time, may be needed to minimize this side reaction.[4]

Experimental Protocols

Microwave-Assisted Synthesis of N-Benzyl-4-piperidone
  • Michael Addition:

    • In a suitable reaction vessel, combine benzylamine and methyl acrylate.

    • Subject the mixture to microwave irradiation at a power of 110-120 W.

    • Maintain the reaction temperature at 50-55°C for a duration of 80 minutes.[2]

  • Dieckmann Condensation:

    • To the product from the Michael addition, add a suitable base for the condensation.

    • Apply microwave irradiation at a power of 90-100 W.

    • Maintain the reaction temperature at 70-75°C for 20 minutes.[2]

  • Hydrolysis and Decarboxylation:

    • The resulting β-keto ester is then hydrolyzed and heated to induce decarboxylation, yielding N-benzyl-4-piperidone.[2] A catalyst, such as lithium chloride, can be employed during the hydrolysis step.[1]

Multi-step Synthesis of N-Benzyl-4-piperidone
  • Reaction of Benzylamine and Acrylate:

    • Add benzylamine and an alcohol-based organic solvent to a reactor.

    • Gradually add an acrylic ester. The recommended molar ratio of acrylate to benzylamine is between 2.6 and 5.[2][3]

    • Stir the mixture for approximately 1 hour.

    • Heat the reaction to 50-60°C and maintain this temperature for 9-24 hours.[2][3]

    • After the reaction, distill off the excess acrylate and solvent.

  • Condensation:

    • Add an organic solvent for the condensation reaction and an organic base in batches.

    • Heat to 50-85°C, allowing low-boiling substances to evaporate to maintain the temperature.[3]

  • Cyclization and Purification:

    • Cool the mixture and neutralize with an acid.

    • Add a catalyst (e.g., lithium chloride or calcium chloride) and maintain the reaction at 60-85°C for 1-5 hours.[2]

    • After cooling, adjust the pH to 8-9 with an inorganic base.

    • Separate the aqueous layer.

    • Distill the organic layer under reduced pressure to collect the N-benzyl-4-piperidone fraction.[2][3]

Data Presentation

Table 1: Comparison of Reaction Conditions for N-benzyl-4-piperidone Synthesis

Method Key Reactants Temperature Time Catalyst/Reagents Reported Yield
Microwave-Assisted Benzylamine, Methyl Acrylate50-75°C~100 minutes-Not specified
Multi-step Synthesis Benzylamine, Acrylic Ester50-85°C10-29 hoursOrganic base, LiCl/CaCl2Good yield and purity
One-pot Oxidation-Cyclisation Divinylcarbinol, Benzylamine50°C18 hoursMnO245-55%
Direct Alkylation 4-Piperidone, Benzyl HalideNot specifiedNot specifiedBaseCommon method

Visualizations

experimental_workflow General Workflow for N-benzyl-4-piperidone Synthesis cluster_michael Michael Addition cluster_dieckmann Dieckmann Condensation cluster_hydrolysis Hydrolysis & Decarboxylation start_ma Benzylamine + Methyl Acrylate process_ma Microwave Irradiation (110-120W, 50-55°C, 80 min) start_ma->process_ma process_dc Microwave Irradiation (90-100W, 70-75°C, 20 min) process_ma->process_dc intermediate β-keto ester process_dc->intermediate process_h Heating & Hydrolysis intermediate->process_h product N-benzyl-4-piperidone process_h->product troubleshooting_low_yield Troubleshooting Low Yield cluster_synthesis Synthesis Step cluster_workup Workup & Purification cluster_catalysis Catalytic Steps (e.g., Debenzylation) start Low Yield Observed check_conditions Check Reaction Conditions (Temp, Time, Ratios) start->check_conditions check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_ph Verify pH Adjustments start->check_ph check_extraction Optimize Extraction Protocol start->check_extraction check_distillation Check Distillation Parameters start->check_distillation check_catalyst Check for Catalyst Poisoning start->check_catalyst check_h_source Verify Hydrogen Source Activity start->check_h_source solution Implement Corrective Actions check_conditions->solution check_reagents->solution check_ph->solution check_extraction->solution check_distillation->solution check_catalyst->solution check_h_source->solution

References

Technical Support Center: Synthesis of 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol. The information is structured to address specific challenges that may be encountered during the experimental process, with a focus on improving reaction yield and purity.

Proposed Synthetic Pathway Overview

A common and effective strategy for the synthesis of this compound involves a two-step process. The first step is the formation of the key intermediate, 1-Benzyl-3-(trifluoromethyl)piperidin-4-one. This is followed by the reduction of the ketone to the desired alcohol.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Reduction Start Starting Materials Precursor 1-Benzyl-3-(trifluoromethyl)piperidin-4-one Start->Precursor e.g., Dieckmann Condensation Target This compound Precursor->Target Reduction (e.g., NaBH4)

Caption: Proposed two-step synthesis of this compound.

Part 1: Synthesis of 1-Benzyl-3-(trifluoromethyl)piperidin-4-one (Precursor)

The synthesis of this key intermediate is crucial for a successful overall synthesis. A potential route is the Dieckmann condensation of a suitably substituted diester, followed by hydrolysis and decarboxylation.

Troubleshooting and FAQs: Precursor Synthesis

Q1: My Dieckmann condensation is resulting in a low yield of the β-keto ester. What are the common causes?

A1: Low yields in Dieckmann condensations are often attributed to several factors:

  • Base Selection and Stoichiometry: A strong, non-nucleophilic base is essential. Sodium hydride (NaH) or sodium ethoxide (NaOEt) are commonly used. Ensure at least one full equivalent of the base is used to drive the reaction to completion.

  • Anhydrous Conditions: The reaction is highly sensitive to moisture, which can quench the enolate intermediate. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Reaction Temperature: The optimal temperature can vary. While some reactions proceed well at room temperature, others may require heating to reflux to initiate the condensation.

  • Side Reactions: Intermolecular Claisen condensation can compete with the desired intramolecular Dieckmann condensation, especially at high concentrations. Running the reaction under high-dilution conditions can favor the intramolecular cyclization.

Q2: I am having difficulty with the hydrolysis and decarboxylation of the β-keto ester. What conditions are recommended?

A2: Acid-catalyzed hydrolysis and decarboxylation is a standard method. Refluxing the β-keto ester in an aqueous acidic solution (e.g., 6M HCl or H2SO4) is typically effective.

  • Incomplete Reaction: If the reaction is not going to completion, increasing the reaction time or the acid concentration may be necessary.

  • Side Product Formation: Prolonged heating or excessively harsh acidic conditions can lead to degradation of the piperidone ring. Monitoring the reaction by TLC or GC-MS is recommended to determine the optimal reaction time.

Part 2: Reduction of 1-Benzyl-3-(trifluoromethyl)piperidin-4-one to this compound

This step involves the reduction of the ketone to the corresponding alcohol. Sodium borohydride (NaBH₄) is a common and effective reducing agent for this transformation.

Detailed Experimental Protocol: Ketone Reduction
  • Dissolution: Dissolve 1-Benzyl-3-(trifluoromethyl)piperidin-4-one (1.0 eq) in a suitable protic solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water or dilute acetone at 0 °C to decompose any excess NaBH₄.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the bulk of the organic solvent. Add water and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation: Reaction Parameters and Expected Outcomes
ParameterCondition ACondition BCondition C
Reducing Agent Sodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)L-Selectride®
Solvent MethanolTetrahydrofuran (THF)Tetrahydrofuran (THF)
Temperature 0 °C to RT0 °C to RT-78 °C
Typical Yield 85-95%90-98%90-99%
Diastereomeric Ratio (cis:trans) ~ 4:1 to 6:1Variable, often less selective> 99:1 ( favoring axial attack)
Notes Cost-effective, easy to handle.More reactive, requires anhydrous conditions.Highly stereoselective, bulkier reagent.

Note: The yield and diastereomeric ratio are estimates based on similar reductions of 3-substituted piperidin-4-ones and may vary for this specific substrate.

Troubleshooting and FAQs: Reduction Step

Q1: The yield of my reduction is low. What could be the issue?

A1: Low yields in this reduction can stem from several factors.

  • Incomplete Reaction: The amount of reducing agent may be insufficient. While 1.5 equivalents of NaBH₄ is a good starting point, some substrates may require more. Monitor the reaction by TLC to ensure all the starting material has been consumed before workup.

  • Decomposition of Reducing Agent: If using a protic solvent like methanol with NaBH₄, the reagent can slowly decompose. Ensure the reaction is not run for an unnecessarily long time.

  • Product Loss During Work-up: The product, being an amino alcohol, may have some water solubility. Ensure thorough extraction from the aqueous layer. Multiple extractions with an organic solvent are recommended.

  • Impure Starting Material: The presence of impurities in the starting ketone can interfere with the reaction and lead to lower yields.

G LowYield Low Yield Observed CheckTLC Is starting material fully consumed? LowYield->CheckTLC AddReagent Add more reducing agent. CheckTLC->AddReagent No ReactionComplete Reaction is complete. CheckTLC->ReactionComplete Yes AddReagent->CheckTLC CheckWorkup Review work-up procedure. Ensure thorough extraction. CheckPurity Analyze purity of starting ketone. CheckWorkup->CheckPurity ReactionComplete->CheckWorkup

Caption: Troubleshooting workflow for low yield in the reduction step.

Q2: I am observing a mixture of diastereomers. How can I improve the stereoselectivity?

A2: The reduction of 3-substituted cyclic ketones often yields a mixture of diastereomers (cis and trans isomers) due to the possibility of the hydride attacking from either the axial or equatorial face of the ketone.

  • Choice of Reducing Agent: The stereochemical outcome is highly dependent on the steric bulk of the reducing agent.

    • Small Hydride Reagents (e.g., NaBH₄): Tend to favor equatorial attack, leading to the axial alcohol (often the cis isomer in this case).

    • Bulky Hydride Reagents (e.g., L-Selectride®, K-Selectride®): These reagents are sterically hindered and preferentially attack from the less hindered equatorial face, resulting in the formation of the axial alcohol with high diastereoselectivity.

  • Reaction Temperature: Lowering the reaction temperature (e.g., to -78 °C) can significantly enhance the diastereoselectivity of the reduction.

G cluster_0 Reaction Parameters cluster_1 Outcome Reagent Reducing Agent Selectivity Diastereoselectivity Reagent->Selectivity Bulky reagent increases selectivity Temp Temperature Temp->Selectivity Lower temperature increases selectivity

Caption: Relationship between reaction parameters and diastereoselectivity.

Q3: The purification of the final product by column chromatography is difficult. Are there any tips?

A3: Piperidinols can be challenging to purify by chromatography due to their basic nature, which can cause tailing on silica gel.

  • Solvent System Modification: Adding a small amount of a basic modifier, such as triethylamine (0.5-1%) or ammonium hydroxide, to the eluent can significantly improve the peak shape and separation.

  • Alternative Stationary Phases: If silica gel proves ineffective, consider using alumina (basic or neutral) as the stationary phase.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Stability issues of 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol in solution. This resource is intended for researchers, scientists, and drug development professionals to anticipate and address potential stability challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

A1: To ensure the integrity of the compound, it is recommended to store this compound as a solid in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light. For solutions, it is advisable to prepare them fresh and use them promptly. If short-term storage of a solution is necessary, it should be kept at low temperatures (e.g., 2-8 °C) and protected from light.

Q2: What potential stability issues should I be aware of when working with this compound in solution?

A2: Based on the structure, which contains a tertiary amine, a secondary alcohol, and a trifluoromethyl group, potential stability issues in solution may include:

  • pH-dependent degradation: The piperidine ring nitrogen can be protonated in acidic solutions, potentially influencing the compound's stability. In strongly acidic or basic conditions, hydrolysis or other degradation pathways may be accelerated.

  • Oxidative degradation: The tertiary amine and the benzyl group could be susceptible to oxidation.

  • Thermal degradation: Elevated temperatures may lead to decomposition.

  • Photodegradation: Exposure to light, particularly UV light, could induce degradation.

Q3: Are there any known incompatible solvents or reagents?

A3: While specific incompatibility data for this compound is limited, it is prudent to avoid strong oxidizing agents, strong acids, and strong bases in prolonged contact unless required for a specific reaction. The trifluoromethyl group is generally stable, but extreme conditions could potentially lead to defluorination, although this is less likely compared to monofluoromethyl groups.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of compound purity over time in solution at room temperature. General instability in the chosen solvent.Prepare fresh solutions before use. If storage is necessary, store at a lower temperature (e.g., 2-8°C) and protect from light. Evaluate the stability in different solvents to find a more suitable one.
Significant degradation observed in acidic solutions (e.g., during acidic work-up or analysis). Acid-catalyzed hydrolysis or rearrangement. The piperidine nitrogen is protonated, which can affect the stability of the entire molecule.Neutralize the solution as quickly as possible after the acidic step. Perform experiments at lower temperatures to slow down degradation. Use a less harsh acidic reagent if possible.
Degradation in the presence of oxidizing agents or upon exposure to air. Oxidation of the tertiary amine or the benzyl group.Degas solvents before use. Work under an inert atmosphere (e.g., nitrogen or argon). Avoid unnecessary exposure to air and light. Add an antioxidant if compatible with the experimental setup.
Formation of unknown impurities during heating of the solution. Thermal degradation.Avoid high temperatures if possible. If heating is necessary, use the lowest effective temperature and minimize the heating time.
Discoloration or degradation of the compound upon exposure to laboratory light. Photodegradation.Protect the solution from light by using amber-colored vials or by wrapping the container with aluminum foil.

Experimental Protocols for Stability Assessment

For a comprehensive evaluation of the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.

Forced Degradation Stock Solution Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

Stress Conditions for Forced Degradation

The following table outlines the recommended stress conditions based on general guidelines for forced degradation studies. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Stress Condition Reagent/Condition Temperature Time Points for Analysis
Acid Hydrolysis 0.1 M HClRoom Temperature & 60°C1, 3, 5 days
Base Hydrolysis 0.1 M NaOHRoom Temperature & 60°C1, 3, 5 days
Neutral Hydrolysis WaterRoom Temperature & 60°C1, 3, 5 days
Oxidation 3% H₂O₂Room Temperature1, 3, 5 days
Thermal Degradation Solid state and solution60°C & 80°C1, 3, 5 days
Photostability UV and fluorescent lightRoom Temperature1, 3, 5 days
Analytical Methodology: Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial to separate the parent compound from any degradation products.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1 M ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm, or determined by UV scan of the compound).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Subject the stock solution to the stress conditions outlined in the table above.

  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize the acidic and basic samples before injection (e.g., with an equimolar amount of base or acid, respectively).

  • Dilute the samples to an appropriate concentration with the mobile phase.

  • Analyze the samples by HPLC.

  • Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

Visualizations

Experimental Workflow for Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in ACN or MeOH) acid Acid Hydrolysis (0.1 M HCl) stock->acid Expose to base Base Hydrolysis (0.1 M NaOH) stock->base Expose to neutral Neutral Hydrolysis (Water) stock->neutral Expose to oxidation Oxidation (3% H2O2) stock->oxidation Expose to thermal Thermal (60°C, 80°C) stock->thermal Expose to photo Photolytic (UV/Vis Light) stock->photo Expose to sampling Sample at Time Points (1, 3, 5 days) acid->sampling base->sampling neutral->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Dilute sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for the forced degradation study of this compound.

Hypothetical Degradation Pathway under Oxidative Stress

G parent 1-Benzyl-3-(trifluoromethyl) piperidin-4-ol n_oxide N-Oxide Derivative parent->n_oxide N-Oxidation debenzylated 3-(Trifluoromethyl)piperidin-4-ol parent->debenzylated N-Debenzylation ketone 1-Benzyl-3-(trifluoromethyl) piperidin-4-one parent->ketone Oxidation of Alcohol

Caption: Potential degradation pathways of this compound under oxidative conditions.

Troubleshooting 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol.

Troubleshooting Guides

This section addresses common issues that may be encountered during the synthesis and purification of this compound.

Problem 1: Low or No Product Yield

If you are experiencing low or no yield of the desired product, consider the following potential causes and solutions.

  • Issue: Incomplete reaction.

  • Recommendation: Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Ensure the reaction is stirred for a sufficient duration at the optimal temperature.

  • Issue: Impure or wet reagents and solvents.

  • Recommendation: Use freshly distilled solvents and high-purity reagents. Ensure all glassware is thoroughly dried before use. The presence of water can quench reagents like Grignard reagents or metal hydrides.

  • Issue: Incorrect reaction temperature.

  • Recommendation: Maintain the recommended temperature throughout the reaction. For exothermic reactions, ensure efficient cooling to prevent side product formation.

  • Issue: Degradation of the product.

  • Recommendation: Some piperidine derivatives can be sensitive to acidic or basic conditions, especially during workup and purification. Neutralize the reaction mixture carefully and consider using a milder purification method if degradation is suspected.

Problem 2: Presence of Impurities in the Final Product

The presence of impurities can affect the accuracy of downstream experiments. Here are some common impurities and how to address them.

  • Impurity: Unreacted starting materials.

  • Solution: Ensure the reaction goes to completion by extending the reaction time or using a slight excess of one of the reagents. Unreacted starting materials can often be removed by column chromatography.

  • Impurity: Side products from competing reactions.

  • Solution: Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired reaction pathway. Purification by column chromatography or recrystallization is typically effective in removing side products.

  • Impurity: Solvent residue.

  • Solution: After extraction and drying, remove the solvent under reduced pressure (e.g., using a rotary evaporator). For high-boiling point solvents, drying under high vacuum for an extended period may be necessary.

A general troubleshooting workflow for the synthesis is presented below:

Caption: Troubleshooting workflow for low product yield.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthesis method for this compound?

A common synthetic route involves the reduction of 1-benzyl-3-(trifluoromethyl)piperidin-4-one. The ketone precursor can be synthesized through multi-step reactions, often starting from benzylamine and suitable carbon building blocks.[1] The reduction of the 4-piperidone to the corresponding 4-piperidinol can be achieved using various reducing agents.

Q2: Which reducing agents are suitable for converting the ketone to the alcohol?

Sodium borohydride (NaBH4) in an alcoholic solvent like methanol or ethanol is a commonly used and effective reducing agent for this transformation. Lithium aluminum hydride (LiAlH4) can also be used, but it is a much stronger reducing agent and requires anhydrous conditions and careful handling.

Q3: How can I purify the final product?

Purification is typically achieved through silica gel column chromatography. The choice of eluent will depend on the polarity of the product and any impurities present. A mixture of a non-polar solvent (like hexane or cyclohexane) and a polar solvent (like ethyl acetate) is a good starting point for optimization.[2]

Q4: What are the expected spectral characteristics for this compound?

  • ¹H NMR: You would expect to see signals for the aromatic protons of the benzyl group (typically in the 7.2-7.4 ppm range), a singlet for the benzylic CH₂ group, and multiplets for the piperidine ring protons. The proton attached to the hydroxyl-bearing carbon would likely appear as a multiplet.

  • ¹³C NMR: Signals for the aromatic carbons, the benzylic carbon, and the carbons of the piperidine ring would be present. The carbon bearing the trifluoromethyl group would show a characteristic quartet due to C-F coupling.

  • ¹⁹F NMR: A singlet corresponding to the CF₃ group is expected.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₃H₁₆F₃NO, MW: 259.27 g/mol ).[3]

Q5: How should I store this compound?

It is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[4] Some piperidine derivatives can be hygroscopic.[4]

Experimental Protocols

Synthesis of this compound via Reduction

This protocol is a general procedure based on the reduction of 4-piperidones.

Materials:

  • 1-Benzyl-3-(trifluoromethyl)piperidin-4-one

  • Methanol (or Ethanol)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

  • Dissolve 1-benzyl-3-(trifluoromethyl)piperidin-4-one in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride to the stirred solution in small portions.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by slowly adding deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography.

The following diagram illustrates the general workflow for this synthesis:

SynthesisWorkflow Start Dissolve Ketone in Methanol Cool Cool to 0°C Start->Cool AddNaBH4 Add NaBH4 Cool->AddNaBH4 Stir Stir at Room Temperature AddNaBH4->Stir Quench Quench with Water Stir->Quench Evaporate Remove Methanol Quench->Evaporate Extract Extract with Ethyl Acetate Evaporate->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Column Chromatography Dry->Purify End Pure Product Purify->End

Caption: General workflow for the reduction of the piperidone.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₃H₁₆F₃NO[3]
Molecular Weight259.27 g/mol [3]
CAS Number373603-87-3[3]

Table 2: Example Eluent Systems for Column Chromatography Purification

Eluent System (v/v)PolarityTypical Application
Hexane:Ethyl Acetate (4:1)LowEluting non-polar impurities
Hexane:Ethyl Acetate (1:1)MediumEluting the desired product
Ethyl AcetateHighEluting highly polar impurities

Note: The optimal eluent system should be determined by TLC analysis.

References

Technical Support Center: Synthesis of 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the synthesis and scale-up of 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common strategy involves a two-step process. First, the key intermediate, 1-Benzyl-3-(trifluoromethyl)piperidin-4-one, is synthesized via nucleophilic trifluoromethylation of 1-Benzyl-3-piperidone. The second step is the diastereoselective reduction of this ketone to the desired alcohol product.

Q2: Which trifluoromethylating agent is recommended for this synthesis?

A2: The Ruppert-Prakash reagent (TMSCF₃) is a widely used and effective choice for the nucleophilic trifluoromethylation of ketones.[1][2] It offers good yields and relatively mild reaction conditions when used with a fluoride initiator.

Q3: What are the main challenges when scaling up this synthesis?

A3: The primary challenges during scale-up include:

  • Exothermic Control: The trifluoromethylation reaction can be exothermic and requires careful temperature management to prevent side reactions.

  • Reagent Handling: Handling large quantities of organometallic reagents and trifluoromethylating agents requires specialized equipment and safety protocols.

  • Purification: Chromatographic purification can be challenging and costly at a large scale. Developing crystallization or distillation procedures is often necessary.

  • Diastereomer Separation: Achieving a high diastereomeric excess and separating the isomers of the final product can be difficult on a larger scale.

Q4: How can I confirm the formation of the desired product?

A4: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) spectroscopy should be used to confirm the structure and purity of the final product and intermediates.

Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-3-(trifluoromethyl)piperidin-4-one

This protocol details the nucleophilic trifluoromethylation of 1-benzyl-3-piperidone using the Ruppert-Prakash reagent.

Materials:

  • 1-Benzyl-3-piperidone

  • Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash Reagent)

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked flask under a nitrogen atmosphere, add 1-benzyl-3-piperidone and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add TMSCF₃ to the cooled solution, followed by the dropwise addition of the TBAF solution over 30 minutes.

  • Stir the reaction mixture at -78 °C for 3 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-Benzyl-3-(trifluoromethyl)piperidin-4-one.

Protocol 2: Synthesis of this compound

This protocol describes the reduction of the ketone intermediate to the final alcohol product.

Materials:

  • 1-Benzyl-3-(trifluoromethyl)piperidin-4-one

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1-Benzyl-3-(trifluoromethyl)piperidin-4-one in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride in portions, ensuring the temperature remains below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound as a mixture of diastereomers.

  • If necessary, separate the diastereomers by flash column chromatography.

Data Presentation

Table 1: Reagent Quantities and Yields for Lab-Scale Synthesis
StepReagentMolar Eq.Amount (Lab Scale)ProductYield (%)
11-Benzyl-3-piperidone1.010.0 g1-Benzyl-3-(trifluoromethyl)piperidin-4-one75
TMSCF₃1.511.3 g
TBAF (1M in THF)0.15.3 mL
21-Benzyl-3-(trifluoromethyl)piperidin-4-one1.010.0 gThis compound90
NaBH₄1.20.6 g
Table 2: Projected Quantities and Considerations for Pilot-Plant Scale
StepReagentAmount (Pilot Scale)Key Scale-Up Considerations
11-Benzyl-3-piperidone10.0 kg- Controlled addition of TBAF to manage exotherm. - Cryogenic reactor required for maintaining -78 °C. - Use of a scrubber for potential off-gassing.
TMSCF₃11.3 kg
TBAF (1M in THF)5.3 L
21-Benzyl-3-(trifluoromethyl)piperidin-4-one10.0 kg- Portion-wise addition of NaBH₄ to control hydrogen evolution and exotherm. - Adequate ventilation for hydrogen gas. - Large-scale liquid-liquid extraction setup.
NaBH₄0.6 kg

Troubleshooting Guide

Issue 1: Low or no yield in the trifluoromethylation step (Protocol 1).

  • Possible Cause A: Inactive reagents.

    • Solution: Ensure that the TMSCF₃ is of high purity and the TBAF solution has not degraded. Use freshly opened bottles or titrate the TBAF solution.

  • Possible Cause B: Presence of moisture.

    • Solution: Use anhydrous solvents and flame-dried glassware. Ensure the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Possible Cause C: Insufficiently low temperature.

    • Solution: Maintain the reaction temperature at -78 °C during the addition of reagents. A deviation in temperature can lead to side reactions.

Issue 2: Formation of multiple side products in Protocol 1.

  • Possible Cause: Reaction temperature too high or reaction quenched improperly.

    • Solution: Strictly maintain the reaction temperature at -78 °C. Quench the reaction carefully at a low temperature before allowing it to warm up.

Issue 3: Poor diastereoselectivity in the reduction step (Protocol 2).

  • Possible Cause: The reducing agent used is not sufficiently stereoselective.

    • Solution: While NaBH₄ is a common choice, for higher diastereoselectivity, consider using bulkier reducing agents such as Lithium tri-sec-butylborohydride (L-Selectride®) at low temperatures. This may favor the formation of one diastereomer over the other.

Issue 4: Difficulty in separating the diastereomers of the final product.

  • Possible Cause: The diastereomers have very similar polarities.

    • Solution: Optimize the mobile phase for flash column chromatography. A solvent system with lower polarity and slow elution may improve separation. Alternatively, consider derivatizing the alcohol to facilitate separation, followed by deprotection.

Issue 5: Exothermic reaction during scale-up of Protocol 1.

  • Possible Cause: The rate of addition of the TBAF initiator is too fast.

    • Solution: On a larger scale, add the TBAF solution very slowly using a syringe pump. Ensure the reactor has efficient cooling and an external temperature monitoring system.

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound Start Starting Material: 1-Benzyl-3-piperidone Step1 Step 1: Nucleophilic Trifluoromethylation Start->Step1 Intermediate Intermediate: 1-Benzyl-3-(trifluoromethyl)piperidin-4-one Step1->Intermediate Reagent1 Reagents: 1. TMSCF3 2. TBAF in THF Reagent1->Step1 Step2 Step 2: Ketone Reduction Intermediate->Step2 Product Final Product: This compound (Mixture of Diastereomers) Step2->Product Reagent2 Reagent: NaBH4 in MeOH Reagent2->Step2 Purification Purification: Flash Column Chromatography Product->Purification Final Isolated Diastereomers Purification->Final

Caption: Synthetic route for this compound.

References

Technical Support Center: Stereoselective Synthesis of 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol isomers.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound isomers.

Problem Possible Cause(s) Suggested Solution(s)
Low yield of 1-Benzyl-3-(trifluoromethyl)piperidin-4-one (precursor) Incomplete reaction of the starting materials.- Ensure all reagents are pure and dry. - Increase reaction time or temperature. - Use a more efficient catalyst or coupling agent.
Side product formation.- Optimize reaction conditions (e.g., temperature, solvent, stoichiometry). - Purify intermediates at each step.
Low diastereoselectivity in the reduction of 1-Benzyl-3-(trifluoromethyl)piperidin-4-one Inappropriate choice of reducing agent.- For the trans isomer (axial attack of hydride), use a sterically hindered reducing agent like L-Selectride® or K-Selectride®.[1] - For the cis isomer (equatorial attack of hydride), use a less hindered reducing agent like sodium borohydride (NaBH₄).[1]
Non-optimal reaction temperature.- Perform reductions at low temperatures (e.g., -78 °C) to enhance stereoselectivity.[1]
Difficult separation of cis and trans isomers Similar polarities of the diastereomers.- Utilize column chromatography with a high-performance silica gel and an optimized eluent system (e.g., hexane/ethyl acetate with a small amount of triethylamine). - Consider derivatization of the hydroxyl group to alter polarity and improve separation. - Preparative chiral HPLC can be an effective, albeit more expensive, separation method.[2]
Inaccurate stereochemical assignment Ambiguous NMR data.- Use 2D NMR techniques (e.g., NOESY) to determine the relative stereochemistry through spatial correlations. - Compare coupling constants (J-values) in the ¹H NMR spectrum; typically, axial-axial couplings are larger than axial-equatorial or equatorial-equatorial couplings. - In case of ambiguity, single-crystal X-ray diffraction of a crystalline derivative is the definitive method for stereochemical assignment.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for the stereoselective synthesis of this compound isomers?

A1: The most common strategy involves a two-step process:

  • Synthesis of the precursor ketone: 1-Benzyl-3-(trifluoromethyl)piperidin-4-one is synthesized first.

  • Diastereoselective reduction: The ketone is then reduced to the desired alcohol. The choice of reducing agent is critical for controlling the stereochemical outcome (cis vs. trans).

Q2: How can I selectively synthesize the cis isomer?

A2: To favor the formation of the cis isomer, a less sterically hindered reducing agent should be used. Sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol is a common choice. This reagent preferentially attacks the carbonyl group from the less hindered equatorial face, resulting in the axial hydroxyl group of the cis isomer.

Q3: How can I selectively synthesize the trans isomer?

A3: For the selective synthesis of the trans isomer, a bulky, sterically demanding reducing agent is required. Reagents like L-Selectride® (lithium tri-sec-butylborohydride) or K-Selectride® (potassium tri-sec-butylborohydride) are effective.[1] These reagents approach the carbonyl from the more accessible axial face, leading to the formation of the equatorial hydroxyl group of the trans isomer.

Q4: What analytical techniques are used to determine the diastereomeric ratio of the product?

A4: The diastereomeric ratio can be determined using several techniques:

  • ¹H NMR spectroscopy: Integration of well-resolved signals corresponding to each diastereomer.

  • Gas Chromatography (GC): Separation of the diastereomers on a suitable column.

  • High-Performance Liquid Chromatography (HPLC): Particularly chiral HPLC can be used for baseline separation and quantification of the isomers.[2]

Q5: How can I confirm the stereochemistry of the synthesized isomers?

A5: The stereochemistry is typically assigned based on ¹H NMR spectroscopy. The coupling constants between the proton at C4 and the adjacent protons at C3 and C5 can reveal the relative configuration. For the trans isomer, the C4 proton is typically axial, leading to a large axial-axial coupling constant with the axial proton at C3. In the cis isomer, the C4 proton is equatorial, resulting in smaller coupling constants. For unambiguous confirmation, single-crystal X-ray crystallography is the gold standard.

Data Presentation

The following table summarizes the expected outcomes for the diastereoselective reduction of 1-Benzyl-3-(trifluoromethyl)piperidin-4-one based on literature for analogous 3-substituted 4-piperidones. Actual ratios may vary depending on specific reaction conditions.

Reducing Agent Expected Major Isomer Expected Diastereomeric Ratio (cis:trans) Reference/Rationale
Sodium Borohydride (NaBH₄)cis>80:20Favors equatorial attack due to smaller steric hindrance.[1]
Lithium Aluminum Hydride (LiAlH₄)cis~70:30A small hydride source that also favors equatorial attack.[1]
L-Selectride®trans<10:90Bulky hydride source favors axial attack.[1]
K-Selectride®trans<5:95Very bulky hydride source providing high selectivity for axial attack.[1]

Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-3-(trifluoromethyl)piperidin-4-one (Precursor Ketone)

This protocol is adapted from the synthesis of a structurally related dione and may require optimization.[3]

  • Preparation of the enamine: To a solution of a suitable β-ketoester in an aprotic solvent like toluene, add 1-benzyl-3-aminopropanoate and a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux with a Dean-Stark trap to remove water.

  • Cyclization: After the formation of the enamine, treat the reaction mixture with a strong base such as sodium ethoxide at room temperature to induce intramolecular cyclization (Dieckmann condensation).

  • Hydrolysis and Decarboxylation: Acidify the reaction mixture with aqueous HCl and heat to reflux to effect hydrolysis of the ester and decarboxylation, yielding the desired 1-Benzyl-3-(trifluoromethyl)piperidin-4-one.

  • Purification: After workup, purify the crude product by column chromatography on silica gel.

Protocol 2: Diastereoselective Reduction to cis-1-Benzyl-3-(trifluoromethyl)piperidin-4-ol

  • Dissolve 1-Benzyl-3-(trifluoromethyl)piperidin-4-one in methanol and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the cis-isomer.

Protocol 3: Diastereoselective Reduction to trans-1-Benzyl-3-(trifluoromethyl)piperidin-4-ol

  • Dissolve 1-Benzyl-3-(trifluoromethyl)piperidin-4-one in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a solution of L-Selectride® (1.0 M in THF) dropwise via a syringe, keeping the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours.

  • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography to isolate the trans-isomer.

Mandatory Visualization

experimental_workflow start Starting Materials ketone Synthesis of 1-Benzyl-3-(trifluoromethyl)piperidin-4-one start->ketone reduction Diastereoselective Reduction ketone->reduction separation Isomer Separation (Chromatography) reduction->separation cis_isomer cis-Isomer separation->cis_isomer Early eluting trans_isomer trans-Isomer separation->trans_isomer Late eluting

Caption: Experimental workflow for the synthesis of piperidin-4-ol isomers.

stereoselective_reduction cluster_cis cis-Isomer Synthesis cluster_trans trans-Isomer Synthesis ketone_cis Piperidin-4-one ts_cis Equatorial Attack Transition State ketone_cis->ts_cis nabh4 NaBH4 (Small Hydride) nabh4->ts_cis product_cis cis-Piperidin-4-ol (Axial -OH) ts_cis->product_cis ketone_trans Piperidin-4-one ts_trans Axial Attack Transition State ketone_trans->ts_trans lselectride L-Selectride® (Bulky Hydride) lselectride->ts_trans product_trans trans-Piperidin-4-ol (Equatorial -OH) ts_trans->product_trans

Caption: Mechanism of stereoselective reduction of the piperidin-4-one.

References

Validation & Comparative

Navigating Purity Analysis: A Comparative Guide to HPLC and Alternative Methods for 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a critical step in the journey from laboratory to clinic. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity analysis of 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol, a key building block in the synthesis of various therapeutic agents. By presenting supporting experimental data and detailed methodologies, this document aims to empower researchers to make informed decisions for their analytical needs.

The unique structure of this compound, featuring a bulky benzyl group, a polar hydroxyl group, and an electron-withdrawing trifluoromethyl group, presents specific challenges and considerations for its purity assessment. This guide delves into the nuances of various analytical techniques, offering a comparative overview of their performance.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC stands as the most widely adopted method for the purity analysis of non-volatile and thermally labile compounds like this compound. Its versatility allows for both normal-phase and reverse-phase separations, catering to the specific properties of the analyte and its potential impurities.

Experimental Protocol: Reverse-Phase HPLC (RP-HPLC)

A robust RP-HPLC method is often the first choice for the purity determination of moderately polar compounds. The following protocol provides a typical starting point for the analysis of this compound.

Column: C18 (Octadecyl-silica), 250 mm x 4.6 mm, 5 µm particle size Mobile Phase: A gradient mixture of:

  • A: 0.1% Trifluoroacetic acid (TFA) in Water
  • B: Acetonitrile Gradient Program: | Time (min) | %A | %B | | :--- | :- | :- | | 0 | 70 | 30 | | 20 | 30 | 70 | | 25 | 30 | 70 | | 26 | 70 | 30 | | 30 | 70 | 30 | Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection: UV at 254 nm Injection Volume: 10 µL Sample Preparation: Dissolve the sample in the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% TFA) to a concentration of 1 mg/mL.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample 1-Benzyl-3-(trifluoromethyl) piperidin-4-ol Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject into HPLC System Dissolve->Inject 1 mg/mL Solution Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate PurityReport PurityReport Calculate->PurityReport Purity Report

Alternative Analytical Methods: A Comparative Overview

While HPLC is a powerful tool, other techniques can offer complementary information or advantages in specific scenarios. The following table summarizes the performance of Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Supercritical Fluid Chromatography (SFC) in the context of analyzing this compound.

FeatureHPLCGC-MSQuantitative NMR (qNMR)Supercritical Fluid Chromatography (SFC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass spectrometric detection.Measurement of the nuclear magnetic resonance signal intensity relative to a certified internal standard.Partitioning between a supercritical fluid mobile phase and a solid stationary phase.
Applicability Excellent for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds. Derivatization may be required for polar analytes.Provides an absolute measure of purity without the need for a reference standard of the analyte itself.Particularly effective for chiral separations and thermally labile compounds.
Typical Purity (%) >99%>99% (with suitable derivatization)>99%>99%
Limit of Detection Low ppm rangeLow ppm to ppb range~0.1%Low ppm range
Key Advantages High resolution, versatility (RP & NP), well-established.High sensitivity and specificity (mass detection).High precision and accuracy, non-destructive, provides structural information.Fast separations, reduced solvent consumption, ideal for chiral analysis.
Key Limitations Requires reference standards for impurity identification.Potential for thermal degradation of the analyte.Lower sensitivity than chromatographic methods.Requires specialized instrumentation.

In-Depth Look at Alternative Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For a polar and relatively high molecular weight compound like this compound, derivatization is often necessary to increase its volatility and thermal stability.

Experimental Protocol (Hypothetical with Derivatization):

  • Derivatization: React the sample with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the hydroxyl group to a less polar trimethylsilyl ether.

  • GC Column: DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 150 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

  • Injector Temperature: 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 50-500 amu.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Analyte Sample Derivatize Derivatization (e.g., Silylation) Sample->Derivatize Inject Inject into GC-MS System Derivatize->Inject Separate GC Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect TIC Total Ion Chromatogram Detect->TIC MassSpectra Mass Spectra of Peaks TIC->MassSpectra Identify Impurity Identification MassSpectra->Identify PurityAssessment PurityAssessment Identify->PurityAssessment Purity Assessment

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR, particularly ¹⁹F qNMR, offers a powerful, non-destructive method for the direct quantification of fluorinated compounds without the need for a specific reference standard of the analyte. The presence of the trifluoromethyl group in this compound makes ¹⁹F qNMR an especially attractive option.

Experimental Protocol: ¹⁹F qNMR

  • Sample Preparation: Accurately weigh the sample and a certified internal standard (e.g., trifluorotoluene) into a vial. Dissolve in a deuterated solvent (e.g., CDCl₃).

  • NMR Spectrometer: 400 MHz or higher, equipped with a fluorine probe.

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 64 or 128).

  • Data Processing: Apply appropriate phasing and baseline correction. Integrate the signals of the analyte and the internal standard.

  • Purity Calculation: The purity is calculated based on the integral ratio, the number of fluorine atoms in each molecule, and their respective molar masses and weights.

qNMR_Logic Logical Flow of qNMR Purity Calculation Analyte Analyte Signal (Integral A_x) Purity Purity Calculation Analyte->Purity Known M_x, N_F(x) Standard Internal Standard Signal (Integral A_std) Standard->Purity Known P_std, M_std, N_F(std) Result Absolute Purity (%) Purity->Result

Supercritical Fluid Chromatography (SFC)

SFC is a chromatographic technique that uses a supercritical fluid as the mobile phase. It is particularly well-suited for the separation of chiral compounds and offers advantages in terms of speed and reduced organic solvent consumption compared to HPLC. Given that this compound possesses two chiral centers, SFC is an excellent choice for enantiomeric purity determination.

Experimental Protocol: Chiral SFC

  • Column: A chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak AD-H).

  • Mobile Phase: Supercritical CO₂ with a modifier (e.g., Methanol or Ethanol with a small amount of an amine additive like diethylamine to improve peak shape).

  • Flow Rate: 2-4 mL/min.

  • Back Pressure: 100-150 bar.

  • Column Temperature: 35-40 °C.

  • Detection: UV at 254 nm.

Conclusion

The purity analysis of this compound can be effectively achieved through various analytical techniques. While HPLC remains the workhorse for routine purity assessments due to its robustness and versatility, alternative methods provide valuable complementary information. GC-MS offers exceptional sensitivity, particularly for volatile impurities, though it may require derivatization of the main component. Quantitative NMR , especially ¹⁹F qNMR, stands out for its ability to provide an absolute purity value without the need for a specific reference standard, making it a powerful tool for primary characterization. Finally, SFC excels in the rapid separation of stereoisomers, a critical aspect for this chiral molecule. The choice of the most appropriate method will ultimately depend on the specific analytical requirements, including the need for chiral separation, the nature of potential impurities, and the availability of instrumentation. For comprehensive characterization, a combination of these orthogonal techniques is often the most rigorous approach.

Spectroscopic Analysis of Trifluoromethylated Piperidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the structural nuances of synthetic intermediates is paramount. This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol and its structural analogs. Due to the limited availability of published experimental data for this compound, this guide leverages data from closely related compounds to provide representative spectroscopic insights. The selected analogs for comparison are 1-Benzyl-3-methylpiperidin-4-one and 1-Benzylpiperidin-4-ol, which allow for an examination of the influence of the trifluoromethyl group and the oxidation state at the 4-position of the piperidine ring.

Comparative Spectroscopic Data

The following tables summarize the key NMR and mass spectrometry data for the selected piperidine derivatives.

Table 1: ¹H and ¹³C NMR Spectroscopic Data of Piperidine Analogs

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
1-Benzyl-3-methylpiperidin-4-one CDCl₃Data not fully available in search results.Data not fully available in search results.
1-Benzylpiperidin-4-ol Not SpecifiedData available but specific shifts not detailed in search results.Data available but specific shifts not detailed in search results.

Table 2: Mass Spectrometry Data of Piperidine Analogs

CompoundIonization MethodMolecular FormulaMolecular Weight ( g/mol )Key Mass-to-Charge Ratios (m/z)
This compound Not SpecifiedC₁₃H₁₆F₃NO259.27No experimental data available.
1-Benzyl-3-methylpiperidin-4-one GC-MSC₁₃H₁₇NO203.28203, 160, 109
1-Benzylpiperidin-4-ol GC-MSC₁₂H₁₇NO191.27191, 106, 100
1-Benzyl-4-(3-(trifluoromethyl)phenyl)piperidin-4-ol GC-MSC₁₉H₂₀F₃NO335.36Spectrum available but peak list not detailed in search results.[1]

Experimental Protocols

The data presented in this guide is based on standard analytical techniques for small organic molecules. The general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H (proton), ¹³C (carbon-13), and ¹⁹F (fluorine-19) NMR spectra are typically acquired on a 300 MHz or 400 MHz spectrometer.[2]

  • Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆)). Tetramethylsilane (TMS) is often used as an internal standard for ¹H and ¹³C NMR.

  • Data Acquisition:

    • ¹H NMR: Spectra are recorded with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).

    • ¹³C NMR: Spectra are typically acquired with proton decoupling to simplify the spectrum to a series of singlets. Chemical shifts are reported in ppm relative to the solvent peak, which is referenced to TMS.

    • ¹⁹F NMR: Chemical shifts are reported in ppm relative to an external standard such as CFCl₃ (δ 0.00).

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectra.

Mass Spectrometry (MS)

Mass spectra are used to determine the molecular weight and fragmentation pattern of the compounds.

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for GC-MS, providing characteristic fragmentation patterns. Electrospray Ionization (ESI) is often used for LC-MS, which is a softer ionization technique that typically yields the protonated molecular ion [M+H]⁺.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

  • Data Interpretation: The resulting mass spectrum provides the molecular weight of the compound and structural information based on the observed fragmentation patterns.

Workflow and Data Analysis

The logical flow for the characterization of a novel compound like this compound involves a combination of spectroscopic techniques to elucidate and confirm its structure.

Spectroscopic Analysis Workflow cluster_synthesis Synthesis & Purification cluster_interpretation Data Interpretation & Confirmation synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ms Mass Spectrometry (e.g., GC-MS, ESI-MS) purification->ms structure_elucidation Structural Elucidation nmr->structure_elucidation ms->structure_elucidation structure_confirmation Structure Confirmation structure_elucidation->structure_confirmation

Caption: Workflow for the synthesis, purification, and structural characterization of piperidine derivatives.

This systematic approach ensures the unambiguous identification and characterization of the target molecule, which is a critical step in the drug discovery and development pipeline.

References

Comparative Analysis of 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol Analogs: A Focus on Neuroprotective Activity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the biological activity of 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol and its analogs, with a specific focus on their potential as neuroprotective agents. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

While direct comparative studies on this compound are limited in the public domain, this guide synthesizes available data on structurally related N-benzylpiperidine derivatives to provide insights into their structure-activity relationships (SAR) and potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. The primary mechanism of action explored for this class of compounds is the inhibition of cholinesterases, key enzymes in the degradation of the neurotransmitter acetylcholine.

Data Summary of N-Benzylpiperidine Analogs

The following table summarizes the in vitro biological activity of various N-benzylpiperidine derivatives, focusing on their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the cholinergic pathways of the nervous system.

Compound IDStructureTargetIC50 (µM)SelectivityReference
15b 1,3-dimethylbenzimidazolinone derivative with o-methylbenzylpiperidineeeAChE0.39 ± 0.11-[1]
15j 1,3-dimethylbenzimidazolinone derivative with m-bromobenzylpiperidineeqBChE0.16 ± 0.04-[1]
d5 N-benzyl piperidine derivativeHDAC0.17-[2]
AChE6.89[2]
d10 N-benzyl piperidine derivativeHDAC0.45-[2]
AChE3.22[2]
E2020 (Donepezil) 1-benzyl-4-((5,6-dimethoxy-1-indanon)-2-yl)methylpiperidineAChE--[3]

Note: "eeAChE" refers to electric eel acetylcholinesterase and "eqBChE" refers to equine butyrylcholinesterase. IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of N-benzylpiperidine analogs.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the anticholinesterase activity of compounds.

  • Preparation of Reagents:

    • Phosphate buffer (0.1 M, pH 8.0).

    • Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

    • Acetylcholinesterase (from electric eel) or butyrylcholinesterase (from equine serum).

    • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

    • Add 50 µL of AChE or BChE solution in phosphate buffer and incubate for 15 minutes at 37°C.

    • Add 125 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of ATCI or BTCI solution.

    • The absorbance is measured at 412 nm at regular intervals for a specified period using a microplate reader.

  • Data Analysis:

    • The rate of reaction is calculated from the change in absorbance over time.

    • The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1][2]

Neuroprotection Assay against H2O2-Induced Oxidative Stress in PC12 Cells

This assay evaluates the ability of a compound to protect neuronal cells from oxidative damage.

  • Cell Culture:

    • PC12 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment:

    • Cells are seeded in 96-well plates and allowed to attach.

    • The cells are pre-treated with various concentrations of the test compounds for a specified duration (e.g., 24 hours).

    • After pre-treatment, the cells are exposed to a neurotoxic concentration of hydrogen peroxide (H2O2) for a defined period (e.g., 4 hours).

  • Cell Viability Assessment (MTT Assay):

    • After H2O2 exposure, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The cells are incubated for 4 hours to allow the formation of formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis:

    • Cell viability is expressed as a percentage of the control (untreated) cells.

    • The neuroprotective effect is determined by the increase in cell viability in the presence of the test compound compared to cells treated with H2O2 alone.[1]

Visualizing the Cholinergic Synapse and the Role of AChE Inhibitors

The following diagram illustrates a simplified cholinergic synapse and highlights the mechanism of action of acetylcholinesterase inhibitors.

CholinergicSynapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibitor Mechanism of AChE Inhibitors presynaptic_terminal Presynaptic Terminal ACh Acetylcholine (ACh) presynaptic_terminal->ACh Releases vesicle Synaptic Vesicle (contains Acetylcholine) vesicle->presynaptic_terminal Fusion & Release AChE Acetylcholinesterase (AChE) ACh->AChE Degraded by postsynaptic_receptor Postsynaptic Receptor ACh->postsynaptic_receptor Binds to postsynaptic_neuron Postsynaptic Neuron postsynaptic_receptor->postsynaptic_neuron Signal Transduction inhibitor AChE Inhibitor (e.g., N-Benzylpiperidine Analog) inhibitor->AChE Inhibits

References

Validating 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol: A Comparative Guide for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for the biological validation of 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol. Due to the limited publicly available data on this specific molecule, this guide leverages experimental data from structurally similar piperidine derivatives to highlight potential therapeutic applications and guide future research.

The strategic incorporation of a trifluoromethyl group and a benzyl moiety onto a piperidin-4-ol scaffold suggests potential for this compound in various therapeutic areas, including infectious diseases and neurological disorders. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the benzyl group can influence receptor interactions. This guide will explore potential biological assays for this compound by comparing its core structure to analogs with established biological activity.

Comparative Analysis of Piperidine Derivatives in Key Biological Assays

To predict the biological activity of this compound, we can draw parallels from related compounds that have been evaluated in various assays. Below are comparisons in the fields of antiviral, anti-tuberculosis, and acetylcholinesterase inhibition assays.

Antiviral Activity

Structurally related compounds containing a trifluoromethyl-piperidine moiety have demonstrated significant antiviral properties. A study on 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives revealed potent activity against several viruses.[1] This suggests that this compound could be a candidate for antiviral screening.

Table 1: Antiviral Activity of 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives [1]

CompoundTarget VirusIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
Compound 9 Influenza A (H1N1)0.0027>100>37037
Compound 5 Herpes Simplex Virus 1 (HSV-1)0.0022>100>45454
Compound 4 Coxsackievirus B3 (COX-B3)0.0092>100>10869
Oseltamivir Influenza A (H1N1)0.04>100>2500
Acyclovir Herpes Simplex Virus 1 (HSV-1)0.15>100>667
Ribavirin Coxsackievirus B3 (COX-B3)2.5>100>40
Anti-Tuberculosis Activity

Piperidinol analogs have been identified as possessing anti-tuberculosis activity. A study focused on the optimization of a piperidinol hit from a commercially available library identified potent compounds against Mycobacterium tuberculosis.[2] The core piperidin-4-ol structure is shared with this compound, suggesting its potential in this therapeutic area.

Table 2: Anti-Tuberculosis Activity of Piperidinol Analogs [2]

CompoundMIC (µg/mL)
1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol 0.78
1-((S)-3-(4-(trifluoromethyl)phenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol 1.56
Isoniazid (Control) 0.025-0.05
Acetylcholinesterase (AChE) Inhibition

Derivatives of 1-benzylpiperidine have been extensively studied as acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease. The compound 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) is a well-known AChE inhibitor.[3] This indicates that the 1-benzylpiperidine scaffold is a key pharmacophore for AChE inhibition.

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of 1-Benzylpiperidine Derivatives [3]

CompoundAChE IC50 (nM)BuChE IC50 (nM)Selectivity (BuChE/AChE)
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) 5.771251250
Physostigmine (Control) 1.91.00.53
Tacrine (Control) 77640.83

Experimental Protocols

Detailed methodologies are crucial for the validation of this compound. Below are representative protocols based on the assays discussed.

Antiviral Assay (Plaque Reduction Assay)

This assay is used to determine the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (IC50).

  • Cell Culture: Plate susceptible host cells in 24-well plates and grow to confluence.

  • Virus Infection: Remove the growth medium and infect the cell monolayers with the virus at a multiplicity of infection (MOI) of 0.01 for 1 hour.

  • Compound Treatment: After viral adsorption, remove the inoculum and add an overlay medium containing various concentrations of the test compound (e.g., this compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period that allows for plaque formation (typically 2-3 days).

  • Plaque Visualization: Fix the cells with a solution of 10% formaldehyde and stain with 0.5% crystal violet.

  • Data Analysis: Count the number of plaques in each well. The IC50 value is calculated by plotting the percentage of plaque reduction against the compound concentration.

Anti-Tuberculosis Assay (Microplate Alamar Blue Assay)

This assay is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.

  • Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC.

  • Compound Dilution: Prepare serial dilutions of the test compound in a 96-well microplate.

  • Inoculation: Add the bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 5-7 days.

  • Alamar Blue Addition: Add Alamar Blue solution to each well and incubate for another 24 hours.

  • Data Analysis: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest compound concentration that prevents this color change.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method measures the activity of acetylcholinesterase.

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Enzyme Incubation: Pre-incubate the enzyme (AChE) with various concentrations of the test compound for 15 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding ATCI and DTNB.

  • Spectrophotometric Measurement: Measure the change in absorbance at 412 nm over time. The rate of reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

Antiviral_Plaque_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation & Visualization cluster_analysis Analysis A Plate Host Cells C Infect Cells with Virus A->C B Virus Stock Preparation B->C D Add Overlay with Test Compound C->D E Incubate for Plaque Formation D->E F Fix and Stain Plaques E->F G Count Plaques F->G H Calculate IC50 G->H

Antiviral Plaque Assay Workflow

Acetylcholinesterase_Inhibition_Pathway cluster_normal Normal Synaptic Transmission cluster_inhibition AChE Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic Postsynaptic Receptor ACh->Postsynaptic Binding Choline Choline + Acetate AChE->Choline ACh_I Acetylcholine (ACh) Postsynaptic_I Postsynaptic Receptor ACh_I->Postsynaptic_I Increased Binding AChE_I Acetylcholinesterase (AChE) Inhibitor 1-Benzyl-3-(trifluoromethyl) piperidin-4-ol (Inhibitor) Inhibitor->AChE_I Inhibition

Acetylcholinesterase Inhibition Pathway

This comparative guide serves as a starting point for the systematic evaluation of this compound. The provided data on related compounds and detailed experimental protocols offer a solid foundation for researchers to design and execute studies to elucidate the biological activity and therapeutic potential of this novel compound.

References

A Comparative Analysis of Trifluoromethyl- and Methyl-Substituted Piperidine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the physicochemical and pharmacological distinctions between trifluoromethyl- and methyl-substituted piperidine analogs, providing researchers, scientists, and drug development professionals with a comprehensive guide to understanding their comparative performance. This guide synthesizes experimental data on key drug-like properties, including receptor binding affinity, metabolic stability, and lipophilicity, to inform rational drug design and lead optimization.

The strategic incorporation of fluorine atoms into drug candidates, often in the form of a trifluoromethyl (CF3) group, has become a cornerstone of modern medicinal chemistry. This is frequently done as a bioisosteric replacement for a methyl (CH3) group to favorably modulate a molecule's properties. The piperidine scaffold, a ubiquitous heterocyclic motif in numerous pharmaceuticals, provides an excellent framework to study the comparative effects of these two substituents. This guide presents a side-by-side analysis of trifluoromethyl- versus methyl-piperidine analogs, supported by experimental data and detailed methodologies.

Physicochemical and Pharmacological Properties: A Quantitative Comparison

The substitution of a methyl group with a trifluoromethyl group can profoundly influence a molecule's electronic properties, lipophilicity, and metabolic fate. These changes, in turn, affect the compound's pharmacological profile, including its binding affinity for its biological target. The following tables summarize key quantitative data comparing analogs where this substitution is the primary structural modification.

CompoundTarget ReceptorBinding Affinity (Kᵢ, nM)
Methyl Analog Serotonin 5-HT₂ₐ15.2[1]
Trifluoromethyl Analog Serotonin 5-HT₂ₐ8.9[1]
Methylphenidate Dopamine Transporter (DAT)120[2][3]
4F-Methylphenidate Dopamine Transporter (DAT)25[4]
CompoundLipophilicity (LogP)pKa
Methylpiperidine 1.78 (calculated)11.23
Trifluoromethylpiperidine 2.34 (calculated)9.34
CompoundIn Vitro Half-life (t½, min) in Human Liver Microsomes
Methyl Analog 35[5]
Trifluoromethyl Analog > 120[5]

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed experimental methodologies for the key assays are provided below.

Receptor Binding Affinity Assay

Objective: To determine the binding affinity (Kᵢ) of the test compounds for a specific receptor.

Materials:

  • Test compounds (methyl and trifluoromethyl analogs)

  • Radioligand specific for the target receptor (e.g., [³H]-ketanserin for 5-HT₂ₐ receptors)

  • Receptor preparation (e.g., cell membranes expressing the target receptor)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding competitor (e.g., unlabeled ketanserin)

  • 96-well microplates

  • Scintillation counter and scintillation fluid

  • Filtration apparatus

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, radioligand, and either the test compound or the non-specific binding competitor.

  • Add the receptor preparation to initiate the binding reaction.

  • Incubate the plate at a specific temperature for a defined period to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding data.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

In Vitro Metabolic Stability Assay

Objective: To assess the susceptibility of a compound to metabolism by liver enzymes, typically by measuring its rate of disappearance over time.

Materials:

  • Test compounds (methyl and trifluoromethyl analogs)

  • Human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • Incubator

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound in a suitable solvent.

  • In a microcentrifuge tube, pre-incubate the human liver microsomes in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the in vitro half-life (t½) from the slope of the linear regression line (slope = -k, where k is the elimination rate constant; t½ = 0.693/k).

Lipophilicity (LogP) Determination by Shake-Flask Method

Objective: To measure the partition coefficient (LogP) of a compound between n-octanol and water, which is a measure of its lipophilicity.

Materials:

  • Test compounds (methyl and trifluoromethyl analogs)

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Shake-flask or centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Analytical method to determine the concentration of the compound in each phase (e.g., UV-Vis spectroscopy or HPLC)

Procedure:

  • Prepare a stock solution of the test compound in either water or n-octanol.

  • Add a known volume of the stock solution to a shake-flask containing known volumes of both n-octanol and water.

  • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • Separate the two phases by centrifugation.

  • Carefully collect an aliquot from both the n-octanol and the aqueous phase.

  • Determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration of the compound in n-octanol to its concentration in water.

  • Calculate LogP as the logarithm (base 10) of the partition coefficient.

Signaling Pathways and Experimental Workflows

The piperidine moiety is a common structural feature in drugs targeting a wide array of signaling pathways. The substitution pattern on the piperidine ring can significantly influence the drug's interaction with its target and subsequent modulation of downstream signaling. Below are representations of a common signaling pathway often modulated by piperidine-containing drugs and a typical experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis cluster_assays In Vitro Assays cluster_analysis Data Analysis synth_methyl Synthesis of Methyl Analog binding_assay Receptor Binding Assay synth_methyl->binding_assay metabolic_assay Metabolic Stability Assay synth_methyl->metabolic_assay logp_assay LogP Determination synth_methyl->logp_assay synth_tfm Synthesis of Trifluoromethyl Analog synth_tfm->binding_assay synth_tfm->metabolic_assay synth_tfm->logp_assay data_table Quantitative Data Tabulation binding_assay->data_table metabolic_assay->data_table logp_assay->data_table comparison Comparative Analysis data_table->comparison

Experimental workflow for the comparative study.

Many piperidine-containing drugs are known to modulate the PI3K/Akt signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 p PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt p Downstream Downstream Targets (Cell Survival, Growth, Proliferation) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt p Piperidine_Drug Piperidine-containing Drug (Inhibitor) Piperidine_Drug->PI3K

Simplified PI3K/Akt signaling pathway.

Discussion

The replacement of a methyl group with a trifluoromethyl group on a piperidine ring generally leads to several predictable yet impactful changes in a molecule's properties. The strong electron-withdrawing nature of the trifluoromethyl group lowers the pKa of the piperidine nitrogen, making it less basic. This can have significant implications for drug-receptor interactions, as the protonation state of the nitrogen is often crucial for binding.

In terms of lipophilicity, the trifluoromethyl group is more lipophilic than a methyl group, as evidenced by the higher calculated LogP value. This increased lipophilicity can enhance membrane permeability and, in some cases, improve oral bioavailability. However, it can also lead to increased non-specific binding and potential toxicity.

One of the most significant advantages of the trifluoromethyl group is its enhanced metabolic stability.[6] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[6] This is in stark contrast to a methyl group, which is often a primary site of metabolic oxidation. The data presented in the tables, showing a significantly longer in vitro half-life for the trifluoromethyl analog, clearly illustrates this protective effect.[5]

The impact on receptor binding affinity is context-dependent and can be influenced by the specific binding pocket environment. In the case of the serotonin 5-HT₂ₐ receptor, the trifluoromethyl analog exhibits a slightly higher affinity, suggesting that the electronic and steric properties of the CF₃ group are favorable for interaction with this particular receptor.[1] Similarly, for the dopamine transporter, the 4-fluoro-methylphenidate analog shows increased affinity.[4]

Conclusion

The choice between a methyl and a trifluoromethyl substituent on a piperidine scaffold is a critical decision in drug design that involves a trade-off between various physicochemical and pharmacological properties. The trifluoromethyl group offers significant advantages in terms of metabolic stability and can be used to modulate lipophilicity and basicity.[6] However, its impact on target affinity must be empirically determined for each specific biological target. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to make more informed decisions in the design and optimization of novel piperidine-based therapeutics.

References

In Silico Modeling of 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol Receptor Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential receptor binding profile of 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol through in silico modeling, contextualized with experimental data from structurally related compounds. Due to the limited publicly available data on this specific molecule, this guide synthesizes information from analogous piperidine derivatives to forecast its potential biological targets and binding characteristics.

Introduction to the 1-Benzylpiperidine Scaffold

The 1-benzylpiperidine moiety is a recognized privileged scaffold in medicinal chemistry, known to interact with a variety of receptors, particularly within the central nervous system. The basic nitrogen of the piperidine ring and the aromatic benzyl group are key pharmacophoric features that facilitate interactions with receptor binding pockets.

Alterations to this core structure, such as the introduction of a trifluoromethyl group at the 3-position of the piperidine ring, can significantly influence binding affinity, selectivity, and pharmacokinetic properties. The electron-withdrawing nature and steric bulk of the trifluoromethyl group are expected to modulate the interaction of the piperidine scaffold with its target receptors.

Comparative Receptor Binding Data of Analogous Compounds

CompoundReceptorBinding Affinity (Ki, nM)Reference
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrilehσ11.45[1]
2-{[3-(1-benzylpiperidin-4-yl)propyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrilehσ12.97[1]
2-{[4-(1-benzylpiperidin-4-yl)butyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrilehσ13.97[1]
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanoneS1R3.2[2]
Haloperidol (Reference)S1R2.5[2]
N-(N-Benzylpiperidin-4-yl)-4-iodobenzamideσ14.6[3]
N-(N-Benzylpiperidin-4-yl)-4-iodobenzamideσ256[3]

In Silico Modeling of this compound

A proposed in silico workflow to predict the receptor binding of this compound would involve molecular docking and molecular dynamics simulations against potential targets, such as the σ1 receptor.

Molecular Docking Workflow

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This can provide insights into binding affinity and the key interactions driving recognition.

cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage ligand_prep Ligand Preparation (3D structure generation, energy minimization) docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking receptor_prep Receptor Preparation (PDB: 5HK1 for σ1, removal of water, addition of hydrogens) grid_box Define Binding Site (Grid box around the known ligand binding pocket) receptor_prep->grid_box pose_analysis Pose Analysis (Clustering and ranking of binding poses) docking->pose_analysis grid_box->docking interaction_analysis Interaction Analysis (Identify key residues, visualize H-bonds, hydrophobic interactions) pose_analysis->interaction_analysis scoring Scoring (Estimation of binding affinity) interaction_analysis->scoring cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis receptor_source Receptor Source (e.g., Guinea pig brain homogenates for σ1) incubation Incubation (Receptor + Radioligand + varying concentrations of Test Compound) receptor_source->incubation radioligand Radioligand (e.g., [3H](+)-pentazocine for σ1) radioligand->incubation test_compound Test Compound (this compound) test_compound->incubation separation Separation (Rapid filtration to separate bound and free radioligand) incubation->separation counting Quantification (Scintillation counting to measure radioactivity) separation->counting curve_fitting Curve Fitting (Plot % inhibition vs. log[Test Compound]) counting->curve_fitting ic50_determination IC50 Determination curve_fitting->ic50_determination ki_calculation Ki Calculation (Cheng-Prusoff equation) ic50_determination->ki_calculation

References

A Researcher's Guide to Investigating the Cross-Reactivity of 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the cross-reactivity profile of the novel compound, 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol. Due to a lack of publicly available experimental data on this specific molecule, this document outlines the necessary experimental protocols and data presentation formats to enable a thorough investigation of its off-target interactions. By following these guidelines, researchers can generate a robust dataset to compare the selectivity of this compound against other potential therapeutic agents.

Hypothetical Off-Target Profile

The chemical structure of this compound contains several moieties that suggest potential interactions with various biological targets. The piperidine scaffold is a common feature in many centrally active drugs, and the benzyl group can contribute to binding at numerous receptors. The trifluoromethyl group, an electron-withdrawing moiety, can significantly influence binding affinity and metabolic stability. Based on these structural features, a cross-reactivity panel should, at a minimum, include targets from the following families:

  • G-Protein Coupled Receptors (GPCRs): Including adrenergic, dopaminergic, serotonergic, and muscarinic receptors.

  • Ion Channels: Particularly voltage-gated sodium, potassium, and calcium channels.

  • Transporters: Such as the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).

  • Enzymes: Including cytochrome P450 (CYP) isozymes for metabolic profiling and other enzymes like phosphodiesterases (PDEs).

Data Presentation: A Template for Comparison

To facilitate a clear comparison of cross-reactivity data, all quantitative results should be organized into a standardized table. This allows for at-a-glance assessment of a compound's selectivity.

TargetAssay TypeTest Concentration (µM)% Inhibition/ActivationIC₅₀/EC₅₀ (µM)
Primary Target
Target XRadioligand Binding10
Off-Target Panel
5-HT₂ₐ ReceptorRadioligand Binding10
Dopamine D₂ ReceptorRadioligand Binding10
Muscarinic M₁ ReceptorRadioligand Binding10
hERG Potassium ChannelElectrophysiology10
CYP2D6Enzyme Inhibition10
...............

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and comparison of cross-reactivity data. Below are standard methodologies for key assays.

Radioligand Binding Assays

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, providing data on binding affinity (Ki).

Materials:

  • Cell membranes expressing the target receptor.

  • Radiolabeled ligand (e.g., [³H]-Ketanserin for 5-HT₂ₐ).

  • Test compound (this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of an unlabeled ligand).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the cell membranes, radiolabeled ligand, and either the test compound, buffer (for total binding), or non-specific control.

  • Incubate at a specified temperature for a set duration to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the percent inhibition at each concentration of the test compound and determine the IC₅₀ and Ki values using non-linear regression analysis.

Enzyme Inhibition Assays (Example: CYP450)

This assay determines the potential of a compound to inhibit the activity of drug-metabolizing enzymes.

Materials:

  • Human liver microsomes or recombinant CYP enzymes.

  • CYP-specific substrate (e.g., phenacetin for CYP1A2).

  • Test compound.

  • NADPH regenerating system.

  • Incubation buffer (e.g., potassium phosphate buffer).

  • Quenching solution (e.g., acetonitrile).

  • LC-MS/MS system for analysis.

Procedure:

  • Pre-incubate the microsomes or recombinant enzymes with a serial dilution of the test compound.

  • Initiate the enzymatic reaction by adding the CYP-specific substrate and the NADPH regenerating system.

  • Incubate at 37°C for a specified time.

  • Terminate the reaction by adding a quenching solution.

  • Centrifuge to pellet the protein.

  • Analyze the supernatant for the formation of the metabolite using LC-MS/MS.

  • Calculate the percent inhibition at each test concentration and determine the IC₅₀ value.

Visualizing Experimental Workflows and Logical Relationships

Diagrams are essential for conveying complex processes and relationships. The following visualizations, created using the DOT language, illustrate a typical cross-reactivity screening cascade and the logical framework for interpreting the results.

G cluster_primary Primary Screening cluster_secondary Secondary & Functional Assays cluster_tertiary Safety & In Vivo Assessment A Test Compound: This compound B Broad Panel Radioligand Binding Assays (e.g., 44 targets @ 10 µM) A->B C Identify Hits (>50% inhibition) B->C D Dose-Response Curve to determine IC₅₀/Ki C->D For each hit E Functional Assays (e.g., Calcium Flux, cAMP) D->E F Determine Agonist/ Antagonist Activity (EC₅₀/IC₅₀) E->F G In Vitro Safety Assays (e.g., hERG, CYP Inhibition) F->G H In Vivo Off-Target Effect Evaluation G->H

Caption: Workflow for a comprehensive cross-reactivity study.

G cluster_input Input cluster_assessment Cross-Reactivity Assessment cluster_outcome Outcome cluster_implication Implication A This compound B Primary Target Affinity (e.g., Ki < 100 nM) A->B C Off-Target Affinity (e.g., Ki > 1 µM) A->C D Selectivity Ratio (Off-Target Ki / Primary Target Ki) B->D C->D E High Selectivity (Ratio > 10-fold) D->E F Low Selectivity (Ratio < 10-fold) D->F G Favorable Safety Profile E->G H Potential for Off-Target Side Effects F->H

Benchmarking 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for benchmarking the novel compound 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol. As of the latest literature review, no public experimental data on the specific biological or inhibitory activities of this compound is available. Therefore, this guide outlines a comparative approach based on the known activities of structurally similar benzylpiperidine derivatives and establishes a roadmap for its potential evaluation.

The benzylpiperidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These activities primarily include acetylcholinesterase (AChE) inhibition, histamine H3 receptor antagonism, and modulation of monoamine transporters. To effectively benchmark this compound, it is proposed that its inhibitory potential be assessed against well-characterized inhibitors in these relevant biological pathways.

Hypothetical Benchmarking and Data Presentation

Should this compound be evaluated for activities common to its structural analogs, the following tables provide a template for presenting comparative quantitative data.

Table 1: Comparative Inhibitory Activity against Acetylcholinesterase (AChE)

CompoundIC50 (nM)Selectivity vs. BuChEReference
This compound Data not availableData not available-
DonepezilExample: 1-10Example: >1000-fold[1]
GalantamineExample: 100-500Example: ~50-foldStandard Literature
RivastigmineExample: 200-1000Example: ~10-fold (pseudo-irreversible)Standard Literature

Table 2: Comparative Antagonistic Activity at the Histamine H3 Receptor

CompoundKi (nM)Functional Assay (pA2)Reference
This compound Data not availableData not available-
Pitolisant (Wakix)Example: 0.1-1Example: 8.5-9.5Standard Literature
CiproxifanExample: 1-5Example: 8.0-9.0Standard Literature

Experimental Protocols for Benchmarking

To generate the comparative data outlined above, the following established experimental methodologies are recommended.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
  • Objective: To determine the concentration of the test compound required to inhibit 50% of AChE activity (IC50).

  • Materials:

    • Human recombinant AChE

    • Acetylthiocholine iodide (ATCI) - substrate

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

    • Phosphate buffer (pH 8.0)

    • Test compound (this compound) and known inhibitors (e.g., Donepezil)

    • 96-well microplate reader.

  • Procedure:

    • Prepare a series of dilutions of the test compound and reference inhibitors.

    • In a 96-well plate, add 25 µL of each dilution, 50 µL of phosphate buffer (pH 8.0), and 25 µL of AChE solution.

    • Incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 25 µL of DTNB and 25 µL of ATCI solution.

    • Measure the absorbance at 412 nm every 30 seconds for 5 minutes.

    • The rate of reaction is proportional to the change in absorbance.

    • Calculate the percentage of inhibition for each concentration relative to a control without an inhibitor.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Histamine H3 Receptor Binding Assay
  • Objective: To determine the binding affinity (Ki) of the test compound for the human histamine H3 receptor.

  • Materials:

    • Cell membranes prepared from HEK293 cells stably expressing the human histamine H3 receptor.

    • [3H]-Nα-methylhistamine - radioligand.

    • Non-labeled Nα-methylhistamine or a known H3 antagonist (e.g., Pitolisant) for determining non-specific binding.

    • Incubation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Test compound and reference antagonists.

    • Glass fiber filters and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound and reference compounds.

    • In a reaction tube, combine the cell membranes, [3H]-Nα-methylhistamine, and the test compound dilution or buffer.

    • For determining non-specific binding, a separate set of tubes will contain a high concentration of a non-labeled ligand.

    • Incubate the mixture at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes).

    • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate the specific binding at each concentration of the test compound.

    • Determine the IC50 value from a competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

Visualizing Methodologies and Pathways

To further clarify the experimental and biological contexts, the following diagrams are provided.

G cluster_prep Assay Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Test_Compound Test Compound (this compound) Serial_Dilution Serial Dilutions Test_Compound->Serial_Dilution Known_Inhibitor Known Inhibitor (e.g., Donepezil) Known_Inhibitor->Serial_Dilution Plate 96-Well Plate Incubation Serial_Dilution->Plate AChE AChE Enzyme AChE->Plate Substrate Substrate (ATCI) Substrate->Plate DTNB DTNB DTNB->Plate Reader Plate Reader (OD at 412 nm) Plate->Reader Inhibition_Curve Inhibition Curve Reader->Inhibition_Curve IC50 IC50 Calculation Inhibition_Curve->IC50 G Histamine Histamine H3R Histamine H3 Receptor (Presynaptic Autoreceptor) Histamine->H3R binds G_protein Gi/o Protein H3R->G_protein activates Neurotransmitter_Release Inhibition of Neurotransmitter Release (e.g., Histamine, ACh) H3R->Neurotransmitter_Release leads to AC Adenylate Cyclase G_protein->AC inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Ca_channel->Neurotransmitter_Release mediates Antagonist H3R Antagonist (e.g., Pitolisant) Antagonist->H3R blocks

References

Comparative Performance Analysis: 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol and Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Piperidine Scaffold

In the landscape of drug discovery and chemical synthesis, the selection of appropriate molecular scaffolds is a critical decision that significantly influences the efficacy, selectivity, and pharmacokinetic properties of a lead compound. The piperidine moiety, a ubiquitous heterocyclic motif in a vast array of pharmaceuticals and biologically active compounds, serves as a versatile building block. This guide provides a comprehensive comparison of 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol with its close structural analogs, offering objective performance data and detailed experimental protocols to inform your research and development endeavors.

Physicochemical Properties: A Head-to-Head Comparison

A thorough understanding of the physicochemical properties of a compound is fundamental to predicting its behavior in biological systems. The introduction of a trifluoromethyl group is a common strategy in medicinal chemistry to modulate properties such as lipophilicity, metabolic stability, and binding affinity. The following table summarizes the key physicochemical characteristics of this compound and its non-fluorinated counterpart, 1-Benzylpiperidin-4-ol.

PropertyThis compound1-Benzylpiperidin-4-ol
CAS Number 373603-87-34727-72-4
Molecular Formula C13H16F3NOC12H17NO[1]
Molecular Weight 259.27 g/mol 191.27 g/mol [1]
Appearance SolidSolid
Purity (Typical) ≥98% (HPLC)≥96% (Assay)
Storage Conditions Room TemperatureRoom Temperature

Performance in Biological Assays: Evaluating Sigma Receptor Affinity

Substituted piperidines are widely investigated for their interaction with various receptors in the central nervous system, including sigma receptors, which are implicated in a range of neurological disorders. The following data, extrapolated from structure-activity relationship (SAR) studies of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, illustrates the impact of substituents on sigma-1 (σ1) receptor affinity. While direct comparative data for this compound is not available, the general trends observed in related analogs provide valuable insights.

CompoundSubstitution on Phenylacetamide Ringσ1 Receptor Affinity (Ki, nM)
Unsubstituted AnalogNone3.90[2]
3-Chloro Analog3-ClHigher than unsubstituted[2]
4-Chloro Analog4-ClSimilar to unsubstituted[2]
3-Fluoro Analog3-FHigher than unsubstituted[2]

Note: The data presented is for N-(1-benzylpiperidin-4-yl)phenylacetamide analogs. The trifluoromethyl group on the piperidine ring of the target compound is expected to influence binding affinity, and further experimental validation is required for a direct comparison. Halogen substitutions on the aromatic ring have been shown to generally increase affinity for σ2 receptors while maintaining similar affinity for σ1 receptors.[2]

Experimental Protocols

To ensure reproducibility and facilitate the independent evaluation of these compounds, detailed experimental protocols for key analytical and biological assays are provided below.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of piperidine derivatives.

Instrumentation:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable modifier)

  • Sample of the piperidine derivative

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with 0.1% phosphoric acid. The exact ratio should be optimized for the specific compound to achieve good peak separation. A common starting point is a 32:68 (v/v) mixture of acetonitrile and acidified water.[3][4]

  • Sample Preparation: Accurately weigh and dissolve a small amount of the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[3][4]

    • Column Temperature: 30 °C[3][4]

    • Detection Wavelength: Determined by the UV absorbance maximum of the compound (e.g., 228 nm for derivatized amines).[5]

    • Injection Volume: 10-20 µL

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of molecules.

Instrumentation:

  • NMR spectrometer (e.g., 300 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6))

  • Sample of the piperidine derivative

Procedure:

  • Sample Preparation: Dissolve a few milligrams of the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire 1H and 13C NMR spectra according to the instrument's standard operating procedures. Other experiments like COSY, HSQC, and HMBC can be performed for more detailed structural analysis.

  • Data Analysis: Process the spectra to identify the chemical shifts, coupling constants, and integration of the signals. This information is then used to confirm the expected molecular structure.

Comparative Workflow and Signaling Pathway Visualization

To systematically evaluate and compare piperidine-based compounds, a structured workflow is essential. The following diagram, generated using the DOT language, outlines a typical process from initial compound selection to lead optimization.

Comparative Workflow for Piperidine Analogs cluster_0 Compound Selection & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis & Lead Selection A 1-Benzyl-3-(trifluoromethyl) piperidin-4-ol D Physicochemical Characterization (Purity, Solubility, etc.) A->D B 1-Benzylpiperidin-4-ol B->D C Other Analogs C->D E Primary Biological Assay (e.g., Sigma Receptor Binding) D->E F Secondary Assays (Selectivity, MOA studies) E->F G Structure-Activity Relationship (SAR) Analysis F->G H Lead Candidate Selection G->H

References

A Comparative Guide to the Structure-Activity Relationship of 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

The 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol scaffold represents a core structure with potential for diverse pharmacological activities. The biological effects of its derivatives are intricately linked to the nature and position of substituents on both the piperidine and the benzyl rings. This guide synthesizes findings from various studies on related compounds to build a putative SAR profile.

Key Structural Features and Their Inferred Impact on Activity

The core scaffold can be dissected into three key components: the N-benzyl group, the 3-(trifluoromethyl) group on the piperidine ring, and the 4-hydroxyl group.

  • The N-Benzyl Group: The benzyl substituent at the nitrogen atom is a common feature in many biologically active piperidine derivatives. Its role can be multifaceted:

    • Binding and Affinity: The aromatic ring of the benzyl group can engage in various non-covalent interactions with biological targets, including pi-pi stacking, hydrophobic interactions, and van der Waals forces. The presence and nature of substituents on this ring can significantly modulate binding affinity and selectivity. For instance, in a series of N-benzyl piperidine derivatives targeting monoamine transporters, substitutions on the benzyl ring were found to greatly influence affinity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[1]

    • Physicochemical Properties: The benzyl group increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

  • The 3-(Trifluoromethyl) Group: The trifluoromethyl (CF3) group is a common substituent in medicinal chemistry due to its unique properties:

    • Metabolic Stability: The CF3 group is generally resistant to metabolic degradation, which can enhance the metabolic stability and half-life of a drug candidate.

    • Lipophilicity and Bioavailability: The high lipophilicity of the CF3 group can impact cell membrane permeability and overall bioavailability.

    • Electronic Effects: As a strong electron-withdrawing group, the CF3 group can influence the pKa of the piperidine nitrogen, potentially affecting its ionization state at physiological pH and its ability to interact with target proteins.

  • The 4-Hydroxyl Group: The hydroxyl group at the 4-position of the piperidine ring can participate in hydrogen bonding with target residues, which is often a critical interaction for binding affinity. Its presence also influences the polarity and solubility of the molecule.

Comparative Biological Activity of Related Piperidine Derivatives

While specific data for this compound derivatives is scarce, the following table summarizes the biological activities of related compounds to provide a comparative context.

Compound/ScaffoldTarget/ActivityQuantitative Data (IC50, Ki, etc.)Reference
4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidineAllosteric modulator of hSERTLittle affinity for DAT, SERT, NET[1]
1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochlorideAcetylcholinesterase (AChE) inhibitorIC50 = 1.2 nM[2]
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil)Acetylcholinesterase (AChE) inhibitorIC50 = 5.7 nM[3]
N-benzyl piperidinol derivative (L55)USP7 inhibitorIC50 = 40.8 nM[4]
4-(4-chloro-3-(trifluoromethyl)phenyl)-1-(substituted)piperidin-4-ol analogsAnti-tuberculosisMIC = 1.5 µg/mL (for the initial hit)[5]

This table highlights that the N-benzylpiperidine scaffold is a versatile pharmacophore, with derivatives showing potent activity against a range of targets, including enzymes and transporters. The specific biological activity is highly dependent on the substitution pattern on both the piperidine and benzyl rings.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of SAR data. Below are representative experimental protocols for assays commonly used to evaluate the biological activity of piperidine derivatives.

Monoamine Transporter Binding Assays

These assays are used to determine the affinity of compounds for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

  • Source of Transporters: Human embryonic kidney (HEK293) cells stably expressing the human DAT, SERT, or NET.

  • Radioligand:

    • DAT: [³H]WIN 35,428

    • SERT: [³H]citalopram

    • NET: [³H]nisoxetine

  • Assay Buffer: Phosphate-buffered saline (PBS) containing CaCl₂ and MgCl₂.

  • Procedure:

    • Cell membranes are prepared from the transfected HEK293 cells.

    • Aliquots of the membrane preparation are incubated with the radioligand and various concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., GBR 12909 for DAT, imipramine for SERT, desipramine for NET).

    • After incubation, the samples are filtered through glass fiber filters to separate bound from free radioligand.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.[1]

Acetylcholinesterase (AChE) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of AChE.

  • Enzyme Source: Purified human recombinant AChE or rat brain homogenate.

  • Substrate: Acetylthiocholine iodide.

  • Chromogen: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Assay Buffer: Sodium phosphate buffer, pH 8.0.

  • Procedure:

    • The enzyme is pre-incubated with various concentrations of the test compound in the assay buffer.

    • The substrate (acetylthiocholine) and DTNB are added to initiate the reaction.

    • The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

    • The rate of color formation is monitored spectrophotometrically at 412 nm.

    • The IC50 value, representing the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated.[2][3]

Visualizations

Putative Synthetic Pathway for this compound

The following diagram illustrates a potential synthetic route to the target scaffold, starting from a substituted pyridine.

G cluster_0 Synthetic Pathway Pyridine 3-(Trifluoromethyl)pyridine Pyridinium 1-Benzyl-3-(trifluoromethyl)pyridinium salt Pyridine->Pyridinium Benzyl Halide Tetrahydropyridine 1-Benzyl-1,2,3,6-tetrahydro-3-(trifluoromethyl)pyridine Pyridinium->Tetrahydropyridine Reduction (e.g., NaBH4) Epoxide 1-Benzyl-3-(trifluoromethyl)-3,4-epoxypiperidine Tetrahydropyridine->Epoxide Epoxidation (e.g., m-CPBA) Piperidinol This compound Epoxide->Piperidinol Ring Opening G cluster_1 Binding Assay Workflow A Prepare cell membranes expressing transporters B Incubate membranes with radioligand and test compound A->B C Separate bound and free radioligand by filtration B->C D Quantify radioactivity C->D E Calculate IC50 and Ki values D->E

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference by Laboratory Professionals

The proper disposal of 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol, a halogenated organic compound, is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for its handling and disposal, designed for researchers, scientists, and drug development professionals. Adherence to these protocols will mitigate risks and ensure that waste is managed in accordance with regulatory standards.

I. Hazard Assessment and Safety Precautions

Hazard CategoryPotential EffectsRecommended Precautions
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, toxic in contact with skin or if inhaled.[1]Work in a well-ventilated area, preferably under a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and eye protection.[2]
Skin Corrosion/Irritation May cause skin irritation or severe burns.[1]Avoid all direct contact with skin. In case of contact, immediately wash the affected area with soap and water.[3][4]
Serious Eye Damage/Irritation May cause serious eye damage.[1]Wear safety glasses or goggles. If contact occurs, rinse cautiously with water for several minutes.[1]
Environmental Hazards Potentially harmful to aquatic life.[1]Prevent the release of the chemical into the environment. Do not dispose of it down the drain.[1][5][6]

II. Step-by-Step Disposal Protocol

The following procedure outlines the necessary steps for the safe disposal of this compound.

  • Segregation of Waste:

    • Due to the presence of a trifluoromethyl group, this compound is classified as a halogenated organic waste .[7]

    • It is imperative to collect this waste in a dedicated, properly labeled container for halogenated organic compounds.[7][8][9]

    • Do not mix with non-halogenated organic waste, aqueous waste, acids, bases, or heavy metals.[7][10] Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.[10]

  • Container Selection and Labeling:

    • Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, that can be securely sealed.[9]

    • The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including the full chemical name: "this compound".[8][10]

    • Include the approximate quantity or concentration of the waste in the container.[7]

  • Accumulation and Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.[8]

    • The storage area should be a well-ventilated, cool, and dry location, away from heat sources, open flames, and incompatible materials.[1][3]

    • Keep the container tightly closed except when adding waste to prevent the release of vapors.[1][8]

  • Arranging for Disposal:

    • Once the container is nearly full, or if the waste has been stored for an extended period, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[11]

    • Follow your institution's specific procedures for requesting a waste pickup.

    • Waste from residues and uncleaned containers should be handled in the same manner as the product itself.[1]

III. Emergency Procedures

In the event of a spill or exposure, follow these immediate actions:

  • Spill:

    • Evacuate the immediate area and ensure adequate ventilation.[4]

    • For small spills, absorb the material with an inert absorbent, such as vermiculite or sand.[8]

    • Collect the contaminated absorbent material in a sealed container and label it as hazardous waste for disposal.[8]

    • For large spills, contact your institution's EHS department immediately.

  • Personal Exposure:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4]

    • Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound A Start: Have this compound waste B Is the compound a halogenated organic? A->B D Segregate into a dedicated halogenated organic waste container. B->D Yes J Incorrect Disposal Path (e.g., non-halogenated waste, sink) B->J No (Incorrect Assessment) C Yes E Label container with 'Hazardous Waste' and full chemical name. D->E F Store in a cool, dry, well-ventilated satellite accumulation area. E->F G Contact Environmental Health & Safety (EHS) for pickup and disposal. F->G H End: Proper Disposal G->H I No (Incorrect Assessment) K RISK of environmental contamination and non-compliance. J->K

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Operational Guidance for 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol. The procedural guidance herein is intended to promote safe laboratory practices and ensure proper disposal.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical when handling this compound. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Rationale & Best Practices
Eye and Face Protection Chemical safety goggles with side shields. A face shield (minimum 8-inch) should be worn in addition to goggles when there is a risk of splashing.[2]Standard laboratory practice to protect against splashes and airborne particles. Contact lenses should be avoided as they can absorb and concentrate irritants.[3]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[2][3]Select gloves tested to a relevant standard (e.g., EN 374 in Europe, US F739).[3] Given the potential for skin irritation or sensitization, gloves should be inspected for degradation before each use and replaced immediately if contaminated.[2][3] Use proper glove removal technique to avoid skin contact.[2]
Skin and Body Protection A lab coat or chemical-resistant apron. Closed-toe shoes must be worn at all times.To protect skin from potential contact. Contaminated clothing should be removed immediately and washed before reuse.[4]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[5] If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges should be used based on a formal risk assessment.[2]To minimize inhalation of any dust or vapors.

Operational Plan: Safe Handling and Storage

Engineering Controls:

  • All work with this compound should be conducted in a well-ventilated laboratory, inside a certified chemical fume hood.[5]

  • An eyewash station and safety shower must be readily accessible in the immediate work area.[5]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by removing any unnecessary items and ensuring all required equipment is within reach inside the fume hood.

  • Weighing and Transfer: If the compound is a solid, handle it carefully to avoid generating dust.[5] Use appropriate tools for transfer (e.g., spatula).

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

    • Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[4]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

  • General Hygiene: Do not eat, drink, or smoke in the laboratory.[6] Wash hands thoroughly after handling the chemical, before leaving the laboratory, and before eating or drinking.[4][6]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][4]

  • Keep away from incompatible materials such as strong oxidizing agents.[7]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated materials (e.g., gloves, weighing paper, pipette tips) in a designated, properly labeled hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Dispose of the waste through your institution's EHS-approved hazardous waste disposal program. Do not dispose of this chemical down the drain or in regular trash.[4]

Experimental Workflow

G General Workflow for Handling this compound A Preparation - Don appropriate PPE - Prepare work area in fume hood B Handling - Weigh and transfer chemical - Perform experiment A->B Proceed with caution C Post-Experiment - Decontaminate work surfaces - Remove PPE correctly B->C Upon completion F Emergency Procedures - In case of spill or exposure, follow established protocols B->F If incident occurs D Waste Disposal - Collect all waste in a labeled container C->D Segregate waste E Storage - Store in a cool, dry, well-ventilated area C->E Return to storage

Caption: General laboratory workflow for the safe handling of chemical compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.